2,2-Diphenylpropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILSYCKGLDDVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047892 | |
| Record name | 2,2-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-22-3, 13540-56-2 | |
| Record name | Dimethyldiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the CAS number for 2,2-diphenylpropane
An In-Depth Technical Guide to 2,2-Diphenylpropane for Researchers and Scientists
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 778-22-3), a key aromatic hydrocarbon utilized in specialized chemical synthesis. The document details its chemical identity, physicochemical properties, a common synthesis methodology, and its applications as a versatile organic building block. Emphasis is placed on providing researchers, scientists, and drug development professionals with the technical data and safety protocols necessary for its effective and safe utilization in a laboratory setting. While not a therapeutic agent itself, its structural motif is relevant to the broader field of medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a propane backbone with two phenyl group substituents attached to the central carbon atom. Its unique gem-diphenyl structure imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.
Identifiers
The primary and most unambiguous identifier for this compound is its CAS Number.
| Identifier | Value | Source |
| CAS Number | 778-22-3 | [1] |
| EC Number | 212-292-9 | |
| Beilstein/REAXYS No. | 2041894 | |
| PubChem Substance ID | 24893628 | |
| IUPAC Name | 2-phenylpropan-2-ylbenzene | |
| Synonyms | (1-Methyl-1-phenylethyl)benzene, Cumylbenzene | [2] |
Physicochemical Data
The physical and chemical properties of this compound are summarized below. It exists as a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic hydrocarbons of its molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Physical Form | Solid / Liquid | |
| Melting Point | 26-28 °C (lit.) | [3] |
| Boiling Point | 282 °C (lit.) | [3] |
| Density | 0.992 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.57 (lit.) | [3] |
Chemical Structure and Representations
The structure of this compound is defined by a central quaternary carbon atom bonded to two methyl groups and two phenyl rings.
Caption: Chemical structure of this compound.
SMILES: CC(C)(c1ccccc1)c2ccccc2 InChI: 1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Synthesis and Mechanistic Considerations
The synthesis of this compound is classically achieved via a Friedel-Crafts alkylation reaction.[4][5] This electrophilic aromatic substitution method allows for the formation of the carbon-carbon bonds between the aromatic rings and the propane backbone.
Friedel-Crafts Alkylation Protocol
The reaction involves treating benzene with a suitable three-carbon electrophile precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] A common precursor for the propyl-2-yl cation is 2,2-dichloropropane.
Overall Reaction: 2 C₆H₆ + CH₃CCl₂CH₃ + AlCl₃ → (C₆H₅)₂C(CH₃)₂ + 2 HCl
Step-by-Step Methodology:
-
Catalyst Activation: In an anhydrous solvent like dichloromethane, the Lewis acid (e.g., AlCl₃) activates the alkyl halide (2,2-dichloropropane) by coordinating with a chlorine atom. This polarization weakens the C-Cl bond and facilitates the formation of a carbocation electrophile.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[8]
-
Re-aromatization: A base (such as the AlCl₄⁻ complex formed in step 1) abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Second Alkylation: The process is repeated as the second C-Cl bond on the intermediate is activated by the Lewis acid, leading to a second Friedel-Crafts alkylation on another molecule of benzene to yield the final this compound product.
Caption: Workflow for the synthesis of this compound.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and reagents is critical. Lewis acid catalysts like AlCl₃ react vigorously with water, which would deactivate the catalyst and inhibit the reaction.
-
Catalyst Choice: Strong Lewis acids are required to generate the carbocation from the alkyl halide.[4]
-
Substrate Limitations: A key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements.[8] However, in this specific synthesis, the tertiary carbocation formed from 2,2-dichloropropane is relatively stable, minimizing the risk of rearrangement.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate and a structural building block in organic synthesis. Its applications stem from the rigid, well-defined three-dimensional structure provided by the gem-diphenyl group.
-
Polymer Chemistry: Derivatives of this compound, such as Bisphenol A (4,4'-(propane-2,2-diyl)diphenol), are foundational monomers in the production of high-performance polymers like polycarbonates and epoxy resins. While this compound is the parent hydrocarbon, its functionalized analogues are of immense industrial importance.
-
Organic Synthesis: In a research context, it serves as a starting material for creating more complex molecules. The phenyl rings can be functionalized through electrophilic substitution reactions, and the methyl groups can potentially be modified to introduce further complexity.
-
Fragment-Based Drug Discovery: For drug development professionals, the diphenylpropane scaffold can be considered a "fragment" or core structure. The gem-diphenyl motif is found in various biologically active molecules. Its role is often to provide a rigid anchor that correctly orients other functional groups for interaction with a biological target, such as a protein or enzyme. While this compound itself is not a drug, its structure is a useful starting point for designing new lead compounds.[9]
-
Material Science: The compound has been noted for its potential use as a battery additive, likely leveraging its electrochemical stability and aromatic properties.[6]
Analytical Data and Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak corresponding to its molecular weight (196.29 g/mol ).[10] The fragmentation pattern would be characteristic of the loss of methyl and phenyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups and a multiplet in the aromatic region (around 7-7.5 ppm) for the ten protons of the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, and the different carbons of the phenyl rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching from the aromatic rings and aliphatic methyl groups, as well as C=C stretching from the aromatic rings.
Spectroscopic data for this compound and related compounds can be found in comprehensive databases such as SpectraBase and PubChem.[10][11]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS).
Hazard Identification
The substance is not classified as hazardous according to Regulation (EC) No 1272/2008, but standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. The storage class is typically 11 for combustible solids.
First Aid Measures
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: If symptoms persist, consult a doctor.
Conclusion
This compound, identified by CAS number 778-22-3 , is a valuable compound in the field of chemical synthesis. Its preparation via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. While its direct applications in drug development are limited, its role as a structural building block for creating more complex and potentially bioactive molecules is significant. A thorough understanding of its properties, synthesis, and safety protocols allows researchers to effectively and safely leverage this versatile chemical intermediate in their work.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 778-22-3 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight of 2,2-diphenylpropane
An In-depth Technical Guide to 2,2-Diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized primarily as a chemical intermediate. The document delineates its fundamental molecular characteristics, including its precise molecular weight, and offers a detailed exploration of its synthesis, analytical characterization, physical and chemical properties, applications, and safety protocols. This guide is intended to serve as a vital resource for professionals in research and development, offering both theoretical insights and practical methodologies related to this compound.
Core Molecular Identity
This compound, also known by its IUPAC name, (1-methyl-1-phenylethyl)benzene, is an aromatic hydrocarbon. Its core identity is established by its chemical formula and molecular weight, which are foundational for all stoichiometric and analytical considerations.
The chemical structure of this compound consists of a central propane backbone with two phenyl groups attached to the second carbon atom.
| Identifier | Value | Source |
| Molecular Formula | C₁₅H₁₆ | [1][2][3][4][5] |
| Molecular Weight | 196.29 g/mol | [1][2][6][7][8] |
| Exact Mass | 196.125201 g/mol | [9] |
| CAS Number | 778-22-3 | [1][2][5][6][8] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation reaction.[6][7][8] This electrophilic aromatic substitution method involves the reaction of an alkylating agent with benzene in the presence of a Lewis acid catalyst.
Synthetic Pathway: Friedel-Crafts Alkylation
A plausible and efficient route involves the reaction of benzene with 2,2-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The catalyst facilitates the formation of a tertiary carbocation, which then acts as the electrophile in the substitution reaction with two equivalents of benzene.
References
- 1. This compound-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Propanol, 2,2-diphenyl- | C15H16O | CID 602279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound | 778-22-3 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. spectrabase.com [spectrabase.com]
Authored by: [Your Name/Department], Senior Application Scientist
An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylpropane
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 778-22-3). Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights into the experimental methodologies used for their determination. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this guide serves as a reliable reference for the handling, characterization, and application of this compound.
Introduction: The Molecular Architecture of this compound
This compound, also known as gem-diphenylpropane, is an aromatic hydrocarbon with a unique structural motif. Its central quaternary carbon atom, bonded to two phenyl rings and two methyl groups, imparts distinct physical and chemical characteristics. This structure leads to significant steric hindrance around the propane backbone, influencing its melting and boiling points, while the nonpolar nature of the phenyl and methyl groups dictates its solubility. Understanding these fundamental physical properties is paramount for its effective use in research and development, from designing reaction conditions to formulating final products.
This guide will systematically explore these properties, offering not just the data but also the scientific reasoning behind the methodologies used to acquire them.
Core Physical and Chemical Identifiers
Precise identification is the cornerstone of chemical safety and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 778-22-3 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆ | [1][2][4] |
| Molecular Weight | 196.29 g/mol | [1] |
| IUPAC Name | 2-phenylpropan-2-ylbenzene | [5] |
| Synonyms | (1-Methyl-1-phenylethyl)benzene, Dimethyldiphenylmethane | [2][4] |
| InChI Key | MILSYCKGLDDVLM-UHFFFAOYSA-N | |
| SMILES | CC(C)(c1ccccc1)c2ccccc2 |
Fundamental Physical Properties: A Quantitative Overview
The physical state and behavior of this compound under various conditions are dictated by the collective influence of its intermolecular forces. The following table presents a summary of its key physical properties.
| Property | Value | Experimental Context & Causality |
| Appearance | Colorless to off-white solid or liquid | Its melting point is near ambient temperature, so it may exist in either state. |
| Melting Point | 26-28 °C | [2][4] |
| Boiling Point | 282 °C (at 760 mmHg) | [2] |
| Density | 0.992 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.57 | [2][4] |
Solubility Profile: A Predictive Approach
The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability, and in chemical synthesis, affecting reaction medium and purification. Based on the "like dissolves like" principle, the nonpolar nature of this compound, dominated by its two phenyl rings and hydrocarbon backbone, dictates its solubility.[6][7]
Predicted Solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | The London dispersion forces in these solvents are similar to those of the nonpolar this compound, facilitating dissolution.[6] |
| Polar Aprotic Solvents | Acetone, Dichloromethane, Tetrahydrofuran (THF) | Medium to Low | These solvents possess a moderate polarity. While some solvation may occur, the significant difference in polarity limits solubility.[6][8] |
| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar this compound molecules.[6][8] |
Experimental Methodologies: A Practical Guide
The accurate determination of physical properties relies on robust experimental protocols. This section provides step-by-step methodologies for key analyses.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is preferred over traditional melting point apparatus for its precision and ability to detect thermal transitions.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 0 °C.
-
Ramp the temperature to 50 °C at a rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Expected Spectral Features:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be relatively simple. The twelve aromatic protons on the two phenyl rings would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The six protons of the two equivalent methyl groups would appear as a sharp singlet further upfield, likely around 1.7 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments: the quaternary carbon, the methyl carbons, and the aromatic carbons (with different signals for the ipso, ortho, meta, and para positions).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹).[9] C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).[9] Characteristic C=C stretching absorptions for the aromatic rings will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196.[10] A prominent fragment would be the loss of a methyl group (M-15) to form a stable tertiary carbocation at m/z = 181.
Caption: Spectroscopic Analysis Workflow for this compound.
Conclusion
The physical properties of this compound, from its melting and boiling points to its solubility and spectroscopic signatures, are a direct reflection of its molecular structure. This guide has provided a detailed compilation of these properties, grounded in experimental data and theoretical principles. For researchers and developers, a thorough understanding of these characteristics is not merely academic but a practical necessity for the successful application of this versatile compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
2,2-diphenylpropane melting point and boiling point
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 778-22-3 [chemicalbook.com]
- 6. 778-22-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. tutorchase.com [tutorchase.com]
- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ursinus.edu [ursinus.edu]
- 14. almaaqal.edu.iq [almaaqal.edu.iq]
- 15. davjalandhar.com [davjalandhar.com]
- 16. athabascau.ca [athabascau.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. uomus.edu.iq [uomus.edu.iq]
Introduction: Elucidating the Molecular Architecture of 2,2-Diphenylpropane
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenylpropane
This compound, with the CAS number 778-22-3, is a unique molecule featuring a quaternary carbon atom bonded to two phenyl rings and two methyl groups.[1] Its chemical formula is C₁₅H₁₆ and it has a molecular weight of approximately 196.29 g/mol .[2] The symmetrical nature of its structure profoundly influences its spectroscopic signatures. For researchers in materials science and organic synthesis, a thorough understanding of its spectral data is paramount for unambiguous identification, purity assessment, and quality control.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for scientists and professionals, offering not just the data, but the underlying principles and experimental considerations that dictate the spectral outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical and complementary information.
¹H NMR Spectroscopy: A Tale of Two Signals
Theoretical Insight: The high degree of symmetry in this compound simplifies its proton NMR spectrum significantly. All six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. Similarly, the ten protons on the two phenyl rings are also equivalent. Within the phenyl rings, symmetry leads to expectations of signals for ortho, meta, and para protons. However, in many cases, these signals overlap to form a complex multiplet, often simply referred to as an aromatic signal.
Expected ¹H NMR Data:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~1.7 | Singlet (s) | 6H |
| Aromatic Protons (-C₆H₅) | ~7.2-7.4 | Multiplet (m) | 10H |
Causality Behind the Spectrum:
-
The methyl protons are expected to appear as a sharp singlet around 1.7 ppm. The singlet multiplicity is due to the absence of adjacent protons (the neighboring carbon is quaternary). Their chemical shift is in the typical aliphatic region, slightly downfield due to the weak deshielding effect of the nearby phenyl rings.
-
The aromatic protons will produce a complex multiplet in the 7.2-7.4 ppm range. The subtle differences in the electronic environments of the ortho, meta, and para protons prevent them from being a simple singlet, resulting in overlapping signals.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better resolution of the aromatic region.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Insight: The symmetry of this compound is also reflected in its ¹³C NMR spectrum, reducing the number of expected signals. Instead of 15 signals, we anticipate only five, due to the equivalence of the two methyl groups and the two phenyl rings.[3]
Expected ¹³C NMR Data:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbons (-C H₃) | ~30 |
| Quaternary Carbon (>C <) | ~42 |
| Aromatic Ipso-Carbon | ~147 |
| Aromatic Ortho/Meta-Carbons | ~128 / ~126 |
| Aromatic Para-Carbon | ~125 |
Causality Behind the Spectrum:
-
Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic region (~30 ppm).
-
Quaternary Carbon: The central quaternary carbon, bonded to two phenyl groups and two methyl groups, is unique and will appear as a single, typically low-intensity peak around 42 ppm.
-
Aromatic Carbons: The two phenyl rings will produce four distinct signals:
-
Ipso-Carbon: The carbon directly attached to the quaternary center (~147 ppm). It is the most deshielded aromatic carbon.
-
Ortho, Meta, and Para Carbons: These will appear in the typical aromatic region of ~125-128 ppm. Differentiating them without advanced 2D NMR techniques can be challenging, but they are expected to be distinct signals.
-
Experimental Protocol: ¹³C NMR Spectrum Acquisition The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent) as ¹³C has a much lower natural abundance than ¹H.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Processing: Standard Fourier transformation and phasing are applied.
Diagram: NMR Structural Assignments for this compound
Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, we expect to see vibrations characteristic of aromatic rings and aliphatic C-H bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 770-730 & 710-690 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |
Causality Behind the Spectrum:
-
C-H Stretching: Two distinct regions for C-H stretching confirm the presence of both aromatic (sp² hybridized) and aliphatic (sp³ hybridized) carbons. The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on a phenyl ring, while those just below 3000 cm⁻¹ are from the methyl groups.
-
Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region are definitive evidence for the phenyl groups.
-
Out-of-Plane Bending: Strong absorptions in the 770-690 cm⁻¹ range are highly characteristic of monosubstituted benzene rings, providing information about the substitution pattern on the aromatic rings.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a thin film.
-
Melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Allow it to cool and solidify, creating a thin film.
-
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them to the corresponding functional groups.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for preparing a thin film sample for FT-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Insight: Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a common technique that causes extensive fragmentation, offering a "fingerprint" of the molecule.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196, corresponding to the molecular weight of C₁₅H₁₆.[4]
-
Base Peak: The most intense peak (base peak) is predicted to be at m/z = 181. This corresponds to the loss of a methyl group ([M-15]⁺). The resulting cation, (C₆H₅)₂C⁺CH₃, is a highly stable tertiary carbocation, further stabilized by resonance with the two phenyl rings. This stability is the driving force for this fragmentation pathway.
-
Other Fragments: Other significant fragments may include the tropylium ion (m/z = 91) from further fragmentation of the phenyl-containing ions, and the phenyl cation (m/z = 77).
Summary of Key Fragments:
| m/z | Proposed Fragment | Identity |
| 196 | [C₁₅H₁₆]⁺ | Molecular Ion |
| 181 | [C₁₄H₁₃]⁺ | [M - CH₃]⁺ (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Diagram: Primary Fragmentation Pathway of this compound
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The high symmetry of the molecule is a dominant theme, simplifying the NMR spectra and providing clear, interpretable data. IR spectroscopy confirms the presence of the key aromatic and aliphatic moieties, while mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern driven by cation stability. Together, these techniques offer an unambiguous analytical toolkit for any scientist working with this compound.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenylpropane. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a thorough understanding of the spectral features of this molecule.
Introduction: The Structural Elucidation of this compound through ¹H NMR
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For a molecule such as this compound, with its distinct arrangement of methyl and phenyl protons, ¹H NMR spectroscopy offers a clear and definitive method for structural confirmation and purity assessment. The inherent symmetry of this compound leads to a deceptively simple spectrum that is, upon closer examination, rich with information about the chemical environment of its constituent protons.
The molecular structure of this compound, with the formula C₁₅H₁₆, consists of a central quaternary carbon atom bonded to two methyl groups and two phenyl groups.[1] This seemingly straightforward arrangement gives rise to two distinct sets of proton environments, which are the basis for the interpretation of its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, the following analysis is based on a predicted ¹H NMR spectrum. Modern NMR prediction algorithms, often employing machine learning and large databases of experimental data, can provide highly accurate estimations of chemical shifts and coupling patterns.[2][3]
The predicted ¹H NMR spectrum of this compound is characterized by two main signals:
-
A singlet in the aromatic region (approximately 7.1-7.3 ppm), corresponding to the ten protons of the two phenyl groups.
-
A singlet in the aliphatic region (approximately 1.6-1.7 ppm), corresponding to the six protons of the two methyl groups.
The simplicity of this spectrum is a direct result of the molecule's symmetry. Due to free rotation around the carbon-carbon single bonds, all ten phenyl protons and all six methyl protons are chemically equivalent within their respective groups.
Core Principles of the Spectral Analysis
Chemical Shift: Understanding the Electronic Environment
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[4][5]
-
Phenyl Protons (δ ≈ 7.1-7.3 ppm): The protons on the two benzene rings are in an electron-rich environment, but the circulation of π-electrons in the aromatic rings generates a ring current. This induced magnetic field deshields the protons on the periphery of the rings, causing them to resonate in the characteristic aromatic region of the ¹H NMR spectrum.[6]
-
Methyl Protons (δ ≈ 1.6-1.7 ppm): The six protons of the two methyl groups are attached to a quaternary carbon, which is in turn bonded to two phenyl groups. While the phenyl groups are electron-withdrawing, the protons are sufficiently shielded by the electron density of the methyl groups to appear in the upfield, aliphatic region of the spectrum.
Multiplicity: The Absence of Spin-Spin Coupling
The multiplicity, or splitting pattern, of a signal in a ¹H NMR spectrum is governed by the number of neighboring, non-equivalent protons (the n+1 rule).
In the case of this compound, both the phenyl and methyl protons appear as singlets . This is because there are no adjacent, non-equivalent protons to cause spin-spin coupling. The protons within each phenyl ring are chemically equivalent to each other, as are the protons of the two methyl groups. The quaternary carbon atom separating the phenyl and methyl groups has no protons, thus preventing any coupling between these two distinct proton environments.
Integration: The Proton Ratio
The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This integration provides a quantitative measure of the relative number of protons in different chemical environments.
For this compound, the expected integration ratio of the phenyl proton signal to the methyl proton signal is 10:6 , which simplifies to 5:3 . This ratio is a critical piece of data for confirming the identity of the molecule, as it directly reflects the number of protons in the two unique environments.
Summary of Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | Singlet | 10H | Phenyl Protons (Ar-H) |
| ~ 1.6 | Singlet | 6H | Methyl Protons (-CH₃) |
Experimental Protocol for ¹H NMR Analysis of this compound
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm. However, the residual proton signal of the deuterated solvent can also be used for calibration.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse program (e.g., a standard 1D proton experiment)
-
Number of scans (typically 8 to 16 for a sample of this concentration)
-
Relaxation delay (d1) of 1-2 seconds
-
Acquisition time (aq) of 3-4 seconds
-
Spectral width (sw) covering a range from approximately -1 to 12 ppm.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative proton ratios.
-
Peak Picking: Identify the chemical shifts of the peaks.
-
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the two distinct proton environments.
Caption: Molecular structure of this compound with proton environments.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry influences spectral simplicity. The presence of only two singlets, with an integration ratio of 5:3, provides a distinctive fingerprint for this molecule. A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration allows for a confident and accurate interpretation of the spectrum, making ¹H NMR an essential tool for the analysis of this compound in research and industrial applications.
References
- 1. This compound | 778-22-3 [chemicalbook.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROSPRE [prospre.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,2-Diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts of 2,2-diphenylpropane. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to assign and interpret the chemical shifts for each carbon atom in the molecule. The document delves into the theoretical underpinnings of 13C NMR spectroscopy, elucidates the factors influencing chemical shifts in aromatic and aliphatic systems, and presents a detailed, step-by-step protocol for predicting 13C NMR spectra. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the structural characterization of non-standard molecules.
Introduction: The Structural Significance of this compound and the Power of 13C NMR
This compound, a molecule with the chemical formula C₁₅H₁₆, serves as an interesting scaffold in various chemical contexts due to its gem-diphenyl group attached to a propane backbone. The steric hindrance and electronic effects imparted by this structural motif can significantly influence the reactivity and physical properties of derivatives. Accurate structural elucidation is paramount in harnessing its potential, and 13C NMR spectroscopy stands as a cornerstone technique for this purpose.
Unlike ¹H NMR, 13C NMR provides direct information about the carbon skeleton of a molecule. The broad range of chemical shifts and the sensitivity of carbon nuclei to their local electronic environment make it a powerful tool for identifying and differentiating carbon atoms within a molecule, including non-protonated quaternary carbons.[1]
This guide will explore the 13C NMR spectrum of this compound through high-quality computational prediction, offering a detailed analysis of the expected chemical shifts and the rationale behind their assignment.
Predicted 13C NMR Chemical Shifts of this compound
Due to the unavailability of an experimentally recorded 13C NMR spectrum for this compound in common spectral databases, a prediction was performed using a reliable online NMR prediction tool. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(C)(c1ccccc1)c2ccccc2, was used as the input for the prediction.
The predicted 13C NMR chemical shifts are summarized in the table below. The spectrum is predicted in deuterochloroform (CDCl₃), a common solvent for NMR analysis.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) | Justification |
| C1 (Quaternary) | 42.5 | Singlet | Deshielded due to attachment to two phenyl groups and two methyl groups. Quaternary carbons typically show weaker signals.[1][2] |
| C2 (Methyl) | 31.0 | Quartet | Shielded aliphatic carbon. The two methyl groups are chemically equivalent due to free rotation around the C1-phenyl bonds. |
| C3 (Ipso) | 148.0 | Singlet | Aromatic carbon directly attached to the quaternary carbon. Deshielded due to the substituent effect and its quaternary nature. |
| C4 (Ortho) | 128.5 | Doublet | Aromatic methine carbon. The chemical shift is influenced by the electron-donating nature of the alkyl substituent. |
| C5 (Meta) | 126.0 | Doublet | Aromatic methine carbon. Less affected by the substituent compared to the ortho and para positions. |
| C6 (Para) | 125.8 | Doublet | Aromatic methine carbon. Its chemical shift is similar to the meta position in this case. |
Note: These values are predicted and may differ slightly from experimental values. The prediction was performed using an online NMR prediction tool that utilizes a combination of database and incremental approaches.
Theoretical Framework: Understanding the Determinants of 13C Chemical Shifts
The predicted chemical shifts for this compound can be rationalized by considering the fundamental principles of 13C NMR spectroscopy. The chemical shift of a carbon nucleus is primarily influenced by the local electron density, the hybridization of the carbon atom, and the anisotropic effects of nearby functional groups.
Hybridization and Electronegativity
The hybridization state of a carbon atom is a major determinant of its chemical shift. Generally, sp³-hybridized carbons are the most shielded and appear at the upfield (lower ppm) end of the spectrum, while sp²-hybridized carbons (alkenes and aromatics) are deshielded and resonate at lower fields. Carbons in carbonyl groups (sp² hybridized) are the most deshielded.[2]
Electronegative atoms attached to or near a carbon atom withdraw electron density, leading to a deshielding effect and a downfield shift in the 13C NMR spectrum.[3]
Inductive and Resonance Effects in Aromatic Systems
In substituted benzene rings, the chemical shifts of the aromatic carbons are modulated by the electronic effects of the substituents. The substituent in this compound is a bulky alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This donation of electron density tends to shield the aromatic carbons, particularly at the ortho and para positions.
Steric Effects
Steric compression can also influence 13C chemical shifts. In sterically crowded molecules, the electron clouds of neighboring atoms can repel each other, leading to a deshielding effect on the involved carbon nuclei. The quaternary carbon in this compound is a prime example of a sterically hindered environment.
Experimental Protocol: A Guide to 13C NMR Spectrum Prediction
In the absence of experimental data, a robust prediction protocol is essential. The following outlines the steps to obtain a reliable predicted 13C NMR spectrum.
Step-by-Step Methodology for 13C NMR Prediction
-
Obtain the Molecular Structure: The first step is to have a clear representation of the molecule of interest. The SMILES notation is a widely used and convenient format. For this compound, the SMILES string is CC(C)(c1ccccc1)c2ccccc2.
-
Select a Prediction Tool: Several online and software-based NMR prediction tools are available. Options range from free web services like NMRDB.org to more advanced commercial software such as ChemDraw and Mnova NMRPredict.[4][5][6] For this guide, a reputable online predictor that utilizes a large database of experimental spectra was chosen.
-
Input the Structure: Input the SMILES string or draw the structure in the user interface of the chosen prediction tool.
-
Specify Parameters: If the tool allows, specify the solvent (e.g., CDCl₃) and the spectrometer frequency (e.g., 125 MHz). This can improve the accuracy of the prediction.
-
Generate and Analyze the Spectrum: The tool will generate a predicted 13C NMR spectrum with a corresponding table of chemical shifts. Analyze the predicted shifts and assign them to the respective carbon atoms in the molecule based on chemical intuition and theoretical principles.
Diagram of the Prediction Workflow
Caption: Workflow for predicting 13C NMR spectra.
In-Depth Analysis of the Predicted 13C NMR Spectrum of this compound
The predicted 13C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
The Aliphatic Region
-
Quaternary Carbon (C1): Predicted at approximately 42.5 ppm, this signal is significantly downfield for an sp³-hybridized carbon. This deshielding is a cumulative effect of being bonded to two electron-withdrawing phenyl groups and two methyl groups. Quaternary carbons often exhibit lower intensity peaks due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[1][2]
-
Methyl Carbons (C2): The two methyl groups are chemically equivalent due to the free rotation around the C-C bonds, giving rise to a single signal predicted at around 31.0 ppm. This is a typical chemical shift for methyl groups in an alkyl chain.
The Aromatic Region
Due to the symmetry of the two phenyl rings, we expect to see four signals for the twelve aromatic carbons.
-
Ipso-Carbon (C3): The ipso-carbons, directly attached to the quaternary carbon, are predicted to be the most deshielded of the aromatic carbons at approximately 148.0 ppm. This is a characteristic chemical shift for a substituted aromatic carbon.
-
Ortho- (C4), Meta- (C5), and Para- (C6) Carbons: The remaining aromatic protons are predicted to appear in the typical aromatic region between 125 and 129 ppm. The subtle differences in their chemical shifts are due to the inductive effect of the alkyl substituent. The ortho and para positions are generally more shielded than the meta position in alkyl-substituted benzenes, though the predicted values here are very close.
Logical Relationships in Chemical Shift Assignment
Caption: Relationship between carbon type and predicted chemical shift.
Conclusion
References
Navigating the Fragmentation Labyrinth: An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Diphenylpropane
Foreword: The Pursuit of Molecular Fingerprints
In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the elemental composition and structural intricacies of molecules. For researchers, scientists, and professionals in drug development, a profound understanding of how a molecule fragments under energetic conditions is not merely academic—it is a critical tool for structural elucidation, impurity profiling, and metabolic pathway mapping. This guide provides a comprehensive exploration of the mass spectrometric behavior of 2,2-diphenylpropane, a molecule that, while seemingly simple, presents a rich landscape of fragmentation pathways governed by fundamental principles of carbocation stability and aromaticity. While a publicly available, validated mass spectrum for this compound proved elusive during the extensive literature search for this guide, the following analysis is built upon the foundational principles of mass spectrometry and informed by the fragmentation patterns of structurally analogous compounds. This guide, therefore, serves as both a specific analysis and a case study in the predictive power of mass spectrometry.
Introduction to this compound and Mass Spectrometry
This compound, with the linear formula (CH₃)₂C(C₆H₅)₂, possesses a quaternary carbon atom bonded to two phenyl groups and two methyl groups.[1] This seemingly simple structure, however, gives rise to a complex and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding this pattern is key to its identification and characterization.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process begins with the ionization of a sample, in this case, this compound, most commonly through electron ionization (EI). In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2][3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral radicals. The resulting array of fragment ions, each with a specific m/z, constitutes the mass spectrum, a unique "fingerprint" of the molecule.
The Electron Ionization (EI) Fragmentation Pathway of this compound: A Mechanistic Exploration
The fragmentation of this compound under electron ionization is dictated by the relative stability of the resulting carbocations and neutral losses. The presence of two phenyl groups and a quaternary carbon center creates preferential fragmentation pathways that lead to highly stabilized intermediates.
Formation of the Molecular Ion
The initial step is the ionization of the this compound molecule to form the molecular ion (M⁺•) with a predicted m/z of 196.
(C₆H₅)₂C(CH₃)₂ + e⁻ → [(C₆H₅)₂C(CH₃)₂]⁺• + 2e⁻
Due to the presence of easily fragmentable bonds and the potential for forming very stable carbocations, the molecular ion peak for this compound is expected to be of low to moderate abundance.
The Dominant Fragmentation Pathway: Formation of the Diphenylmethyl Cation
The most favorable fragmentation route involves the cleavage of a methyl group (a neutral radical with a mass of 15 amu) to form the highly stable diphenylmethyl cation. This cation is stabilized by the resonance delocalization of the positive charge across both phenyl rings.
[(C₆H₅)₂C(CH₃)₂]⁺• → [ (C₆H₅)₂C(CH₃) ]⁺ + CH₃•
This fragment is predicted to be the base peak in the spectrum, with an m/z of 181. The exceptional stability of this tertiary benzylic carbocation is the primary driving force for this fragmentation.
Subsequent Fragmentation and Rearrangements
The fragmentation cascade continues from the major fragment ions. The diphenylmethyl cation (m/z 181) can undergo further fragmentation, although to a lesser extent due to its inherent stability.
A notable secondary fragmentation pathway involves the formation of the tropylium ion, a common and highly stable seven-carbon aromatic cation with an m/z of 91. This often occurs in molecules containing a benzyl group.[4]
[(C₆H₅)₂C(CH₃)]⁺ → [C₇H₇]⁺ + ...
Another plausible fragmentation is the loss of a phenyl group from the molecular ion, leading to a less stable carbocation. The resulting phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds.
[(C₆H₅)₂C(CH₃)₂]⁺• → [C₆H₅]⁺ + •C(CH₃)₂C₆H₅
Further fragmentation of the hydrocarbon backbone can also occur, leading to smaller fragments, though these are generally of lower abundance.
Predicted Mass Spectrum of this compound
Based on the mechanistic principles outlined above, the following table summarizes the key predicted fragments for the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure | Predicted Abundance | Notes |
| 196 | Molecular Ion | [(C₆H₅)₂C(CH₃)₂]⁺• | Low to Moderate | The parent ion. |
| 181 | [M - CH₃]⁺ | [(C₆H₅)₂C(CH₃)]⁺ | High (Base Peak) | Loss of a methyl radical to form a stable tertiary benzylic carbocation. |
| 105 | [C₈H₉]⁺ | [C₆H₅C(CH₃)₂]⁺ | Moderate | Cleavage of a C-C bond with charge retention on the cumyl fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate to High | A common, highly stable fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate | Loss of the larger alkyl-phenyl group. |
Experimental Considerations and Alternative Ionization Techniques
The fragmentation pattern described is based on standard electron ionization (EI) conditions (typically 70 eV). It is important to note that variations in experimental parameters, such as the ionization energy, can influence the degree of fragmentation.
For applications where the molecular ion is of primary interest and fragmentation needs to be minimized, "softer" ionization techniques are recommended. These include:
-
Chemical Ionization (CI): This technique uses a reagent gas to produce reactant ions that then ionize the analyte through proton transfer or adduction. This results in significantly less fragmentation and a more prominent molecular ion peak.
-
Electrospray Ionization (ESI): Primarily used for polar and large molecules, ESI can be a soft ionization technique that often yields the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique, particularly useful for large, non-volatile molecules.
The choice of ionization technique is paramount and should be tailored to the specific analytical goal.
Visualizing the Fragmentation Cascade
To provide a clear visual representation of the primary fragmentation pathway of this compound, the following diagram has been generated using the Graphviz DOT language.
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Conclusion: From Predicted Patterns to Practical Application
The mass spectrometry of this compound provides a compelling example of how molecular structure dictates fragmentation behavior. The stability of the tertiary benzylic carbocation formed upon loss of a methyl group is the defining feature of its predicted EI mass spectrum, leading to a dominant base peak at m/z 181. The presence of phenyl groups also gives rise to characteristic aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
For researchers in drug development and related fields, this detailed understanding of fragmentation is invaluable. It enables the confident identification of this compound-containing structures in complex mixtures, the characterization of related impurities, and the elucidation of metabolic pathways where this moiety may be present. While this guide provides a robust theoretical framework, experimental verification using a reference standard remains the gold standard in analytical science. The principles outlined herein, however, provide a powerful predictive tool for navigating the intricate world of mass spectral interpretation.
References
- 1. This compound = 96 778-22-3 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
infrared spectroscopy of 2,2-diphenylpropane functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Diphenylpropane
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the infrared (IR) spectroscopic signature of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior. We will dissect the molecule's functional groups, predict their characteristic IR absorptions, and provide a field-proven protocol for obtaining a high-quality spectrum.
Introduction: The Molecular Architecture of this compound
This compound, a molecule of significant interest in polymer chemistry and as a structural motif in medicinal chemistry, possesses a unique and highly symmetric architecture. Its structure is defined by a central quaternary carbon atom bonded to two phenyl rings and two methyl groups. This arrangement means the molecule contains distinct functional groups whose vibrational modes can be precisely identified using infrared spectroscopy.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are determined by the masses of the bonded atoms and the stiffness of the bonds, creating a unique spectral "fingerprint" that reveals the functional groups present.[1][2] For this compound, the key functional groups to analyze are the aromatic rings (phenyl groups) and the aliphatic propane backbone (specifically, the gem-dimethyl groups).
Caption: Molecular structure of this compound.
Decoding the Spectrum: A Region-by-Region Analysis
The infrared spectrum is typically analyzed in two main parts: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3][4] The former contains absorptions for specific bond types, while the latter arises from complex molecular deformations unique to the compound.[3][4]
C-H Stretching Vibrations (>3000 cm⁻¹ and <3000 cm⁻¹)
This region is highly diagnostic for distinguishing between sp²-hybridized (aromatic/alkene) and sp³-hybridized (alkane) C-H bonds.
-
Aromatic C-H Stretch (3100–3000 cm⁻¹): The C-H bonds on the two phenyl rings will produce several weak to medium absorption bands just above 3000 cm⁻¹.[5][6] The slightly higher frequency compared to aliphatic C-H bonds is due to the greater s-character and thus stiffness of the sp² C-H bond.
-
Aliphatic C-H Stretch (3000–2850 cm⁻¹): The C-H bonds of the two methyl (-CH₃) groups will give rise to strong absorption bands just below 3000 cm⁻¹.[7][8] Because a methyl group contains three hydrogen atoms, it exhibits both symmetric and asymmetric stretching modes, which often appear as distinct peaks within this range.[9]
Aromatic Overtones and C=C Stretching (2000–1400 cm⁻¹)
This region provides definitive evidence for the presence of an aromatic ring system.
-
Overtone Bands (2000–1665 cm⁻¹): Aromatic compounds display a pattern of weak but sharp absorption bands in this region.[5][10][11] The specific pattern of these overtones can be used to determine the substitution pattern on the benzene ring.[5][6] For this compound, each ring is mono-substituted (by the propane backbone), which gives a characteristic pattern.
-
Aromatic C=C In-Ring Stretch (1600–1400 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic rings results in a series of sharp, medium-intensity peaks.[5][10][11] Typically, two or three distinct bands are observed, commonly near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[8][10][11]
Aliphatic Bending and the Fingerprint Region (<1500 cm⁻¹)
This complex region confirms the aliphatic portion of the molecule and provides a unique overall fingerprint.
-
Methyl C-H Bending (1470–1370 cm⁻¹): The methyl groups exhibit characteristic bending (deformation) vibrations. An asymmetric bend typically appears around 1470-1450 cm⁻¹, while a symmetric "umbrella" mode gives a distinct peak around 1370-1350 cm⁻¹.[8][12] The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes lead to a splitting of the symmetric bending band.
-
Aromatic C-H Out-of-Plane Bending (900–675 cm⁻¹): Among the most useful diagnostic peaks, strong absorptions in this region are caused by the C-H bonds bending out of the plane of the aromatic ring.[5][13] The position of these bands is highly indicative of the ring's substitution pattern. For a mono-substituted ring, strong bands are expected around 770–730 cm⁻¹ and 710–690 cm⁻¹.[13]
-
Fingerprint Vibrations: The remainder of this region contains a complex series of absorptions from C-C single bond stretching and other skeletal bending and rocking vibrations. While difficult to assign individually, this pattern is unique to this compound and serves as its definitive fingerprint.[4][14]
Quantitative Data Summary
The expected characteristic infrared absorption bands for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |
| 3000–2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (sp³ C-H from -CH₃) |
| 2000–1665 | Weak | Overtone/Combination Bands | Aromatic Ring Substitution |
| 1600–1585 | Medium | C=C Stretch (In-Ring) | Aromatic Ring |
| 1500–1400 | Medium-Strong | C=C Stretch (In-Ring) | Aromatic Ring |
| 1470–1450 | Medium | C-H Bend (Asymmetric) | Methyl (-CH₃) Group |
| ~1370 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) Group |
| 900–675 | Strong | C-H Bend (Out-of-Plane) | Mono-substituted Aromatic Ring |
Experimental Protocol: Thin Solid Film Method
To obtain a high-quality, interference-free IR spectrum of a solid compound like this compound, the thin solid film method is superior to traditional KBr pellets or Nujol mulls, as it eliminates the risk of spectral contamination from the matrix material.[15]
Methodology
-
Materials:
-
This compound (5-10 mg)
-
Volatile solvent (e.g., methylene chloride, diethyl ether, or acetone)
-
IR-transparent salt plate (e.g., NaCl or KBr)
-
Pasteur pipette or glass dropper
-
FTIR Spectrometer
-
-
Procedure:
-
Solution Preparation: In a small vial, dissolve 5-10 mg of this compound in a few drops of the volatile solvent. Ensure the solid is fully dissolved.[15][16]
-
Film Deposition: Using a pipette, carefully place one drop of the solution onto the center of a clean, dry salt plate.[15][16]
-
Solvent Evaporation: Allow the solvent to evaporate completely at room temperature. A thin, often crystalline or amorphous, film of the compound will remain on the plate.[15]
-
Sample Holder: Place the salt plate into the V-shaped sample holder in the spectrometer's sample compartment.[16]
-
Spectrum Acquisition: Record the infrared spectrum according to the instrument's operating procedure.
-
Quality Control & Optimization:
-
Signal Too Intense (Flat-Topped Peaks): The film is too thick. Clean the plate with a suitable solvent (e.g., acetone), allow it to dry, and repeat the process using a more dilute solution or a smaller drop.[15][16]
-
Signal Too Weak (Noisy Spectrum): The film is too thin. Remove the plate, add another drop of the solution directly onto the existing film, allow the solvent to evaporate, and re-run the spectrum.[15][16]
-
-
Cleaning: After analysis, thoroughly clean the salt plate with acetone and store it in a desiccator to prevent fogging from atmospheric moisture.[17]
-
Caption: Experimental workflow for IR analysis via the thin solid film method.
Conclusion
The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. The key diagnostic features include the distinct sp² and sp³ C-H stretching bands on either side of 3000 cm⁻¹, the characteristic aromatic C=C stretching and overtone bands, and the strong out-of-plane C-H bending bands confirming the mono-substituted phenyl rings. By employing the robust thin solid film method, a clean and highly reproducible spectrum can be obtained, allowing for unambiguous identification and structural verification. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently apply infrared spectroscopy in the analysis of this and structurally related compounds.
References
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. chem.latech.edu [chem.latech.edu]
- 3. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. wikieducator.org [wikieducator.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to the Mechanism of Electrophilic Substitution in 2,2-Diphenylpropane
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 2,2-diphenylpropane. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic principles governing these reactions, details the mechanisms for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and presents practical experimental methodologies. By integrating mechanistic theory with field-proven insights, this guide serves as an authoritative resource for understanding and predicting the reactivity and regioselectivity of this important chemical scaffold.
Introduction: The Architecture of this compound
This compound, commonly known as Bisphenol A propane or neophylbenzene, is a disubstituted aromatic hydrocarbon featuring two phenyl rings attached to a central quaternary carbon atom.[1] Its unique structure, where the two aromatic systems are electronically insulated from each other by a propane bridge, dictates its reactivity in electrophilic aromatic substitution (EAS). EAS reactions are fundamental for functionalizing aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2][3] Understanding the mechanism of these substitutions is critical for the controlled synthesis of derivatives used in materials science and medicinal chemistry.
This guide will dissect the electronic factors that control the reactivity and regioselectivity of this compound and provide a detailed, step-by-step analysis of its most significant EAS reactions.
Electronic Effects and Regioselectivity: Directing the Electrophile
In any electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile.[4] The key to understanding the reactivity of this compound lies in analyzing the directing effect of the bulky –C(CH₃)₂–(C₆H₅) group attached to each phenyl ring.
This substituent acts as a weakly activating, ortho, para-director.[5][6] This effect stems from two primary electronic contributions:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework. This +I effect enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[6]
-
Hyperconjugation: The sigma electrons of the C-H bonds on the methyl groups can overlap with the pi system of the benzene ring. This delocalization of electron density further stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution, particularly when the attack occurs at the ortho or para positions.
While electronically favored, substitution at the ortho position is significantly hindered by the steric bulk of the quaternary carbon and the adjacent phenyl ring. Consequently, electrophilic attack occurs preferentially at the para-position (C4) , which is electronically activated and sterically accessible. This leads to a high regioselectivity for para-substituted products, often resulting in the formation of 4,4'-disubstituted this compound derivatives in reactions where both rings are functionalized.[7][8]
Logical Framework for Regioselectivity
The diagram below illustrates the decision-making process for determining the site of electrophilic attack on a phenyl ring of this compound.
Caption: Logical flow for predicting regioselectivity in this compound.
Core Mechanisms of Electrophilic Substitution
The general mechanism for electrophilic aromatic substitution proceeds in two fundamental steps:
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is typically the rate-determining step.[9]
-
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[9]
Nitration
Nitration introduces a nitro group (–NO₂) onto the aromatic ring, a crucial transformation for synthesizing anilines and other intermediates. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Mechanism of Nitration:
Caption: Workflow for the nitration of this compound.
The reaction shows high selectivity for the para position. If sufficient nitrating agent is used, dinitration occurs to yield the 4,4'-dinitro-2,2-diphenylpropane isomer.[7][8]
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the dihalogen molecule and generate a sufficiently powerful electrophile.[10]
Mechanism of Bromination:
-
Electrophile Generation: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
-
Nucleophilic Attack: The phenyl ring attacks the electrophilic bromine atom.
-
Deprotonation: The [FeBr₄]⁻ complex acts as a base, abstracting a proton to restore aromaticity and regenerate the FeBr₃ catalyst.
As with nitration, halogenation proceeds with strong para-selectivity due to the directing effects of the alkyl substituent.
Sulfonation
Sulfonation introduces a sulfonic acid group (–SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). The reaction is reversible, which is a unique characteristic among common EAS reactions.
Mechanism of Sulfonation:
Caption: Key stages in the sulfonation of this compound.
Friedel-Crafts Reactions
Friedel-Crafts reactions are powerful methods for forming new carbon-carbon bonds on an aromatic ring.[11] They are broadly categorized into alkylation and acylation.
3.4.1 Friedel-Crafts Alkylation
This reaction attaches an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). While useful, it has a significant limitation: the intermediate carbocation can undergo rearrangement to a more stable form.[11][12]
For example, reacting this compound with 1-chloropropane and AlCl₃ might be expected to yield a para-propyl substituted product. However, the primary carbocation initially formed from 1-chloropropane will rapidly rearrange via a 1,2-hydride shift to the more stable secondary carbocation, leading to an isopropyl-substituted product.[12][13]
Mechanism of Alkylation with Carbocation Rearrangement:
Caption: Friedel-Crafts alkylation showing carbocation rearrangement.
3.4.2 Friedel-Crafts Acylation
Acylation introduces an acyl group (R–C=O) using an acyl chloride or anhydride with a Lewis acid catalyst. This method is often preferred over alkylation for two key reasons:
-
The acylium ion (R–C≡O⁺) electrophile is resonance-stabilized and does not undergo rearrangement.[12]
-
The resulting ketone product is deactivated towards further substitution, preventing polyacylation, which can be a problem in alkylation.
The acylated product can then be reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable, indirect route to alkylated products without rearrangement.
Experimental Protocols and Data
Trustworthy protocols are self-validating systems. The following procedure for the dinitration of this compound is adapted from established patent literature, demonstrating the high regioselectivity for the 4,4'-isomer.[7][8]
Protocol: Regioselective Dinitration of this compound
Objective: To synthesize 2,2-di(4-nitrophenyl)propane with high selectivity.
Materials:
-
This compound (9.80 g, 0.05 mols)
-
Nitrobenzene (100 ml)
-
Concentrated Sulfuric Acid (H₂SO₄, 25 ml total)
-
90% Nitric Acid (HNO₃, 7.70 g, ~0.11 mol)
-
Ice
-
Methylene Chloride (for extraction)
-
1 L glass reactor with mechanical stirrer, thermometer, and jacketed addition funnel
Procedure:
-
Charge Reactor: Charge the 1 L glass reactor with 9.80 g of this compound, 100 ml of nitrobenzene, and 12.5 ml of sulfuric acid.
-
Cooling: Begin mechanical stirring and cool the mixture in an ice bath.
-
Prepare Nitrating Mixture: In a separate beaker, carefully mix 7.70 g of 90% nitric acid with 12.5 ml of sulfuric acid. Cool this mixture in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the reactor using the addition funnel. Maintain the internal temperature of the reaction between 17°C and 20°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 20 minutes, ensuring the temperature remains in the specified range.
-
Quenching: Pour the reaction mixture onto a sufficient amount of ice to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with methylene chloride.
-
Isolation: Evaporate the methylene chloride from the organic layer to yield the crude product.
Quantitative Data Summary
The following table summarizes typical results for the electrophilic nitration of this compound under different conditions.
| Reaction | Reagents | Solvent | Temperature (°C) | Crude Yield (%) | Selectivity for 4,4'-Isomer (%) | Reference |
| Mononitration/Dinitration | Conc. HNO₃, Conc. H₂SO₄ | None | 17-20 | 86 | 64 | [7][8] |
| Dinitration | 90% HNO₃, Conc. H₂SO₄ | Nitrobenzene | >15 | High | Predominantly 4,4' | [7][8] |
Conclusion
The electrophilic substitution of this compound is a well-defined process governed by the principles of electronic activation and steric hindrance. The –C(CH₃)₂–(C₆H₅) substituent acts as a weak activator and a powerful para-director, leading to highly regioselective outcomes in reactions such as nitration, halogenation, and sulfonation. While Friedel-Crafts alkylation is susceptible to carbocation rearrangements, this can be circumvented through acylation followed by reduction. The mechanistic understanding and protocols detailed in this guide provide a robust framework for scientists to design and execute synthetic strategies for the functionalization of this versatile molecular scaffold.
References
- 1. scbt.com [scbt.com]
- 2. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 8. US5037994A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
The Unseen Potential of 2,2-Diphenylpropane: A Technical Guide to its Applications in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 31, 2025 – Often relegated to the structural backbone of its well-known derivative, Bisphenol A (BPA), 2,2-diphenylpropane is a molecule with significant, yet largely untapped, potential in the realm of advanced organic synthesis. This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond the shadow of polymer chemistry to illuminate the versatile applications of the this compound core. We will explore its utility as a robust protecting group, a versatile scaffold for C-H functionalization and electrophilic substitution, a precursor to valuable synthetic intermediates, and a potential building block in medicinal and supramolecular chemistry. This document aims to provide both a conceptual framework and practical, field-proven insights to unlock the synthetic utility of this readily available aromatic compound.
The Diphenylisopropylidene Group: A Robust Protecting Group for Diols
In the complex landscape of multi-step organic synthesis, the judicious protection of functional groups is paramount.[1] The this compound moiety offers a compelling alternative to more common diol protecting groups, such as the isopropylidene (acetonide) or benzylidene acetals, in the form of the diphenylisopropylidene ketal.
The introduction of the two phenyl groups imparts distinct electronic and steric properties to the protecting group, influencing its stability and cleavage conditions. While acetals are generally stable under basic conditions, their lability in acidic media is a key feature for their removal.[2] The diphenylisopropylidene group is anticipated to exhibit enhanced stability towards acidic hydrolysis compared to its isopropylidene counterpart due to the steric hindrance and electronic effects of the phenyl rings. This differential stability can be exploited for selective deprotection in complex molecules.
Experimental Protocol: Formation and Cleavage of a Diphenylisopropylidene Acetal (Hypothetical)
While specific literature examples for the direct use of this compound are scarce, the formation of the analogous diphenylisopropylidene protecting group can be conceptually derived from standard acetalization procedures.
Protection of a 1,2-Diol:
-
To a solution of the diol (1.0 equiv) in an anhydrous, non-polar solvent such as toluene or dichloromethane, add 2,2-dimethoxy-1,1-diphenylpropane (1.1 equiv).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., anhydrous copper(II) sulfate).
-
The reaction is typically stirred at room temperature or gently heated to facilitate the reaction and removal of methanol byproduct.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and the product is isolated and purified by standard techniques such as column chromatography.
Deprotection:
The cleavage of the diphenylisopropylidene acetal is typically achieved under acidic conditions.[2] The specific conditions can be tuned based on the desired selectivity.
-
Mild Cleavage: Acetic acid in a mixture of THF and water.[3]
-
Moderate Cleavage: 1% aqueous sulfuric acid with heating.[4]
-
Lewis Acid-Catalyzed Cleavage: Lewis acids such as ZrCl₄ can also be employed for deprotection.[5]
The choice of deprotection conditions will depend on the sensitivity of other functional groups present in the molecule.
Diagram of Diol Protection and Deprotection
Caption: General workflow for the protection of a 1,2-diol using a diphenylisopropylidene group and its subsequent deprotection.
A Scaffold for Advanced Synthetic Transformations
The aromatic rings of this compound are ripe for a variety of synthetic transformations, offering entry into a diverse range of functionalized molecules.
Friedel-Crafts Reactions: Building Molecular Complexity
The electron-rich phenyl groups of this compound are susceptible to electrophilic aromatic substitution, most notably the Friedel-Crafts acylation and alkylation reactions.[6][7] These reactions provide a direct method for introducing new carbon-carbon bonds and functional groups onto the aromatic core.
Friedel-Crafts Acylation allows for the introduction of an acyl group, which can then be further manipulated. The resulting aryl ketone can be reduced to the corresponding alkyl group via Clemmensen or Wolff-Kishner reduction, or serve as a handle for further functionalization.[8]
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound
The following is a general procedure for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for this compound.[9]
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv) in an inert solvent such as dichloromethane, slowly add the acyl chloride (1.05 equiv).
-
After stirring for a short period to allow for the formation of the acylium ion, a solution of the aromatic substrate (e.g., this compound, 1.0 equiv) in the same solvent is added dropwise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or recrystallization.
Diagram of Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation involving the formation of an acylium ion and subsequent electrophilic attack on the aromatic ring.
Catalytic C-H Functionalization: A Modern Approach to Derivatization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecule construction.[10][11] The phenyl groups of this compound contain numerous C-H bonds that are potential targets for such transformations. Palladium-catalyzed C-H arylation, for instance, allows for the direct formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[3]
While specific examples of C-H functionalization on this compound are not yet widely reported, the principles of directed and non-directed C-H activation suggest its feasibility. The development of such methods would provide a powerful tool for the rapid diversification of the this compound scaffold.
Synthesis of Valuable Intermediates: The Case of 2,2-Diphenyl-1,3-propanediol
This compound can serve as a precursor to other valuable synthetic building blocks. A key example is its potential conversion to 2,2-diphenyl-1,3-propanediol. This diol, with its C2 symmetry and conformational rigidity, is a valuable chiral auxiliary and ligand in asymmetric synthesis.[12]
While direct oxidation of the methyl groups of this compound to the corresponding diol is challenging, multi-step sequences starting from related compounds have been reported. For instance, the synthesis of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol has been achieved starting from diethyl malonate.[2] The development of a direct and efficient synthesis of 2,2-diphenyl-1,3-propanediol from this compound would be a significant advancement.
A Core Structure in Medicinal Chemistry and Supramolecular Chemistry
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of bioactive molecules and supramolecular architectures.
Potential in Drug Discovery
The diphenylpropane framework is present in a number of compounds with interesting biological activities. For instance, derivatives of diphenylpropane have been investigated as agonists of PPAR nuclear receptors, which are therapeutic targets for metabolic and inflammatory diseases.[13] The structural rigidity and lipophilicity of the this compound core can be leveraged to design ligands with high affinity and selectivity for various biological targets.
Building Blocks for Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions.[14] The defined geometry of this compound and its derivatives makes them excellent candidates for the construction of macrocycles, cages, and other supramolecular architectures.[15] By introducing recognition motifs onto the phenyl rings, it is possible to program the self-assembly of these building blocks into functional supramolecular systems.
Future Outlook
The applications of this compound in organic synthesis are far from being fully explored. The development of novel methodologies for its functionalization, particularly in the areas of C-H activation and oxidative cleavage, will undoubtedly open up new avenues for the synthesis of complex molecules. Furthermore, a deeper investigation into its potential as a chiral auxiliary and as a scaffold in medicinal and supramolecular chemistry is warranted. As the demand for efficient and sustainable synthetic methods continues to grow, the humble this compound is poised to emerge from the shadow of its famous derivative and establish itself as a valuable and versatile tool in the modern synthetic chemist's arsenal.
References
- 1. Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [ouci.dntb.gov.ua]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,2-Diphenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Aromatic Reactivity of 2,2-Diphenylpropane
Introduction
2,2-Diphenylpropane, a gem-diphenylalkane, presents a unique scaffold for studying the interplay of electronic and steric effects in electrophilic aromatic substitution (EAS) reactions. Its structure, featuring two phenyl rings attached to a central quaternary carbon, is foundational to various important industrial polymers and organic compounds. This guide provides a comprehensive technical overview of the reactivity of the aromatic rings in this compound, offering insights into the underlying principles that govern its transformations. We will delve into the electronic and steric factors influencing regioselectivity, provide detailed experimental protocols for key electrophilic aromatic substitution reactions, and present visualizations to elucidate mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this versatile molecule.
Structural and Electronic Landscape of this compound
The reactivity of the two phenyl rings in this compound is fundamentally governed by the electronic and steric nature of the central isopropylidene bridge.
Electronic Effects: A Tale of Weak Activation
The isopropyl group, connecting the two phenyl rings, acts as a weak electron-donating group (+I effect). This inductive effect slightly increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles compared to unsubstituted benzene.[1] However, this activation is modest. The primary influence on the regioselectivity of electrophilic attack is the directing effect of the substituted phenyl group on the second ring.
Steric Hindrance: The Gatekeeper of Reactivity
The most significant factor influencing the reactivity of this compound is the steric hindrance imposed by the bulky isopropylidene group and the two phenyl rings. This steric congestion plays a crucial role in determining the position of electrophilic attack. The ortho positions of each phenyl ring are significantly shielded, making them less accessible to incoming electrophiles.[2] Consequently, electrophilic substitution predominantly occurs at the para position, which is the most sterically accessible.[2]
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution is the hallmark of aromatic compounds, and this compound is no exception.[3] However, the unique structural features of this molecule lead to specific outcomes in these reactions.
Nitration: A Regioselective Transformation
Nitration is a classic example of an electrophilic aromatic substitution reaction. For this compound, this reaction can be controlled to achieve regioselective substitution, primarily at the para positions.
The nitration of this compound proceeds through the typical electrophilic aromatic substitution mechanism, involving the formation of a nitronium ion (NO₂⁺) as the active electrophile.
Caption: General mechanism of electrophilic nitration of this compound.
This protocol is adapted from established procedures for the nitration of diphenyl compounds.[2]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Separatory Funnel
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-nitro-2,2-diphenylpropane.
| Product | Yield | Regioselectivity | Reference |
| 4,4'-dinitro-2,2-diphenylpropane | 86% (crude) | 64% selectivity for the 4,4'-disubstituted product | [2] |
Halogenation: Introducing Halogen Atoms
Halogenation of this compound, such as bromination or chlorination, is expected to follow a similar regiochemical preference for the para position due to steric hindrance.[4][5]
This protocol is a general procedure adapted for the bromination of activated aromatic rings.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Silica Gel
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of silica gel.
-
Reflux the mixture with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide and silica gel.
-
Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain 4-bromo-2,2-diphenylpropane.
Friedel-Crafts Acylation and Alkylation: Building Carbon-Carbon Bonds
Friedel-Crafts reactions are powerful tools for forming new carbon-carbon bonds on aromatic rings.[6] In the case of this compound, these reactions are expected to show a high degree of para-selectivity.
The acylation reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.[7]
Caption: Mechanism of Friedel-Crafts acylation on this compound.
This is a general procedure for Friedel-Crafts acylation that can be adapted for this compound.[8]
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute
-
Ice
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride (2.2 eq for diacylation) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (2.1 eq for diacylation) to the stirred suspension.
-
After the addition is complete, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,4'-diacetyl-2,2-diphenylpropane.
Characterization of Substituted this compound Derivatives
The successful synthesis of substituted this compound derivatives can be confirmed using a variety of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the aromatic rings. The symmetry of the para-substituted products often leads to simplified spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of newly introduced functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) or the carbonyl group of a ketone (strong absorption around 1680 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product, confirming the addition of the substituent.
Conclusion
The aromatic rings of this compound exhibit reactivity that is a delicate balance between weak electronic activation from the isopropylidene bridge and significant steric hindrance. This interplay results in a strong preference for electrophilic substitution at the para positions. Understanding these directing effects is crucial for the rational design of synthetic routes to a variety of functionalized diarylalkanes. While specific experimental data for some electrophilic aromatic substitution reactions on this compound is limited in the literature, the principles outlined in this guide, along with adapted protocols from analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this important molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Halogenation of alkanes | PPTX [slideshare.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Methodological & Application
Synthesis of 2,2-Diphenylpropane: A Detailed Experimental Protocol for Researchers
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2,2-diphenylpropane. The primary method detailed is the Friedel-Crafts alkylation of benzene using 2,2-dichloropropane as the alkylating agent, catalyzed by anhydrous aluminum chloride. This document offers an in-depth exploration of the reaction mechanism, safety precautions, step-by-step experimental procedures, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound, also known as neophylbenzene, is a significant organic compound with a quaternary carbon atom attached to two phenyl groups and two methyl groups. Its synthesis is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds between aromatic rings and alkyl groups.[1][2] This reaction typically employs a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate a carbocation electrophile that then attacks the electron-rich benzene ring.[3]
The choice of 2,2-dichloropropane as the alkylating agent is strategic as it provides the necessary tertiary carbocation precursor for the formation of the desired product. Understanding the nuances of this reaction, including potential side reactions like polyalkylation, is crucial for achieving a high yield and purity of this compound.[4] This protocol provides a robust and reproducible method for its synthesis and subsequent purification.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: Anhydrous aluminum chloride, a potent Lewis acid, reacts with 2,2-dichloropropane to form a tertiary carbocation. The AlCl₃ abstracts a chloride ion, generating the highly reactive 2-phenylpropan-2-yl cation.[1] This carbocation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation and Aromatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the arenium ion. This restores the aromaticity of the benzene ring and yields the monosubstituted product, 2-phenyl-2-chloropropane, along with the regeneration of the aluminum chloride catalyst and the formation of hydrogen chloride.
-
Second Alkylation: The 2-phenyl-2-chloropropane can then undergo a second Friedel-Crafts alkylation with another molecule of benzene to form the final product, this compound.
It is critical to use anhydrous conditions throughout the reaction, as aluminum chloride reacts violently with water, which would deactivate the catalyst.[6][7][8]
Materials and Equipment
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Supplier |
| Benzene (anhydrous) | C₆H₆ | 78.11 | 100 mL | Sigma-Aldrich |
| 2,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 11.3 g (0.1 mol) | Sigma-Aldrich |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Fisher Scientific |
| 1 M Hydrochloric acid | HCl | 36.46 | 100 mL | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL | VWR |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 10 g | Sigma-Aldrich |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
NMR spectrometer
Experimental Protocol
Reaction Setup and Execution
Caption: Workflow for the setup and execution of the Friedel-Crafts alkylation.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use.
-
Charging the Flask: To the flask, add 100 mL of anhydrous benzene and carefully add 14.7 g (0.11 mol) of anhydrous aluminum chloride.
-
Cooling: Cool the stirred mixture in an ice bath to 0-5 °C.
-
Addition of Alkylating Agent: Add 11.3 g (0.1 mol) of 2,2-dichloropropane to the dropping funnel and add it dropwise to the cooled benzene-AlCl₃ mixture over a period of 30 minutes. A vigorous evolution of HCl gas will be observed; this should be vented through the drying tube to a fume hood.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Reflux: Following the stirring at room temperature, heat the mixture to a gentle reflux (approximately 80 °C) for 1 hour to ensure the completion of the reaction.
Work-up and Purification
Caption: Workflow for the work-up and purification of this compound.
-
Quenching the Reaction: After the reflux period, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (benzene layer) and wash it sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the benzene and any unreacted starting materials using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by vacuum distillation. Collect the fraction boiling at approximately 145-147 °C at 10 mmHg. Alternatively, the product can be purified by recrystallization from a minimal amount of hot ethanol.[9][10]
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
Appearance: Colorless to pale yellow liquid or a low-melting solid.[6]
-
Melting Point: 26-28 °C[8]
-
Boiling Point: 282 °C[8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.15 (m, 10H, Ar-H)
-
δ 1.65 (s, 6H, -CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 147.5 (quaternary Ar-C)
-
δ 128.0 (Ar-CH)
-
δ 126.5 (Ar-CH)
-
δ 125.5 (Ar-CH)
-
δ 42.0 (quaternary C)
-
δ 31.0 (-CH₃)
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[7]
-
Fume Hood: This experiment must be performed in a well-ventilated fume hood due to the use of volatile and flammable benzene and the evolution of corrosive HCl gas.
-
Anhydrous Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas.[6][11] It should be handled with care in a dry environment.
-
Benzene: Benzene is a flammable liquid and a known carcinogen. Avoid inhalation and skin contact.
-
2,2-Dichloropropane: This is a flammable and harmful liquid. Avoid inhalation and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is thoroughly dried. |
| Inactive catalyst | Use fresh, high-quality anhydrous aluminum chloride. | |
| Formation of a dark, tarry substance | Reaction temperature too high | Maintain proper temperature control, especially during the addition of the alkylating agent. |
| Polyalkylation | Use a large excess of benzene to favor mono-alkylation. | |
| Product is a mixture of isomers | Carbocation rearrangement | Not a major issue with 2,2-dichloropropane as it forms a stable tertiary carbocation. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via Friedel-Crafts alkylation. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and purify this valuable organic compound for further applications in their research endeavors. The provided characterization data will aid in confirming the identity and purity of the final product.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. LabXchange [labxchange.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. orgsyn.org [orgsyn.org]
Application Note: High-Purity Isolation of 2,2-Diphenylpropane from Complex Reaction Matrices
Abstract
2,2-Diphenylpropane is a valuable building block in organic synthesis, notable for its gem-diphenyl moiety. Its synthesis, typically achieved via Friedel-Crafts alkylation, often yields a complex mixture of the desired product, positional isomers, and other reaction byproducts. The structural similarity of these impurities presents a significant purification challenge. This application note provides a comprehensive guide to the purification of this compound, detailing protocols for recrystallization and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods for achieving high-purity material suitable for downstream applications.
Understanding the Impurity Profile: Synthesis and Byproducts
The most common route to this compound is the Friedel-Crafts alkylation of benzene with an acetone equivalent, such as 2,2-dichloropropane or acetone itself, in the presence of a Lewis acid catalyst like AlCl₃.[1][2][3] This reaction, while effective, is prone to several side reactions that generate a characteristic impurity profile.
Common Byproducts Include:
-
Positional Isomers: Carbocation rearrangements, a known limitation of Friedel-Crafts alkylation, can lead to the formation of isomers like 1,2-diphenylpropane.[4][5]
-
Polyalkylation Products: The product, this compound, can be more reactive than the starting benzene, leading to subsequent alkylation and the formation of di- and tri-substituted products.[2][6]
-
Unreacted Starting Materials: Incomplete reaction can leave residual benzene and the propane source.
-
Polymeric Material: Acid-catalyzed polymerization of the alkene intermediate (isopropenylbenzene) can form tar-like substances.
A simplified schematic of the primary reaction and a key side reaction is presented below. Understanding this profile is the first step in designing an effective purification strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Topic: High-Purity Recovery of 2,2-Diphenylpropane via Optimized Recrystallization Techniques
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a detailed exposition on the theory and practice of purifying 2,2-diphenylpropane (CAS 778-22-3) by recrystallization. Addressing the needs of researchers in organic synthesis and drug development, this document moves beyond rote procedural lists to explain the critical rationale behind solvent selection and procedural steps. We present two robust protocols—a single-solvent method and a two-solvent (solvent/anti-solvent) method—designed for maximal purity and yield. The guide includes a comprehensive troubleshooting section to address common challenges such as "oiling out," a phenomenon pertinent to substances with low melting points like this compound. All methodologies are grounded in established physicochemical principles and supported by authoritative references.
Introduction: The Imperative for Purity
This compound, a substituted aromatic hydrocarbon, serves as a valuable building block in various synthetic pathways. The purity of such precursors is paramount, as impurities can lead to undesirable side reactions, low yields of the final product, and complications in downstream applications. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1][2] The fundamental principle is to dissolve the impure solid in a hot, saturated solution and then allow it to cool, whereupon the desired compound crystallizes in a purer form, leaving the more soluble impurities behind in the "mother liquor."[2]
This guide provides the necessary theoretical foundation and practical protocols to successfully purify this compound.
Physicochemical Profile: this compound
A thorough understanding of the compound's physical properties is the cornerstone of designing an effective recrystallization protocol. The low melting point of this compound is a particularly critical parameter that directly influences solvent choice and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 778-22-3 | [3][4][5] |
| Molecular Formula | C₁₅H₁₆ / (CH₃)₂C(C₆H₅)₂ | [3][5] |
| Molecular Weight | 196.29 g/mol | [3][5] |
| Appearance | Colorless liquid or white solid | [3] |
| Melting Point (m.p.) | 26-28 °C | [3][4] |
| Boiling Point (b.p.) | 282 °C (at 760 mmHg) | [3][4] |
| Density | 0.992 g/mL (at 25 °C) | [3][4] |
The Recrystallization Workflow: A Conceptual Overview
The process of recrystallization is a sequence of carefully controlled steps designed to separate a compound from its impurities. The ideal solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature.[2]
Caption: General workflow for purification by recrystallization.
Solvent Selection: The Key to Success
The choice of solvent is the most critical variable. The guiding principle is "like dissolves like." this compound is a nonpolar, aromatic hydrocarbon. Therefore, its solubility will be highest in nonpolar solvents and lowest in highly polar solvents.[6]
Key Considerations for Solvent Selection:
-
Solubility Gradient: The solvent should exhibit a steep solubility curve as a function of temperature—high solubility when hot, low solubility when cold.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to avoid "oiling out," where the compound separates as a liquid instead of forming crystals. Given the low melting point of this compound (26-28 °C), this is a significant challenge. However, by carefully controlling the cooling process, this issue can often be managed.
-
Reactivity: The solvent must be chemically inert towards this compound.
-
Volatility: A moderately volatile solvent is preferred for easy removal during the drying phase.
| Solvent System | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol or Methanol | Single Solvent | 78 / 65 | Recommended Starting Point. These polar protic solvents dissolve nonpolar this compound poorly at room temperature but significantly better when hot, providing a good solubility gradient.[7] Their boiling points are well above the solute's melting point, so slow, controlled cooling is crucial. |
| Isopropanol | Single Solvent | 82 | Similar to ethanol but less volatile. A good alternative if crystal formation is too rapid with ethanol or methanol. |
| Hexane | Single Solvent | 69 | As a nonpolar solvent, hexane will readily dissolve this compound. It may be too good a solvent, leading to poor recovery unless the solution is highly concentrated and cooled to very low temperatures. |
| Toluene / Hexane | Two-Solvent | 111 / 69 | Toluene is an excellent solvent for this compound. Hexane is a miscible "anti-solvent" in which the compound is less soluble.[8] This combination is useful if no single solvent provides an ideal solubility gradient. |
| Dichloromethane / Pentane | Two-Solvent | 40 / 36 | A lower-boiling point pair. This compound is soluble in dichloromethane (DCM), and pentane acts as the anti-solvent. Care must be taken due to the high volatility of both solvents.[9] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is the preferred method and should be attempted first.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50-60 mL of ethanol on a hot plate to a gentle boil. Caution: Never heat organic solvents with an open flame.
-
Saturated Solution Preparation: Add the hot ethanol to the Erlenmeyer flask in small portions (2-3 mL at a time) while stirring and maintaining the temperature on the hot plate. Continue adding just enough hot ethanol until all the solid has dissolved. An excess of solvent will reduce the final yield.[7]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and fluted filter paper by pouring a small amount of boiling ethanol through it into a clean, pre-warmed Erlenmeyer flask. Quickly filter the hot solution. This prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away any adhering mother liquor. Using room temperature or warm solvent will redissolve some of the product.
-
Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum desiccator.
Protocol 2: Two-Solvent Recrystallization (Toluene/Hexane)
Use this method if a suitable single solvent cannot be found. This technique relies on dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (anti-solvent) to induce precipitation.[8][10]
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm toluene (the "good" solvent) required for complete dissolution.
-
Induce Cloudiness: While stirring the warm solution, add hexane (the "poor" solvent" or "anti-solvent") dropwise until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of warm toluene to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in Protocol 1 (Steps 5 & 6).
-
Isolation & Drying: Collect, wash (using a cold mixture of toluene/hexane in the same approximate ratio), and dry the crystals as described in Protocol 1 (Steps 7-9).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. The boiling point of the solvent is higher than the solute's melting point.2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[7]2. Try a lower-boiling point solvent or solvent system. |
| Low Recovery / No Crystals Form | 1. Too much solvent was used.[7]2. The solution was not cooled sufficiently. | 1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again.[7]2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound. |
| Premature Crystallization (During hot filtration) | 1. The solution cooled in the funnel or on the filter paper.2. The filtration apparatus was not pre-heated. | 1. Ensure the funnel, filter paper, and receiving flask are all pre-heated with hot solvent immediately before filtering.[7]2. Add a slight excess of hot solvent before filtration to keep the compound dissolved; this excess can be boiled off later. |
| Crystals Appear Colored | 1. Colored impurities are present in the crude sample. | 1. Repeat the recrystallization, incorporating the decolorizing charcoal step (Protocol 1, Step 3). |
Purity Assessment
The purity of the final product should be assessed. The most straightforward method is melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (26-28 °C). A broad or depressed melting point range indicates the presence of impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Organic solvents are flammable. Keep them away from ignition sources and use a hot plate for heating, never a Bunsen burner.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. This compound = 96 778-22-3 [sigmaaldrich.com]
- 4. This compound | 778-22-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
The Versatile Chemistry of 2,2-Diphenylpropane Derivatives in Polymer Synthesis: A Guide for Researchers
The strategic incorporation of 2,2-diphenylpropane, commonly known as bisphenol A (BPA), and its derivatives into polymer backbones has given rise to a diverse and indispensable class of high-performance plastics. The unique structural motif of BPA, featuring two phenolic hydroxyl groups bridged by a gem-dimethyl group, imparts a combination of rigidity, toughness, and transparency to the resulting polymers. This guide provides an in-depth exploration of the synthesis of key polymers derived from this compound derivatives, offering detailed protocols, mechanistic insights, and a comparative analysis of their properties for researchers, scientists, and professionals in drug development and materials science.
The Cornerstone Monomer: Understanding this compound (Bisphenol A)
Bisphenol A is a bifunctional monomer that serves as a foundational building block for a wide array of polymers.[1] Its two reactive hydroxyl groups readily participate in various polymerization reactions, primarily step-growth polymerizations, to form long-chain macromolecules. The aromatic rings contribute to the thermal stability and mechanical strength of the polymers, while the isopropylidene bridge introduces a degree of flexibility and solubility.
Polycarbonates: The Transparent Workhorse
Polycarbonates derived from bisphenol A are renowned for their exceptional impact resistance, optical clarity, and high heat deflection temperature.[2][3] They find widespread use in applications ranging from electronic components and automotive parts to medical devices and consumer goods.[4][5] The synthesis of BPA-based polycarbonates can be primarily achieved through two commercial routes: interfacial polymerization and melt transesterification.[2][6]
Interfacial Polymerization of Bisphenol A and Phosgene
This classic method involves the reaction of the sodium salt of bisphenol A in an aqueous phase with a solution of phosgene in an immiscible organic solvent, typically dichloromethane.[2][7] The polymerization occurs at the interface of the two phases.
Experimental Workflow: Interfacial Polymerization
References
- 1. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 7. pslc.ws [pslc.ws]
Application Notes and Protocols for the Preparation of Polybenzimidazoles from 2,2-Diphenylpropane-Based Monomers
Introduction: Engineering High-Performance Polymers with 2,2-Diphenylpropane Moieties
Polybenzimidazoles (PBIs) are a distinguished class of high-performance heterocyclic polymers renowned for their exceptional thermal stability, remarkable chemical resistance, and robust mechanical properties.[1] These characteristics make them indispensable in demanding applications ranging from aerospace components and protective apparel for firefighters to high-temperature fuel cell membranes. The synthesis of PBIs typically involves the polycondensation of an aromatic tetraamine with a dicarboxylic acid or its derivative.
This document provides a detailed guide for the synthesis of novel PBIs incorporating a this compound (bisphenol A) moiety within the polymer backbone. The introduction of the flexible, kinked isopropylidene group from the bisphenol A-derived monomer, 2,2-bis(4-carboxyphenyl)propane, into the rigid PBI chain is a strategic approach to enhance the solubility and processability of the resulting polymer without significantly compromising its desirable thermal properties. Improved solubility is a critical factor for fabricating high-quality films, fibers, and membranes.
These application notes are designed for researchers and scientists in materials science and polymer chemistry, providing a comprehensive, step-by-step protocol from monomer synthesis to polymer characterization.
PART 1: Synthesis of the Key Monomer: 2,2-Bis(4-carboxyphenyl)propane
The cornerstone of the target polybenzimidazole is the dicarboxylic acid monomer, 2,2-bis(4-carboxyphenyl)propane, also known as 4,4'-(propane-2,2-diyl)dibenzoic acid. This monomer is not as readily available as its precursor, bisphenol A. Therefore, a reliable two-step synthesis is outlined below, starting from the commercially available 2,2-bis(4-methylphenyl)propane (4,4'-isopropylideneditoluene).
Step 1.1: Oxidation of 2,2-Bis(4-methylphenyl)propane
The synthesis of 2,2-bis(4-carboxyphenyl)propane is achieved through the oxidation of the methyl groups of 2,2-bis(4-methylphenyl)propane. This can be accomplished using a strong oxidizing agent such as potassium permanganate in a basic aqueous solution.
Materials and Reagents:
-
2,2-Bis(4-methylphenyl)propane
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve a specific amount of sodium hydroxide in deionized water. Add 2,2-bis(4-methylphenyl)propane to this solution.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in deionized water through the dropping funnel over several hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This may take several hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. Wash the filter cake with a small amount of hot deionized water.
-
Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Precipitation of the Diacid: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A white precipitate of 2,2-bis(4-carboxyphenyl)propane will form.
-
Purification: Collect the crude product by filtration and wash it thoroughly with cold deionized water until the washings are neutral. Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure dicarboxylic acid.
-
Drying: Dry the purified 2,2-bis(4-carboxyphenyl)propane in a vacuum oven at 100-120 °C overnight.
Characterization of the Monomer:
The purity and identity of the synthesized 2,2-bis(4-carboxyphenyl)propane should be confirmed by:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
FTIR Spectroscopy: To identify the characteristic absorption bands of the carboxylic acid groups (O-H and C=O stretching).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
PART 2: Synthesis of Polybenzimidazole via High-Temperature Polycondensation
The synthesis of the polybenzimidazole is achieved through a high-temperature solution polycondensation reaction between the synthesized 2,2-bis(4-carboxyphenyl)propane and an aromatic tetraamine, typically 3,3'-diaminobenzidine (DAB). Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is an effective solvent and condensing agent for this polymerization.
Step 2.1: Materials and Reagents
-
2,2-Bis(4-carboxyphenyl)propane (synthesized in Part 1)
-
3,3'-Diaminobenzidine (DAB, high purity)
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MSA)
-
Deionized water
-
Ammonium hydroxide (NH₄OH, dilute solution)
-
N,N-Dimethylacetamide (DMAc) or other suitable organic solvent for viscosity measurements.
Step 2.2: Preparation of Eaton's Reagent
Caution: This should be done in a well-ventilated fume hood with appropriate personal protective equipment. The addition of P₂O₅ to MSA is highly exothermic.
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, place a calculated amount of methanesulfonic acid.
-
Slowly and carefully add phosphorus pentoxide in portions while stirring and cooling the flask in an ice bath to control the temperature. A typical weight ratio is 10:1 MSA to P₂O₅.
-
Stir the mixture until all the P₂O₅ has dissolved to form a clear, viscous solution.
Step 2.3: Polymerization Protocol
-
Reaction Setup: Under a gentle stream of nitrogen, add equimolar amounts of 2,2-bis(4-carboxyphenyl)propane and 3,3'-diaminobenzidine to the freshly prepared Eaton's reagent in the three-necked flask.
-
Heating Profile: Stir the mixture at room temperature for a short period to ensure homogeneity. Then, slowly raise the temperature of the reaction mixture according to a programmed heating schedule. A typical profile would be:
-
80 °C for 1 hour
-
120 °C for 2 hours
-
140-160 °C for 8-12 hours
-
-
Monitoring Polymerization: The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.
-
Polymer Precipitation: After the polymerization is complete, cool the viscous polymer solution to about 80-100 °C and pour it in a thin stream into a large volume of vigorously stirred deionized water. The polybenzimidazole will precipitate as a fibrous or powdered solid.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with deionized water to remove the majority of the acid.
-
To neutralize any remaining acid, stir the polymer in a dilute ammonium hydroxide solution for several hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polybenzimidazole in a vacuum oven at 150-180 °C for 24 hours to remove any residual water and solvent.
PART 3: Characterization of the Polybenzimidazole
Thorough characterization of the synthesized PBI is essential to confirm its structure, molecular weight, and properties.
| Characterization Technique | Purpose | Expected Observations/Results |
| FTIR Spectroscopy | To confirm the formation of the benzimidazole ring. | Disappearance of amino and carboxylic acid bands from the monomers. Appearance of characteristic benzimidazole ring vibrations. |
| Inherent Viscosity | To estimate the molecular weight of the polymer. | Measured in a suitable solvent (e.g., 96% H₂SO₄ or DMAc with LiCl) at a specific concentration and temperature. Higher viscosity indicates higher molecular weight. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature (typically above 450 °C), indicating excellent thermal stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is expected, characteristic of rigid-chain polymers. |
| Solubility Testing | To assess the processability of the polymer. | Test solubility in various organic solvents (e.g., DMAc, NMP, DMSO). The incorporation of the this compound unit is expected to improve solubility compared to fully aromatic PBIs. |
Experimental Workflow and Chemical Structures
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the dicarboxylic acid monomer.
Polybenzimidazole Synthesis Reaction
Caption: Polycondensation reaction for the synthesis of the PBI. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)
Application Insights and Expected Outcomes
The incorporation of the this compound unit into the polybenzimidazole backbone is anticipated to yield a polymer with a unique combination of properties.
-
Enhanced Solubility: The non-coplanar and flexible nature of the isopropylidene group disrupts the chain packing and reduces the strong intermolecular hydrogen bonding typical of fully aromatic PBIs. This is expected to lead to significantly improved solubility in aprotic polar solvents such as DMAc, NMP, and DMSO, which is a major advantage for processing and membrane casting.
-
Maintained Thermal Stability: While the introduction of the aliphatic isopropylidene group may slightly lower the thermal stability compared to fully aromatic PBIs, the polymer is still expected to exhibit a high decomposition temperature (above 450 °C) and a high glass transition temperature, making it suitable for high-temperature applications.
-
Good Mechanical Properties: The resulting PBI is expected to form tough and flexible films with good mechanical strength, making it a viable candidate for various membrane and composite applications.
The improved processability of these novel PBIs opens up possibilities for their use in advanced applications such as gas separation membranes with tailored free volume, proton exchange membranes for high-temperature fuel cells with enhanced durability, and as a matrix for high-performance composites.
References
Fabrication of High-Quality 2,2-Diphenylpropane-Based Polymer Films via Solution Casting: A Step-by-Step Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust methodology for the preparation of high-quality, freestanding polymer films from 2,2-diphenylpropane-based polymers, such as bisphenol A polycarbonate, using the solution casting technique. Intended for researchers in materials science, drug delivery, and related fields, this document provides a step-by-step protocol, explains the scientific principles behind key procedural choices, and offers insights into achieving films with uniform thickness, high optical clarity, and minimal defects. The protocol covers polymer dissolution, solution casting, controlled solvent evaporation, film detachment, and post-casting thermal annealing. Furthermore, this guide includes critical safety considerations for solvent handling, a troubleshooting section for common issues, and methods for film characterization.
Introduction: The Significance of Solution-Cast Polymer Films
This compound-based polymers, most notably bisphenol A polycarbonate, are prized for their exceptional mechanical strength, thermal stability, and optical transparency. Solution casting is a versatile and widely adopted laboratory-scale technique for producing thin films of these polymers.[1][2][3] Unlike melt-extrusion processes, solution casting allows for the formation of films with minimal internal stress, excellent optical isotropy, and uniform thickness, making it ideal for applications in optical devices, membranes, and as matrices for drug delivery systems.[1][3]
The quality of the final film is intimately linked to several critical parameters throughout the casting process, including the choice of solvent, the concentration of the polymer solution, the rate of solvent evaporation, and any post-casting treatments.[4][5] This guide will systematically walk you through a validated protocol, ensuring reproducibility and high-quality outcomes.
Materials and Equipment
Materials
-
This compound-based polymer (e.g., Bisphenol A Polycarbonate) powder or pellets
-
Solvent(s): Dichloromethane (DCM) or Chloroform are common choices.[6] The use of a co-solvent system can sometimes be beneficial.[4]
-
Deionized (DI) water
-
Detergent solution
-
Nitrogen gas (for drying)
Equipment
-
Analytical balance
-
Glass vials or beakers with airtight caps
-
Magnetic stirrer and stir bars
-
Level, flat glass substrate (e.g., petri dish or glass plate)
-
A controlled environment for solvent evaporation (e.g., a fume hood with adjustable sash height or a desiccator)
-
Tweezers
-
Vacuum oven
Experimental Protocol: A Detailed Walkthrough
This protocol is designed to be a self-validating system, where careful execution of each step contributes to the integrity of the final product.
Substrate Preparation: The Foundation for a Flawless Film
The quality of the casting surface is paramount to achieving a smooth, defect-free polymer film. Any imperfections on the substrate can be replicated on the film's surface.
-
Cleaning: Thoroughly wash the glass substrate with a laboratory-grade detergent and rinse extensively with deionized water.
-
Drying: Dry the substrate completely using a stream of nitrogen gas or by placing it in an oven at a temperature that will not cause thermal stress to the glass.
-
Leveling: Place the clean, dry substrate on a leveled surface within the designated casting area. This is crucial for obtaining a film of uniform thickness.
Polymer Solution Preparation: Achieving Homogeneity
The goal of this step is to create a homogenous polymer solution, often referred to as "dope," free from aggregates and air bubbles.[1]
-
Weighing: Accurately weigh the desired amount of this compound-based polymer.
-
Dissolution: Place the polymer in a glass vial and add the appropriate volume of solvent. A common concentration range is 5-20% (w/v), but this may need to be optimized depending on the polymer's molecular weight and the desired film thickness.[7]
-
Mixing: Seal the vial and place it on a magnetic stirrer. Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Avoid high stirring speeds to prevent the introduction of air bubbles.
-
De-aeration: After complete dissolution, allow the solution to stand undisturbed for a period to allow any trapped air bubbles to rise and dissipate.[1] For more viscous solutions, gentle sonication in a water bath can aid in bubble removal.
Film Casting and Solvent Evaporation: The Critical Phase
The rate of solvent evaporation significantly influences the final film's properties. Slow, controlled evaporation is key to minimizing internal stresses and preventing surface defects.[8][9]
-
Casting: Carefully pour the prepared polymer solution onto the center of the leveled glass substrate. Allow the solution to spread evenly across the surface.
-
Controlled Evaporation: Partially cover the casting setup to slow down the rate of solvent evaporation. This can be achieved by lowering the sash of a fume hood or by placing the substrate in a desiccator with the valve slightly open. A slow evaporation process allows the polymer chains to relax and form a more uniform film.[10]
-
Initial Drying: Allow the solvent to evaporate at room temperature until the film appears solid and is no longer tacky to the touch. This initial drying phase can take several hours.
Film Detachment and Final Drying: The Finishing Touches
-
Detachment: Once the film is sufficiently dry, it can be carefully detached from the glass substrate. One common method is to introduce deionized water at the edge of the film. The water will gradually seep underneath, lifting the film from the surface. Use tweezers to gently handle the detached film.
-
Final Drying (Annealing): To remove any residual solvent and to relieve internal stresses, a final drying step in a vacuum oven is recommended.[10][11] Place the freestanding film in a vacuum oven and heat it to a temperature below the polymer's glass transition temperature (Tg). A typical annealing cycle might be 72 hours at a temperature determined based on the specific polymer.[10][11]
-
Storage: Store the final, dried film in a clean, dry environment, away from direct sunlight and contaminants.
Visualization of the Workflow
The following diagram illustrates the key stages of the this compound-based polymer film casting process.
Caption: Workflow for this compound based polymer film casting.
Quantitative Parameters
The following table summarizes typical quantitative parameters for the film casting process. These may require optimization based on the specific polymer and desired film characteristics.
| Parameter | Typical Range | Rationale |
| Polymer Concentration | 5 - 20% (w/v) | Influences solution viscosity and final film thickness.[7] |
| Solvent | Dichloromethane | A good solvent for many polycarbonates, with a relatively low boiling point for ease of evaporation.[7] |
| Annealing Temperature | Below Tg of Polymer | Removes residual solvent and relieves internal stresses without altering the film's bulk structure.[11] |
| Annealing Time | 24 - 72 hours | Ensures complete removal of residual solvent.[10][11] |
Troubleshooting Common Issues
-
Uneven Film Thickness: Often caused by an unlevel casting surface or an uneven rate of solvent evaporation.[8] Ensure the substrate is perfectly level and control the airflow over the casting surface.
-
Bubbles in the Film: Result from trapped air in the polymer solution.[1] Thoroughly de-aerate the solution before casting by letting it stand or by gentle sonication.
-
Film Cracking or Curling: Can be caused by rapid solvent evaporation, leading to high internal stresses.[8] Slow down the evaporation rate by partially covering the casting setup.
-
Hazy or Opaque Film: May indicate polymer crystallization or the presence of moisture.[4][12] Ensure the polymer is fully dissolved and the casting environment is dry.
Film Characterization
Once a high-quality film is fabricated, its properties can be assessed using various analytical techniques to ensure it meets the requirements of the intended application.
-
Thickness and Uniformity: Can be measured using techniques like profilometry or spectroscopic ellipsometry.[13]
-
Surface Morphology: Atomic Force Microscopy (AFM) can provide high-resolution images of the film's surface topography.
-
Optical Properties: UV-Vis spectroscopy can be used to determine the film's transparency and cutoff wavelength.
-
Mechanical Properties: Techniques such as nanoindentation or tensile testing can be employed to evaluate the film's hardness, modulus, and flexibility.[14][15]
-
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful surface-sensitive techniques for analyzing the chemical state of the polymer surface.[16]
Safety Precautions
Working with organic solvents like dichloromethane requires strict adherence to safety protocols.
-
Ventilation: Always handle dichloromethane in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile gloves have a very short breakthrough time with DCM and are not recommended for prolonged use; consult a glove compatibility chart), and a lab coat.[18][19][20][21]
-
Waste Disposal: Dispose of all solvent waste in properly labeled, sealed containers according to your institution's hazardous waste disposal procedures.[20]
-
Spill Response: Be familiar with your laboratory's spill response procedures for volatile organic compounds.[17][19]
References
- 1. svc.org [svc.org]
- 2. WO2006100829A1 - Polymer film and solution casting method for producing thereof - Google Patents [patents.google.com]
- 3. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 4. researchgate.net [researchgate.net]
- 5. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. EP1957560A2 - Polycarbonate useful in making solvent cast films - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Growth kinetics of the adsorbed layer of poly(bisphenol A carbonate) and its effect on the glass transition behavior in thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Solvent cast films and process made thereby | Patent Publication Number 20030209834 | Patexia [patexia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polymer characterization | Anton Paar [anton-paar.com]
- 15. Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymer Surfaces | Interface Characterization | EAG Laboratories [eag.com]
- 17. labproinc.com [labproinc.com]
- 18. hse.gov.uk [hse.gov.uk]
- 19. ehs.com [ehs.com]
- 20. safety.duke.edu [safety.duke.edu]
- 21. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
Application Notes and Protocols for Monitoring 2,2-Diphenylpropane Reactions
Abstract
2,2-Diphenylpropane, commonly known as bisphenol A (BPA), is a critical industrial chemical primarily used as a monomer in the synthesis of polycarbonates and epoxy resins. The precise monitoring of its reaction kinetics and product purity is paramount for ensuring the quality and safety of these materials, which are ubiquitous in consumer goods, medical devices, and dental sealants. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed analytical methodologies for monitoring reactions involving this compound. We will delve into both offline and in-situ analytical techniques, offering not just step-by-step protocols but also the scientific rationale behind the selection of each method. This document is designed to be a practical resource, grounded in established scientific principles and validated methodologies.
Introduction: The Imperative for Rigorous Analytical Oversight in this compound Reactions
The synthesis of polymers from this compound, such as polycarbonates via transesterification or epoxy resins through reaction with epichlorohydrin, requires stringent control over reaction conditions to achieve the desired molecular weight, structural integrity, and purity. Incomplete reactions can leave residual BPA monomers, which are a significant concern due to their endocrine-disrupting properties[1][2][3]. Therefore, robust analytical methods are essential for:
-
Kinetic Analysis: Understanding the reaction rate to optimize temperature, pressure, and catalyst concentration[4][5].
-
Purity Assessment: Quantifying residual monomers and identifying byproducts to ensure the final product meets regulatory standards[6][7].
-
Process Optimization: Enabling real-time adjustments to manufacturing processes to maintain consistent product quality, a core principle of Process Analytical Technology (PAT)[3][8][9][10].
This guide will explore the most effective analytical techniques for achieving these objectives, covering both traditional offline methods and advanced in-situ monitoring technologies.
Offline Analytical Techniques: The Gold Standard for Final Product Analysis
Offline analysis involves withdrawing a sample from the reaction vessel for analysis in a separate laboratory. These methods are highly accurate and are considered the benchmark for final product quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative analysis of this compound due to its high sensitivity, specificity, and applicability to a wide range of sample matrices[2][11][12].
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For BPA analysis, reversed-phase chromatography with a C8 or C18 column is typically employed, where the nonpolar stationary phase retains the relatively nonpolar BPA, and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used for elution[2][11]. Detection is commonly achieved using UV-Vis spectroscopy at 275 nm or, for higher sensitivity and selectivity, fluorescence or mass spectrometry (LC-MS) detectors[1][11][12].
Experimental Protocol: Quantification of Residual BPA in a Polymer Matrix
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Accurately weigh 1 gram of the polymer sample and dissolve it in a suitable solvent (e.g., dichloromethane).
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the dissolved polymer solution onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the BPA from the cartridge with a high-organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. This pre-concentration step is crucial for detecting trace amounts of BPA[1][13].
-
-
HPLC-UV Analysis:
-
Quantification:
-
Prepare a series of BPA standards of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of BPA in the sample by comparing its peak area to the calibration curve.
-
Data Presentation: Typical HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm | [2] |
| Mobile Phase A | DI Water / 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile / 0.1% Formic Acid | [2] |
| Gradient | 30% B to 90% B over 4 minutes | [2] |
| Flow Rate | 0.5 mL/minute | [2] |
| Detection | UV @ 275nm | [2] |
| Injection Volume | 5 µL | [2] |
Causality Behind Experimental Choices: The use of a C18 column provides excellent retention and separation for BPA from other reaction components. The addition of formic acid to the mobile phase helps to protonate the phenolic hydroxyl groups of BPA, leading to sharper peaks and improved chromatographic performance. UV detection at 275 nm is chosen as it corresponds to the maximum absorbance of BPA.
Workflow for HPLC Analysis of BPA
Caption: Workflow for HPLC analysis of residual BPA in a polymer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of BPA, offering high sensitivity and structural confirmation through mass spectral data.
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Since BPA has polar hydroxyl groups, it requires derivatization to increase its volatility and thermal stability for GC analysis[6][14]. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers[6]. The separated components are then detected by a mass spectrometer, which provides both quantitative information and a mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol: GC-MS Analysis of BPA after Derivatization
-
Sample Preparation and Derivatization:
-
Extract BPA from the reaction mixture using a suitable solvent (e.g., acetonitrile) followed by solid-phase extraction as described for HPLC.
-
Evaporate the extract to dryness.
-
Add 70 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 10 µL of pyridine to the dried extract[6].
-
Heat the mixture at 70 °C for 15 minutes to ensure complete derivatization[6].
-
Evaporate the derivatization reagents and redissolve the residue in hexane for injection.
-
-
GC-MS Analysis:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of derivatized BPA (e.g., m/z 357, 372).
-
Data Presentation: GC-MS Method Parameters
| Parameter | Value | Reference |
| Derivatizing Agent | BSTFA with 1% TMCS | [6][14] |
| GC Column | DB-5 or equivalent | [6] |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Causality Behind Experimental Choices: Derivatization with BSTFA is essential to block the polar hydroxyl groups of BPA, preventing peak tailing and improving its volatility for GC analysis[6][14]. The DB-5 column is a general-purpose column that provides good separation for a wide range of derivatized compounds. SIM mode is used in the mass spectrometer to selectively monitor for specific fragment ions of the derivatized BPA, which significantly enhances the signal-to-noise ratio and allows for lower detection limits.
Caption: A generalized workflow for in-situ monitoring of chemical reactions using PAT.
Conclusion
The selection of an appropriate analytical method for monitoring this compound reactions depends on the specific goals of the analysis. For accurate quantification of residual monomers and impurities in the final product, offline techniques such as HPLC and GC-MS are the methods of choice due to their high sensitivity and selectivity. For understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality in real-time, in-situ spectroscopic techniques like Raman and NMR, as part of a PAT framework, are invaluable. By combining these analytical strategies, researchers and manufacturers can gain comprehensive control over the synthesis of materials derived from this compound, ensuring both high quality and safety.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Quantification of Bisphenol A by HPLC [eag.com]
- 8. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 9. Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. In Situ Monitoring of the Curing of a Bisphenol-A Epoxy Resin by Raman-Spectroscopy and Rheology | Scientific.Net [scientific.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. [PDF] Modern advancements in continuous-flow aided kinetic analysis | Semantic Scholar [semanticscholar.org]
- 14. 4-Minute Bisphenol A (BPA) Analysis Increases Sample Throughput [discover.restek.com]
Title: High-Confidence Identification of 2,2-Diphenylpropane and Its Positional Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
The structural differentiation of isomers is a significant challenge in analytical chemistry due to their identical molecular weights and often similar physicochemical properties. This application note presents a detailed, robust protocol for the separation and identification of 2,2-diphenylpropane and its key positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind instrumental parameter selection, sample preparation, and data interpretation, providing a self-validating methodology suitable for research, quality control, and drug development environments. The protocol emphasizes the use of a standard non-polar capillary column for effective chromatographic separation and highlights the interpretation of mass spectral fragmentation patterns for unambiguous isomer identification.
Introduction & Core Principles
Diphenylpropane isomers are foundational structures in the synthesis of various polymers, resins, and pharmaceutical intermediates. For instance, this compound (also known as neophylbenzene) is structurally related to Bisphenol A (BPA), a monomer critical to the plastics industry. The precise isomeric composition of starting materials can profoundly impact the physicochemical properties, efficacy, and safety profile of the final product. Therefore, a reliable analytical method to distinguish between isomers such as this compound, 1,2-diphenylpropane, and 1,1-diphenylpropane is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its synergistic power.[1]
-
Gas Chromatography (GC): This component provides the physical separation of the isomers. Although isomers have the same mass, their structural differences lead to subtle variations in boiling points and affinities for the GC stationary phase. These differences are exploited to achieve temporal separation, with each isomer eluting from the chromatographic column at a characteristic retention time (RT). The separation of structurally similar aromatic isomers often requires a high-efficiency capillary column and a precisely controlled temperature program to resolve small differences in volatility.[2][3]
-
Mass Spectrometry (MS): Following separation, the MS detector bombards the eluted molecules with electrons (Electron Ionization - EI), causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint based on the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern is directly related to the molecule's structure, as bonds break at points of relative instability. Isomers, having different bond arrangements, will therefore produce distinct, identifiable mass spectra, allowing for confident identification.[4][5]
Materials and Methodology
Apparatus and Consumables
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a mass selective detector.
-
Mass Spectrometer: Agilent 5975i or equivalent single quadrupole mass spectrometer.
-
GC Capillary Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is a robust, general-purpose non-polar phase providing excellent separation for a wide range of aromatic compounds.[6]
-
Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.[7]
-
Syringes: Gas-tight syringes for standard preparation and injection.
-
Carrier Gas: Helium (≥99.999% purity).[6]
Reagents and Standards
-
Solvents: Dichloromethane (DCM) or Hexane, GC-grade or higher purity. These are volatile organic solvents ideal for GC-MS analysis.[7][8]
-
Standards: Certified reference materials of this compound, 1,2-diphenylpropane, and 1,1-diphenylpropane (>98% purity).
-
Internal Standard (Optional, for quantification): Triphenylphosphate (TPP) or another suitable non-interfering compound.[9]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Analysis of a solvent blank, a system suitability standard, and quality control (QC) checks are integrated to ensure data integrity.
Standard and Sample Preparation
The goal is to prepare a sample concentration that results in approximately 10-100 ng of the analyte on the column for optimal signal without detector saturation.[7]
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of each diphenylpropane isomer standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with dichloromethane.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock standard into a single 10 mL volumetric flask. Dilute to the mark with dichloromethane. This mixture will be used to determine the retention time and mass spectrum of each isomer.
-
Sample Preparation: If the sample is a solid or concentrated liquid, prepare a 1 mg/mL solution in dichloromethane. If significant particulate matter is present, centrifuge or filter the sample before transferring it to an autosampler vial to prevent injector and column contamination.[7][8] Further dilute this solution 1:100 (v/v) with dichloromethane to achieve an approximate concentration of 10 µg/mL.
-
Transfer: Transfer the final prepared standards and samples into labeled 2 mL glass autosampler vials for analysis.
GC-MS Instrumental Conditions
The following parameters are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Setting | Justification |
| GC System | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks.[10] |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analytes.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 2 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp Rate | 10 °C/min to 280 °C | A controlled ramp is crucial for separating isomers with close boiling points.[11] |
| Final Temp | 280 °C, hold for 10 min | Ensures all analytes elute from the column, cleaning it for the next run.[6] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra.[6] |
| Ionization Energy | 70 eV | Industry standard energy that provides a good balance of molecular ion and fragment ion abundance.[6] |
| Source Temp | 230 °C | Standard source temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp | 150 °C | Standard quadrupole temperature for stable mass analysis. |
| Scan Range | 40 - 400 amu | Covers the molecular weight of the analytes (196.29 g/mol ) and their expected fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
System Validation and Workflow
To ensure trustworthy results, the analytical run should be structured as follows:
-
Solvent Blank: Inject a vial of pure dichloromethane to check for system contamination.
-
Working Standard Mixture: Inject the 10 µg/mL mixed isomer standard to confirm system performance, establish retention times, and verify spectral data.
-
Sample Analysis: Inject the prepared unknown samples.
-
Continuing Calibration Verification (CCV): Re-inject the working standard mixture every 10-15 samples to check for drift in retention times or instrument response.
Below is a diagram illustrating the complete analytical workflow.
Caption: Workflow from sample preparation to final isomer identification.
Data Interpretation: From Separation to Identification
Chromatographic Separation
The isomers are expected to elute in order of increasing boiling point. While boiling points are very similar, slight differences in molecular shape affect their volatility and interaction with the stationary phase.
-
This compound (BP: 282 °C): More compact structure.[12]
-
1,2-diphenylpropane and 1,1-diphenylpropane: Expected to have slightly different polarities and boiling points, leading to separation on the HP-5ms column. The exact elution order should be confirmed by injecting individual standards. The high-efficiency capillary column and slow temperature ramp are critical to resolving these closely eluting peaks.
Mass Spectral Fragmentation
The key to identification lies in the unique fragmentation patterns produced by EI-MS. Aromatic compounds typically show a prominent molecular ion (M+) peak due to the stability of the aromatic ring.[4]
-
Molecular Ion (M+): For all diphenylpropane isomers, the molecular ion peak will be observed at m/z 196 .
-
Fragmentation of this compound: The structure contains a quaternary carbon attached to two phenyl groups and two methyl groups. The most likely fragmentation is the loss of a methyl group (•CH₃, mass 15) to form a highly stable tertiary carbocation, stabilized by resonance with the two phenyl rings. This is analogous to the fragmentation of 2,2-dimethylpropane, which readily loses a methyl group to form a stable tert-butyl cation.[13]
-
[M-15]⁺: Expect a very strong base peak at m/z 181 .
-
-
Fragmentation of other Isomers (e.g., 1,2-diphenylpropane): Fragmentation will be favored at the weakest C-C bonds, which are often the benzylic positions, leading to the formation of stable benzylic or tropylium ions.
-
Benzylic Cleavage: Cleavage between C1 and C2 could lead to fragments such as the diphenylmethyl cation (m/z 167 ) or the tropylium ion (m/z 91 ). The presence and relative intensity of these fragments will differ significantly from the m/z 181 base peak of this compound.
-
Expected Results Summary
| Compound | Expected Retention Time (RT) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Expected Base Peak) |
| This compound | Confirm with standard | 196 | 181 ([M-CH₃]⁺) |
| 1,2-Diphenylpropane | Confirm with standard | 196 | 105, 91 |
| 1,1-Diphenylpropane | Confirm with standard | 196 | 181, 167, 117 |
| (Note: Retention times are relative and must be confirmed on the specific instrument. Key fragment ions are based on established fragmentation principles and should be verified against a reference spectrum.) |
Final identification should be made by comparing the retention time AND the full mass spectrum of the unknown peak to that of the certified reference standard run under identical conditions. A library search against a database like NIST can provide additional confidence.[9]
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the unambiguous identification of this compound and its positional isomers. By carefully controlling sample preparation, chromatographic conditions, and mass spectrometric parameters, this method offers the high degree of specificity and reliability required in modern research and industrial settings. The principles of separation and fragmentation discussed herein provide the analyst with the necessary tools to not only execute the protocol but also to troubleshoot and adapt it for related analytical challenges.
References
- 1. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 2. vurup.sk [vurup.sk]
- 3. researchgate.net [researchgate.net]
- 4. whitman.edu [whitman.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 778-22-3 [chemicalbook.com]
- 13. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes & Protocols: The 2,2-Diphenylpropane Moiety in High-Performance Polymers
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and materials development professionals.
Abstract: This document provides a detailed technical guide on the application of the 2,2-diphenylpropane chemical structure in the synthesis of high-performance polymers. It addresses the critical role of this moiety in monomers like Bisphenol A (BPA) and its derivatives, which are foundational to the production of leading engineering plastics, including polycarbonates, polyimides, and polyethers. We will explore the causal relationship between the unique gem-diphenyl structure and the resultant polymer properties, such as high thermal stability, exceptional toughness, and processability. This guide includes field-proven, step-by-step synthesis protocols, data presentation, and workflow visualizations to empower researchers in the lab.
Introduction: The Foundational Role of the this compound Core
In the architecture of high-performance polymers, specific molecular building blocks are chosen for the distinct properties they impart. The this compound structure is one such cornerstone. It is crucial to clarify a common point of confusion: this compound itself, a hydrocarbon with the formula (CH₃)₂C(C₆H₅)₂, lacks the reactive functional groups necessary for condensation polymerization.[1] Instead, its true value lies in the derivatives it forms, most notably Bisphenol A (BPA) , or 2,2-bis(4-hydroxyphenyl)propane.
The significance of the this compound moiety stems from its unique stereochemistry. The central quaternary carbon atom acts as a rigid, tetrahedral pivot for two phenyl rings. This structure introduces several key characteristics into a polymer backbone:
-
Rigidity and Thermal Stability: The bulky, sterically hindered nature of the gem-diphenyl group restricts segmental motion of the polymer chains, leading to a high glass transition temperature (T_g) and excellent thermal stability.[2][3]
-
Mechanical Toughness: This same rigidity contributes to the exceptional impact resistance and durability of polymers like polycarbonate.[4] Unlike more flexible linkages, it helps dissipate impact energy effectively.
-
Solubility and Processability: While imparting stiffness, the non-coplanar arrangement of the phenyl rings can disrupt excessive chain packing and crystallization, which often improves the solubility of otherwise intractable aromatic polymers in organic solvents, aiding in their processing.[5]
This guide will provide detailed protocols for the synthesis of three major classes of high-performance polymers, all of which leverage monomers containing the indispensable this compound core.
Part 1: Polycarbonates from Bisphenol A
Aromatic polycarbonates derived from Bisphenol A are renowned for their unique combination of toughness, optical clarity, and heat resistance, making them staples in applications from electronic components to automotive parts.[3][4] The carbonate ester linkages provide some flexibility, while the BPA unit ensures high thermal and mechanical performance.[4]
Scientific Background: Causality of Properties
The high T_g of BPA-polycarbonate (around 147 °C) is a direct consequence of the restricted rotation imposed by the this compound unit in the polymer backbone.[4] This prevents the polymer from softening until a high thermal energy threshold is reached. Its remarkable ductility and ability to undergo large plastic deformation without fracture are also tied to the specific molecular architecture of the repeating unit.[4]
Synthesis Protocol: Melt Transesterification of BPA and Diphenyl Carbonate (DPC)
This two-stage, solvent-free method is a greener alternative to traditional processes using toxic phosgene.[6][7] The reaction involves an initial transesterification to form oligomers, followed by a high-temperature, high-vacuum polycondensation step where phenol is removed to drive the reaction to completion.[6][8]
Materials & Equipment:
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
Catalyst: Lithium acetylacetonate (LiACAC) or similar transesterification catalyst.[6]
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and vacuum distillation outlet.
-
Heating mantle and temperature controller.
-
Vacuum pump capable of reaching <1 mmHg.
Protocol Steps:
-
Charging the Reactor: Charge the reaction vessel with BPA, DPC (a slight molar excess of DPC, e.g., 1.04:1 to 1.08:1 DPC:BPA, is often used), and the catalyst (e.g., 1.5 x 10⁻⁴ mol per mol of BPA).[6][9]
-
Inerting: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow.
-
Stage 1: Pre-polymerization (Oligomerization):
-
Heat the mixture to 180-200 °C under a nitrogen atmosphere to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
-
Hold at this temperature for 60-90 minutes. The viscosity of the mixture will gradually increase.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 230-260 °C while simultaneously reducing the pressure to ~100 mmHg.[8] This facilitates the removal of the bulk of the phenol byproduct.
-
Once the temperature reaches the target (e.g., 260 °C), further reduce the pressure to below 1 mmHg.[8] The increase in melt viscosity becomes significant at this stage, indicated by the torque on the mechanical stirrer.
-
Continue the reaction under high vacuum for 60-120 minutes, or until the desired melt viscosity (and thus molecular weight) is achieved.[8][10]
-
-
Product Extrusion: Once the reaction is complete, carefully extrude the molten polymer from the reactor into a water bath for quenching or onto a cooling belt. The resulting strands can be pelletized.
Workflow: Melt Transesterification for Polycarbonate Synthesis
Caption: Workflow for two-stage melt polycondensation of polycarbonate.
Data Presentation: Typical Properties of BPA-Polycarbonate
| Property | Typical Value | Source(s) |
| Glass Transition Temp (T_g) | ~147 °C | [4] |
| Tensile Strength | 55–75 MPa | [4] |
| Young's Modulus | 2.0–2.4 GPa | [4] |
| Refractive Index | 1.584–1.586 | [4] |
| Heat Deflection Temperature | ~130-140 °C | [7] |
| Decomposition Temperature (T_d) | >320 °C | [7] |
Part 2: High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[11] However, many aromatic polyimides suffer from poor solubility, making them difficult to process. Incorporating the this compound moiety via a suitable diamine or dianhydride monomer disrupts chain packing, which significantly enhances solubility while preserving the desirable high-temperature performance.[5]
Scientific Background: Structure-Property Relationship
The synthesis of polyimides typically proceeds through a soluble poly(amic acid) precursor, which is subsequently converted to the final, robust polyimide.[11][12] Using a diamine such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) introduces a "kinked" and bulky structure into the polymer backbone. This non-planar conformation prevents the tight, ordered packing that characterizes many linear aromatic polyimides, thereby increasing the free volume and rendering the polymer soluble in common organic solvents like N-methylpyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).[5]
Synthesis Protocol: Two-Step Synthesis of a Soluble Polyimide
This protocol describes the synthesis using BAPP and 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), a combination known to produce soluble, high-performance polyimides.[5]
Materials & Equipment:
-
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
-
2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)
-
N-methylpyrrolidinone (NMP), anhydrous
-
Reaction flask with mechanical stirrer and nitrogen inlet
-
Acetic anhydride and pyridine (for chemical imidization)
-
Glass plate and casting knife (for film formation)
-
Vacuum oven
Protocol Steps:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve a precise amount of BAPP diamine in anhydrous NMP with stirring until a clear solution is obtained.
-
Slowly add an equimolar amount of 6FDA dianhydride powder to the solution in small portions at ambient temperature. A slight exotherm may be observed.
-
Rinse the container that held the 6FDA with a small amount of NMP to ensure a complete transfer.
-
Continue stirring the solution under nitrogen for 12-24 hours at room temperature. The viscosity will increase significantly as the high molecular weight poly(amic acid) forms.
-
-
Film Casting (Prior to Imidization):
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a casting knife to draw the solution across the plate to form a film of uniform thickness.
-
-
Imidization (Thermal Method):
-
Place the cast film (on the glass plate) into a programmable vacuum oven.
-
Apply the following stepwise heating program under a nitrogen purge or vacuum:
-
100 °C for 1 hour (to slowly remove the solvent).
-
200 °C for 1 hour.
-
300 °C for 1 hour (to ensure complete cyclization to the imide).[11]
-
-
Cool the oven slowly to room temperature. The resulting transparent polyimide film can then be carefully peeled from the glass substrate.
-
Workflow: Two-Step Polyimide Synthesis
Caption: Workflow for the synthesis of polyimide via a poly(amic acid) precursor.
Data Presentation: Properties of a 6FDA-BAPP Polyimide
| Property | Typical Value | Source(s) |
| Glass Transition Temp (T_g) | 260-280 °C | [13] |
| Tensile Strength | 75-100 MPa | [5] |
| Tensile Modulus | 3.2-4.0 GPa | [5] |
| Dielectric Constant (@ 1 MHz) | 2.7-2.9 | [5] |
| 5% Weight Loss Temp (TGA) | >500 °C | [5] |
| Moisture Absorption | 0.5-0.8 % | [5] |
Part 3: High-Performance Poly(aryl ether)s
Poly(aryl ether)s, such as poly(ether sulfone) (PES) and poly(ether ether ketone) (PEEK), are amorphous thermoplastics with high strength, high-temperature stability, and excellent chemical resistance. The synthesis often involves nucleophilic aromatic substitution (S_NAr), where a bisphenate salt displaces activated aryl halides. Using the disodium or dipotassium salt of Bisphenol A is a common route to produce these materials.
Scientific Background: The Role of BPA in S_NAr Polymerization
In this polymerization, the BPA-derived bisphenate acts as a potent nucleophile. The ether linkages formed provide a degree of chain flexibility and toughness, while the rigid this compound and sulfone/ketone units maintain a very high T_g and mechanical strength. The reaction requires a polar aprotic solvent to solvate the phenoxide ions and facilitate the S_NAr mechanism.
Synthesis Protocol: Synthesis of a Poly(ether sulfone) from BPA
This protocol describes the reaction between the dipotassium salt of BPA and 4,4'-dichlorodiphenyl sulfone (DCDPS).
Materials & Equipment:
-
Bisphenol A (BPA)
-
4,4'-dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methylpyrrolidinone (NMP), anhydrous
-
Toluene (as an azeotroping agent)
-
Reaction vessel with mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.
-
Precipitation vessel with methanol or water.
Protocol Steps:
-
Charging the Reactor: Charge the reactor with BPA, DCDPS (in a 1:1 molar ratio), an excess of K₂CO₃ (e.g., 1.1 mol per mol of BPA), NMP, and toluene.
-
Formation of the Bisphenate Salt:
-
Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen flow.
-
Toluene will form an azeotrope with the water generated from the reaction of BPA with K₂CO₃. Collect and remove this water using the Dean-Stark trap.
-
Continue this azeotropic dehydration for 2-4 hours until no more water is collected.
-
After dehydration, distill off the toluene by increasing the temperature to ~160 °C.
-
-
Polymerization:
-
Once the toluene is removed, raise the reaction temperature to 180-200 °C to initiate the S_NAr polymerization.
-
Maintain the reaction at this temperature for 4-8 hours. The solution will become increasingly viscous as the polymer forms.
-
-
Isolation and Purification:
-
Cool the viscous polymer solution to about 60-80 °C and dilute with additional NMP if necessary.
-
Slowly pour the polymer solution into a stirred vessel of methanol or water to precipitate the polymer as a fibrous solid.
-
Filter the polymer and wash it thoroughly with hot water and then methanol to remove residual salts and solvent.
-
Dry the final poly(ether sulfone) product in a vacuum oven at 120 °C for 24 hours.
-
Workflow: S_NAr Synthesis of Poly(ether sulfone)
Caption: Workflow for nucleophilic aromatic substitution polymerization.
References
- 1. This compound | 778-22-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates [mdpi.com]
- 4. Polycarbonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 8. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate [mdpi.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. matec-conferences.org [matec-conferences.org]
- 13. Synthesis, characterization and film preparation of 6FDA-based polyimides with polar groups arranged for thermal crosslinking | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenylpropane (Bisphenol A)
Welcome to the technical support center for the synthesis of 2,2-diphenylpropane, commonly known as Bisphenol A (BPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of BPA synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Section 1: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on yield, purity, and reaction consistency.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reactant Ratio | The theoretical molar ratio of phenol to acetone is 2:1. However, using a stoichiometric ratio can lead to the formation of byproducts due to the increased relative concentration of acetone.[3] | An excess of phenol is often used to drive the reaction towards the desired product. An optimal molar ratio is typically around 4:1 (phenol to acetone).[4] |
| Presence of Water | Water is a byproduct of the condensation reaction.[5][6] Its accumulation can inhibit the reaction rate and reduce the overall yield.[5] | Consider using a dehydrating agent or azeotropic distillation to remove water from the reaction mixture.[5] |
| Inadequate Catalyst Activity | The acid catalyst, whether a mineral acid like HCl or a solid acid resin, is crucial for the reaction.[6][7][8] Over time, catalysts can lose activity. | Ensure the catalyst is fresh and active. For solid acid resins, regeneration may be necessary. Modern processes often utilize sulfonated polystyrene ion-exchange resins.[7] |
| Incorrect Reaction Temperature | The reaction temperature influences both the rate of reaction and the formation of byproducts. Temperatures that are too high can favor the formation of isomers and other impurities.[4] | Maintain the reaction temperature within the optimal range, typically between 50°C and 70°C, to suppress the formation of isomeric products.[4][7] |
| Incomplete Reaction | The reaction may not have reached completion, leaving unreacted starting materials. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10] |
| Loss During Workup & Purification | Significant amounts of product can be lost during extraction, washing, and purification steps.[1] | Optimize your workup procedure. Ensure complete extraction and minimize transfers. Recrystallization from a suitable solvent system, such as aqueous ethanol or toluene, is a common purification method.[4][11] |
Issue 2: High Levels of Impurities in the Final Product
Question: My purified this compound contains significant impurities. What are the common byproducts and how can I minimize their formation?
Answer:
The presence of impurities is a critical concern as they can affect the performance of downstream applications, such as polymerization.[12] Understanding the common byproducts and their formation mechanisms is key to achieving high product purity.
Common Byproducts and Their Formation:
The acid-catalyzed condensation of phenol and acetone can lead to several side reactions, resulting in a variety of byproducts.[5][]
| Byproduct | Structure/Description | Mechanism of Formation | Mitigation Strategy |
| Isomers (o,p'-BPA and o,o'-BPA) | Positional isomers of the desired p,p'-BPA.[14] | Electrophilic attack of the protonated acetone can occur at the ortho position of the phenol ring, in addition to the para position. | Maintain a lower reaction temperature (below 70°C) to favor para-substitution.[4] |
| Trisphenols | Formed from the reaction of BPA with another molecule of protonated acetone and phenol.[7][] | Occurs when there is a localized high concentration of acetone or under prolonged reaction times. | Use an excess of phenol and control the addition of acetone to maintain a low concentration.[3] |
| Chroman Derivatives | Cyclic ethers formed from intramolecular cyclization reactions.[] | Can be formed from the dehydration of an intermediate carbinol. | Optimize catalyst selection and reaction conditions to disfavor cyclization. |
| Isopropenyl Phenol (IPP) | Formed from the dehydration of an intermediate. | Can further react to form dimers and other oligomers.[] | Careful control of reaction temperature and residence time can minimize its formation. |
| Linear Dimers | Oligomeric condensation byproducts.[7][] | Result from the reaction of isopropenyl phenol with phenol or BPA. | Optimize the phenol to acetone ratio and reaction conditions. |
| Unreacted Phenol and Acetone | Residual starting materials.[6][12] | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion and use efficient purification methods like vacuum distillation and crystallization.[12][15] |
Purification Strategies:
-
Recrystallization: A highly effective method for removing isomers and other impurities.[4][11]
-
Vacuum Distillation: Useful for removing unreacted phenol and other volatile impurities.[12][15]
-
Extractive Crystallization: Can be employed to achieve high purity by forming a crystalline adduct of BPA with phenol.[7][]
Experimental Workflow: Synthesis and Purification of this compound
Below is a generalized step-by-step protocol for the synthesis and purification of this compound in a laboratory setting.
Caption: A typical workflow for the synthesis and purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of a promoter in the synthesis of this compound?
A1: Promoters, such as organic sulfur compounds like methyl mercaptan, are often used in industrial processes to enhance the reaction rate and selectivity towards the desired p,p'-isomer of BPA.[7] They can improve the efficiency of the acid catalyst, particularly when using ion-exchange resins.[16]
Q2: Can I use a different acid catalyst for this synthesis?
A2: Yes, while modern industrial processes favor solid acid catalysts like sulfonated polystyrene resins for their ease of separation and reduced corrosivity, other strong acids can be used.[7] Historically, mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) were common catalysts.[7][8] However, these can lead to more corrosive reaction conditions and more challenging purification.
Q3: How does the presence of byproducts affect the final application of this compound?
A3: The purity of this compound is critical for its primary applications in the production of polycarbonate plastics and epoxy resins.[12][17] Impurities can act as chain terminators or alter the polymer's properties, such as its molecular weight, color, and thermal stability. For polymer-grade BPA, a purity of 99.5% to 99.9% is typically required.[12]
Q4: What are the safety precautions I should take during this synthesis?
A4: Phenol is corrosive and toxic, and acetone is highly flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Care should be taken when handling strong acid catalysts. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q5: Are there "greener" synthesis routes for this compound?
A5: The reaction itself, with water as the only byproduct, can be considered an example of green chemistry.[14] Research into more environmentally friendly approaches focuses on the use of reusable solid acid catalysts to minimize waste and corrosion issues associated with mineral acids.[7] Additionally, efforts are being made to source phenol and acetone from bio-based feedstocks.[6]
Reaction Mechanism Overview
The synthesis of this compound proceeds via an acid-catalyzed electrophilic aromatic substitution reaction.
Caption: Simplified mechanism for the acid-catalyzed synthesis of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 7. Tech-Type: Condensation of Phenol with Acetone [portfolio-pplus.com]
- 8. condensation reaction of phenol and acetone | Filo [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 12. veeprho.com [veeprho.com]
- 14. Bisphenol A - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Benzene with 2-Phenylpropene
Welcome to the Technical Support Center for the Friedel-Crafts alkylation of benzene with 2-phenylpropene (α-methylstyrene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield of your desired product, 1,1-diphenylpropane. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in this specific electrophilic aromatic substitution reaction.
Introduction: The Challenge of Selectivity
The Friedel-Crafts alkylation of benzene with 2-phenylpropene is a powerful method for forming a quaternary carbon center and synthesizing valuable diarylmethane derivatives. The reaction proceeds through the formation of a tertiary carbocation upon protonation of the alkene, which then acts as the electrophile.[1][2] However, the very nature of the carbocation intermediate and the reaction conditions can lead to a variety of undesired side reactions, complicating product purification and reducing overall yield. This guide will address these challenges head-on, providing you with the expertise to navigate the complexities of this reaction.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired 1,1-Diphenylpropane Product
Q1: My reaction is producing a complex mixture of products with a low yield of the intended 1,1-diphenylpropane. What are the likely culprits?
A1: A low yield of the desired product in this reaction is often attributable to several competing side reactions. The primary suspects are polyalkylation, dimerization or polymerization of the 2-phenylpropene, and carbocation rearrangements. Let's break down each of these and how to address them.
Issue 2: Pervasive Polyalkylation
Q2: I'm observing significant amounts of di- and even tri-alkylated benzene products in my GC-MS analysis. How can I favor monoalkylation?
A2: Polyalkylation is a classic challenge in Friedel-Crafts alkylation.[3][4] The initial product, 1,1-diphenylpropane, contains an activating alkyl group, making the product more nucleophilic and thus more reactive than the starting benzene.[3] This leads to subsequent alkylations.
Core Directive: Favoring Monoalkylation
To minimize polyalkylation, the key is to manipulate the reaction stoichiometry and conditions to favor the reaction of the electrophile with benzene over the alkylated product.
Mitigation Strategies:
-
Large Excess of Benzene: This is the most effective and common strategy.[5] By using benzene as the limiting reagent, you statistically increase the probability of the carbocation encountering a benzene molecule before it can react with the more reactive product. Molar ratios of benzene to 2-phenylpropene of 10:1 or even higher are often employed in industrial settings.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second and subsequent alkylation reactions, which typically have a higher activation energy than the initial monoalkylation.
-
Catalyst Choice: Milder Lewis acids or solid acid catalysts can offer better selectivity for monoalkylation compared to highly active catalysts like anhydrous aluminum chloride (AlCl₃).[7][8]
Table 1: Effect of Benzene:Alkene Ratio on Product Distribution (Illustrative)
| Benzene:2-Phenylpropene Ratio | Mono-alkylated Product (%) | Poly-alkylated Products (%) |
| 1:1 | 40 | 60 |
| 5:1 | 75 | 25 |
| 10:1 | 90 | 10 |
| 20:1 | >95 | <5 |
Issue 3: Alkene Dimerization and Polymerization
Q3: My crude product contains a significant amount of high molecular weight, sticky material, which I suspect is polymerized 2-phenylpropene. How can I prevent this?
A3: 2-Phenylpropene, being a styrene derivative, is susceptible to acid-catalyzed dimerization and polymerization. The same carbocation intermediate that alkylates benzene can also be attacked by another molecule of 2-phenylpropene, initiating a chain reaction.
Core Directive: Suppressing Alkene Side Reactions
The key is to ensure the carbocation preferentially reacts with benzene rather than another alkene molecule.
Mitigation Strategies:
-
Slow Addition of Alkene: Instead of adding all the 2-phenylpropene at once, add it dropwise to the mixture of benzene and catalyst over an extended period. This maintains a low instantaneous concentration of the alkene, disfavoring dimerization and polymerization.
-
Efficient Stirring: Vigorous stirring ensures that the added alkene is rapidly dispersed and comes into contact with the catalyst and benzene, promoting the desired intermolecular reaction.
-
Optimized Catalyst Loading: Using the minimum effective amount of catalyst can help reduce the rate of polymerization. Excessively strong or high concentrations of the acid catalyst can promote unwanted side reactions.
Issue 4: Formation of Isomeric Products (Carbocation Rearrangement)
Q4: I am observing an unexpected isomer in my product mixture. Is carbocation rearrangement a concern with 2-phenylpropene?
A4: In the specific case of 2-phenylpropene, the initially formed carbocation is a tertiary benzylic carbocation, which is already highly stabilized by resonance. Therefore, rearrangement to a less stable carbocation is highly unlikely. However, with other unsymmetrical alkenes, carbocation rearrangements are a significant concern in Friedel-Crafts alkylation.[6][9] For instance, the alkylation of benzene with 1-propene can yield both n-propylbenzene and the rearranged product, isopropylbenzene.[10]
Core Directive: Understanding Carbocation Stability
While not a primary issue with 2-phenylpropene, it's a critical concept in Friedel-Crafts chemistry. The reaction will always favor the pathway that proceeds through the most stable carbocation intermediate.
For other alkene substrates, consider the following to avoid rearrangements:
-
Friedel-Crafts Acylation Followed by Reduction: This is a classic two-step strategy to obtain linear alkylbenzenes. The acylium ion formed during acylation is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[9][11]
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the Friedel-Crafts alkylation of benzene with 2-phenylpropene?
A: The choice of catalyst is crucial for selectivity.
-
Traditional Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a powerful and common catalyst. However, its high activity can sometimes lead to increased side reactions. Other Lewis acids like FeCl₃ or BF₃ can also be used.[2]
-
Solid Acid Catalysts: Zeolites (e.g., Y-zeolite, ZSM-5) are increasingly used as heterogeneous catalysts.[7][8] Their shape-selective properties can suppress the formation of bulky polyalkylated products, and they are more environmentally friendly and easier to separate from the reaction mixture.[7][8] For industrial applications, solid phosphoric acid is also a common choice.
Q: What are the ideal reaction temperatures?
A: The optimal temperature is a balance between reaction rate and selectivity. Generally, lower temperatures (e.g., 0-25 °C) are preferred to minimize side reactions, especially polyalkylation and polymerization. However, the reaction may be sluggish at very low temperatures. It is advisable to start at a lower temperature and gradually warm the reaction mixture while monitoring its progress by techniques like TLC or GC.
Q: How can I ensure my reaction is truly anhydrous?
A: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[12]
-
Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Reagents: Use anhydrous solvents. Benzene can be dried by distillation from sodium/benzophenone. Ensure the 2-phenylpropene is also dry.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Alkylation of Benzene with 2-Phenylpropene using AlCl₃
Materials:
-
Anhydrous benzene (large excess, e.g., 10 equivalents)
-
2-Phenylpropene (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (0.1-0.3 equivalents)
-
Anhydrous dichloromethane (as a co-solvent, optional)
-
Ice-water bath
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or under an inert atmosphere), add the anhydrous benzene and anhydrous aluminum chloride.
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition of Alkene: Add the 2-phenylpropene to the dropping funnel. Add the alkene dropwise to the stirred benzene-catalyst mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This should be done in a fume hood as the quenching of AlCl₃ is highly exothermic and releases HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent and excess benzene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the 1,1-diphenylpropane.
Visualizing Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Reaction scheme showing the desired alkylation and major side reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Retentive Friedel-Crafts alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Choice for 2,2-Diphenylpropane Synthesis
Welcome to the technical support center for the synthesis of 2,2-diphenylpropane. This guide is designed for researchers, scientists, and professionals in drug development and fine chemicals. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of catalyst selection and optimization for this important Friedel-Crafts alkylation reaction.
The synthesis of this compound, through the acid-catalyzed condensation of benzene and acetone, is a classic example of electrophilic aromatic substitution. While conceptually straightforward, achieving high yield, selectivity, and process efficiency hinges almost entirely on the choice and handling of the catalyst. This resource addresses common challenges and questions in a direct Q&A format, moving beyond simple protocols to explain the fundamental causality behind experimental choices.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction suffers from low conversion and yield. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to the catalyst's activity or the reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The single most common cause of falling conversion rates is the deactivation of the catalyst. This can happen through several mechanisms:
-
Poisoning: Trace impurities in your benzene or acetone feed, such as water or sulfur compounds, can irreversibly bind to the acid sites of the catalyst, rendering them inactive.[1][2]
-
Fouling/Coking: At higher temperatures, side reactions can produce polymeric or carbonaceous materials that physically block the catalyst's pores and active sites.[1][2]
-
Solution: Ensure the use of high-purity, dry reactants. If deactivation is suspected, the catalyst may need regeneration or replacement. For heterogeneous catalysts, a regeneration cycle of washing and careful calcination can often restore activity.[2]
-
-
Insufficient Catalyst Loading: The reaction rate is directly proportional to the number of available active sites.
-
Solution: Methodically increase the catalyst loading in small increments (e.g., 1-2 wt% relative to reactants) to find the optimal concentration. Be aware that excessive catalyst loading can sometimes promote side reactions.
-
-
Sub-Optimal Temperature: Friedel-Crafts alkylations are temperature-sensitive.
-
Solution: If conversion is low, a modest increase in temperature (e.g., in 10°C increments) can significantly increase the reaction rate. However, be cautious, as temperatures that are too high can lead to unwanted side products and catalyst fouling.[2]
-
-
Poor Mass Transfer (Heterogeneous Catalysts): If the reactants cannot efficiently diffuse to the active sites within a solid catalyst, the overall reaction rate will be limited.[3]
-
Solution: Increase the stirring rate to improve mixing between the liquid phase and the solid catalyst. If using a macroporous catalyst like an ion-exchange resin, ensure the solvent system adequately swells the polymer matrix to open diffusion channels.[4]
-
Q2: I'm observing significant formation of by-products and isomers. How can I improve selectivity for this compound?
Poor selectivity is a classic challenge in Friedel-Crafts alkylation, which is prone to polyalkylation and isomerization.
Possible Causes & Solutions:
-
Catalyst Acidity and Type: The strength and nature of the acid sites play a crucial role.
-
Homogeneous Catalysts (e.g., AlCl₃, H₂SO₄): These strong Lewis and Brønsted acids are highly active but often show poor selectivity, leading to a mixture of products.[5][6]
-
Heterogeneous Catalysts: These are generally preferred for improved selectivity.
-
Ion-Exchange Resins (e.g., Amberlyst™): Sulfonated polystyrene resins are the overwhelming choice for similar industrial processes due to their high selectivity towards the desired para-isomer in reactions like Bisphenol A synthesis.[7][8] Their defined acidic functional groups help minimize over-alkylation.
-
Zeolites (e.g., H-BEA, H-Y): The microporous structure of zeolites can impart shape selectivity, sterically hindering the formation of bulky isomers or poly-alkylated products.[9][10][11] This makes them an excellent choice when precise product formation is critical.
-
-
-
Reactant Molar Ratio: An excess of the aromatic substrate is key to minimizing polyalkylation.
-
Solution: Use a significant molar excess of benzene relative to acetone. A common starting point is a benzene:acetone ratio of 5:1 or higher. This increases the statistical probability that the electrophile will encounter a molecule of benzene rather than an already-alkylated product.
-
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired side reactions.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. This often requires a trade-off between reaction speed and selectivity.
-
Frequently Asked Questions (FAQs)
This section covers broader strategic questions regarding catalyst selection and process optimization.
Q3: Should I use a homogeneous or a heterogeneous catalyst for my synthesis?
This is a critical decision that impacts not only the reaction outcome but also the overall process efficiency, cost, and environmental footprint.
| Feature | Homogeneous Catalysts (e.g., AlCl₃, H₂SO₄) | Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites) |
| Activity | Very High | Moderate to High |
| Selectivity | Often Low; prone to side reactions[5] | High; can be tuned by pore structure (zeolites)[10][11] or functional groups (resins)[12] |
| Separation | Difficult; requires quenching and aqueous workup, generating significant waste[3][13] | Simple; filtration or centrifugation[3][14] |
| Reusability | Not reusable; consumed in stoichiometric amounts or difficult to recover[9] | Excellent; can be recycled multiple times with minimal treatment[14][15] |
| Corrosiveness | Highly corrosive to equipment[8] | Low to non-corrosive[8] |
| Environmental Impact | High; produces large volumes of acidic waste | Low; "Green Chemistry" approach with minimal waste |
Recommendation: For modern, efficient, and environmentally responsible synthesis, heterogeneous catalysts are strongly recommended . While homogeneous catalysts may offer high initial activity, the challenges associated with separation, waste disposal, and low selectivity make them less desirable for scalable and reproducible processes.[3][9]
Q4: Between ion-exchange resins and zeolites, which is the better choice?
The choice between these two excellent classes of heterogeneous catalysts depends on your specific priorities, such as cost, operating temperature, and the need for shape selectivity.
-
Ion-Exchange Resins (e.g., Amberlyst-15, Nafion™): These are macroporous polymers functionalized with strong acid groups, typically sulfonic acid (-SO₃H).[16]
-
Advantages: High selectivity, excellent performance at low-to-moderate temperatures (typically <150°C), lower cost, and a long history of industrial use in related processes.[4][7][16]
-
Disadvantages: Limited thermal stability compared to zeolites.[8][14] The polymer matrix can swell or shrink depending on the solvent, which can affect diffusion rates.[14]
-
-
Zeolites (e.g., H-Y, H-Beta, ZSM-5): These are crystalline, microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites.[9][13]
-
Advantages: Exceptional thermal stability, allowing for higher reaction temperatures and regeneration via calcination. Their uniform micropores can provide shape selectivity, preventing the formation of undesired isomers.[10][11]
-
Disadvantages: Can be more expensive than resins. Diffusion limitations can be a concern for bulky molecules if the pore size is not appropriately matched to the reactants.
-
Recommendation: Start with a sulfonated ion-exchange resin like Amberlyst-15 due to its proven efficacy, high selectivity, and cost-effectiveness.[17] If side-product formation remains an issue or if higher reaction temperatures are required, exploring a medium-to-large pore zeolite like H-BEA or H-Y is a logical next step.
Q5: What is the mechanism of the acid-catalyzed synthesis of this compound?
Understanding the reaction mechanism is key to troubleshooting and optimization. The process is a classic Friedel-Crafts alkylation.
Mechanism Steps:
-
Protonation of Acetone: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetone, creating a highly electrophilic carbocation intermediate.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the activated acetone carbocation. This forms a new carbon-carbon bond and a resonance-stabilized carbocation (the sigma complex).
-
Deprotonation: A weak base (e.g., another molecule of benzene) removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the acid catalyst.
-
Second Alkylation: The intermediate alcohol undergoes acid-catalyzed dehydration to form another carbocation, which is then attacked by a second molecule of benzene to yield the final this compound product.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Benzene - Wikipedia [en.wikipedia.org]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 8. samyangtrilite.com [samyangtrilite.com]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Ion Exchange Resins for Solving Biorefinery Catalytic Processes Challenges | MDPI [mdpi.com]
- 17. collectionscanada.gc.ca [collectionscanada.gc.ca]
Technical Support Center: Optimizing the Synthesis of 2,2-Diphenylpropane
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of 2,2-diphenylpropane. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Introduction to this compound Synthesis
This compound, also known as dicumene, is a valuable compound in various fields of chemical synthesis. Its preparation is most commonly achieved through the Friedel-Crafts alkylation of benzene with a suitable propan-2-yl electrophile source, such as acetone, 2,2-dichloropropane, or isopropanol, in the presence of a Lewis acid or Brønsted acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism. While seemingly straightforward, achieving high yields of this compound can be challenging due to potential side reactions and the need for precise control over reaction conditions.
Troubleshooting Guide: Enhancing Your this compound Yield
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the most likely causes?
A1: Low or nonexistent yields in the synthesis of this compound can often be traced back to several critical factors related to your reactants, catalyst, and experimental setup.
-
Catalyst Inactivity: The Lewis acid catalysts typically used, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to work under strictly anhydrous conditions.[2]
-
Insufficient Catalyst Loading: In many Friedel-Crafts reactions, particularly acylations which share mechanistic similarities, the catalyst can form a complex with the product, effectively removing it from the catalytic cycle.[3] While alkylations are less prone to this, ensuring a sufficient stoichiometric ratio of the catalyst to the electrophile precursor is crucial for driving the reaction to completion.
-
Poor Quality of Reagents: The purity of benzene, your propane source (e.g., 2,2-dichloropropane or acetone), and the catalyst is paramount. Impurities can inhibit the catalyst or lead to the formation of undesired byproducts.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and selectivity. Some reactions may require initial cooling to control the exothermic reaction and prevent side reactions, followed by gentle heating to ensure completion.[4]
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylations. The primary side reaction to consider is polyalkylation.
-
Polyalkylation: The initial product, this compound, contains two activated benzene rings, making it more susceptible to further alkylation than the starting benzene. This leads to the formation of di- and tri-alkylated byproducts.[5][6] To suppress polyalkylation, it is advisable to use a large excess of benzene relative to the propane source.[7] This ensures that the electrophile is more likely to encounter a molecule of benzene rather than the already alkylated product.
dot
Caption: Reaction pathways showing desired product and undesired polyalkylation.
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify my crude this compound and remove the byproducts?
A3: The purification of this compound typically involves several steps to remove unreacted starting materials, the catalyst, and any side products.
-
Work-up: After the reaction is complete, the mixture should be carefully quenched, for example, by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This will decompose the catalyst and any remaining reactive intermediates.
-
Extraction: The product can then be extracted into an organic solvent such as dichloromethane or diethyl ether.[4] The organic layer should be washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[4]
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating this compound from both starting materials and polyalkylated byproducts.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an excellent way to achieve high purity.
-
Distillation: Given that this compound is a liquid at room temperature with a boiling point of 282 °C, vacuum distillation can be a viable purification method, especially for larger scale syntheses.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: The choice of catalyst can significantly impact the yield and selectivity of the reaction. While aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid catalyst, other options can be considered.[1] Strong Brønsted acids and other Lewis acids like iron(III) chloride (FeCl₃) have also been employed.[1] For industrial applications, solid acid catalysts such as zeolites are often preferred due to their reusability and reduced environmental impact.[9] The optimal catalyst may depend on the specific propane source and desired reaction conditions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available | Moisture sensitive, can be difficult to remove |
| Brønsted Acids | H₂SO₄, H₃PO₄ | Lower cost | Can lead to charring and other side reactions |
| Solid Acids | Zeolites, Supported HPAs | Reusable, environmentally friendly | May require higher temperatures and pressures |
Q2: What is the ideal reactant ratio of benzene to the propane source?
A2: As discussed in the troubleshooting section, using a significant excess of benzene is crucial to minimize polyalkylation.[7] A molar ratio of benzene to the propane source of at least 10:1 is often recommended to favor the formation of the mono-alkylated product, this compound.
Q3: How does reaction temperature affect the synthesis of this compound?
A3: The reaction temperature is a critical parameter that must be carefully controlled. The Friedel-Crafts alkylation is often exothermic, and excessive temperatures can lead to an increase in side reactions, such as polyalkylation and potential rearrangement of the carbocation intermediate (though less of a concern with a tertiary carbocation source).[4] It is often advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to proceed at room temperature or with gentle heating to ensure completion. The optimal temperature profile will depend on the specific reactants and catalyst used.
Q4: Can I use isopropanol or acetone directly as the alkylating agent?
A4: Yes, both isopropanol and acetone can be used as precursors for the electrophile. In the presence of a strong acid catalyst, isopropanol will be protonated, and subsequent loss of water will generate the isopropyl carbocation. Similarly, acetone can be protonated and then react with benzene. However, using 2,2-dichloropropane with a Lewis acid catalyst is often a more direct and efficient method for generating the necessary tertiary carbocation.
Experimental Protocols
General Protocol for the Synthesis of this compound using 2,2-Dichloropropane
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous benzene (10 equivalents).
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add 2,2-dichloropropane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 778-22-3 [chemicalbook.com]
- 9. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Scale-Up of 2,2-Diphenylpropane (Bisphenol A) Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,2-diphenylpropane, commonly known as Bisphenol A (BPA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of transitioning BPA production from bench-scale experiments to larger, more consistent manufacturing processes. As a cornerstone chemical for producing polycarbonate plastics and epoxy resins, achieving high purity and yield is paramount.[1][2][3]
This document provides in-depth, field-proven insights into the common challenges encountered during scale-up, offering a blend of theoretical understanding and practical, actionable solutions. We will delve into reaction optimization, catalyst management, byproduct mitigation, and purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Bisphenol A.
Q1: What is the primary reaction for industrial BPA synthesis?
A1: The industrial production of BPA relies on the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[1][4][5] The reaction produces the desired p,p'-BPA isomer and water as a byproduct. The most common catalysts used in modern processes are heterogeneous solid acids, particularly sulfonated polystyrene-divinylbenzene ion-exchange resins.[3][6]
Caption: Acid-catalyzed condensation of Phenol and Acetone to form Bisphenol A.
Q2: Why is a significant molar excess of phenol typically used in the reaction?
A2: Using an excess of phenol (often a mole ratio of 5:1 to 30:1 of phenol to acetone) serves multiple critical functions.[7] First, it acts as a solvent for the reactants and the BPA product. Second, and more importantly, the high concentration of phenol drives the reaction equilibrium towards the products, maximizing the conversion of the limiting reactant, acetone.[8][9] This helps to suppress the formation of undesirable byproducts that can arise from acetone self-condensation or other side reactions.[9]
Q3: What makes ion-exchange resins the preferred catalyst over mineral acids like HCl?
A3: While strong mineral acids like hydrochloric acid can catalyze the reaction, they present significant challenges in large-scale operations.[5] These include:
-
Corrosion: Mineral acids are highly corrosive, requiring expensive, specialized materials for reactor construction.[5]
-
Separation & Waste: The homogeneous acid catalyst must be neutralized and separated from the product stream, generating large volumes of wastewater and salt byproducts that require treatment.[1][5]
-
Product Purity: It is often more difficult to achieve high product purity due to catalyst residues.
In contrast, heterogeneous ion-exchange resins offer several advantages:
-
Simplified Separation: As a solid catalyst, the resin is easily contained in a fixed-bed reactor and separated from the liquid product stream, enabling continuous processes.[10]
-
Reduced Corrosion: The acidic groups are bound to the polymer matrix, significantly reducing equipment corrosion.[5]
-
High Selectivity: Modern resins, often modified with promoter groups like thiols, exhibit high activity and selectivity for the desired p,p'-BPA isomer.[7][11]
-
Reusability: The catalyst can be used for extended periods before requiring regeneration or replacement, making the process more economical.[12]
Q4: What are the main isomers and byproducts formed during BPA synthesis?
A4: Besides the target p,p'-BPA, several isomers and byproducts are unavoidably formed. Their presence complicates purification and can impact the properties of downstream polymers like polycarbonate. Key impurities include:
-
o,p'-BPA: The primary isomeric impurity, where one phenol molecule attaches at the ortho position instead of the para position.[11][13]
-
Trisphenol: A higher condensation product formed from the reaction of BPA with another phenol-acetone intermediate.[11]
-
Indanes and Spirobisindanes: Cyclic byproducts formed through subsequent reactions of BPA or its intermediates. Their formation is generally irreversible.[13]
-
Isopropenylphenol (IPP): Can be formed via a scavenger reaction.[11]
Managing reaction conditions, especially temperature, is crucial to minimize the formation of these impurities.[13]
Section 2: Troubleshooting Guide for Scale-Up
This guide addresses specific issues that may arise during the scale-up of BPA production.
Problem 1: Low or Declining Acetone Conversion
-
Question: My acetone conversion rate is significantly lower than expected in our pilot-scale fixed-bed reactor, and it seems to be decreasing over time. What are the likely causes and how can I troubleshoot this?
-
Answer: Low and declining acetone conversion is a classic symptom of catalyst deactivation.[8] While ion-exchange resins are robust, their performance can degrade over time due to several factors.
Potential Causes & Solutions:
-
Catalyst Poisoning: The sulfonic acid active sites on the resin can be inhibited by poisons in the feed streams.
-
Action: Analyze your phenol and acetone feeds for contaminants like iron (Fe), chlorine (Cl2), or dissolved oxygen (O2). These substances can cause oxidative degradation of the resin, severing the crosslinking and reducing its structural integrity and activity.[11] Ensure all feed tanks and lines are constructed from appropriate materials (e.g., stainless steel) and consider using an inert nitrogen blanket to minimize oxygen exposure.[14]
-
-
Fouling by High-Molecular-Weight Byproducts: The primary reason for deactivation in many commercial plants is the gradual build-up of polyphenol-type compounds within the catalyst's polymer matrix.[15] These large molecules block the pores and active sites, preventing reactants from reaching them.
-
Action: While this is a gradual and somewhat unavoidable process, its rate can be minimized by optimizing reaction conditions (temperature, residence time) to reduce byproduct formation. Regular monitoring of the pressure drop across the reactor can indicate fouling.
-
-
Thermal Degradation of Promoter Groups: Many high-activity catalysts use thiol (-SH) groups as promoters.[8][11] Exothermic reactions can create localized hot spots within the reactor, which can thermally convert the active thiol groups into less active sulfide or disulfide groups, inhibiting catalytic activity.[11]
-
Action: Implement precise temperature control across the reactor bed. Ensure uniform flow distribution to prevent channeling and hot spots. The reaction is typically run between 50-90°C.[8]
-
-
Caption: Troubleshooting flowchart for low acetone conversion.
Problem 2: Poor Selectivity for p,p'-BPA (High Isomer Content)
-
Question: Our HPLC analysis shows a high percentage of the o,p'-BPA isomer and other impurities, reducing the purity of our final product. How can we improve the selectivity towards p,p'-BPA?
-
Answer: Achieving high selectivity for the desired p,p'-BPA isomer is a balancing act, primarily controlled by reaction temperature and catalyst choice.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The formation of p,p'-BPA is kinetically and thermodynamically favored under specific temperature ranges. Higher temperatures can increase the reaction rate but often lead to the formation of more undesired isomers and byproducts like indanes.[13]
-
Action: Carefully control the reaction temperature, typically keeping the reactor inlet temperature between 48-54°C and ensuring the outlet does not exceed 77°C.[13] An adiabatic reaction profile is often preferred. Lowering the starting temperature can significantly improve selectivity for p,p'-BPA.[13]
-
-
Catalyst Specificity: The structure of the ion-exchange resin, including its degree of crosslinking and the type of promoter used, influences its selectivity.
-
Action: Ensure you are using a catalyst designed for high-purity BPA synthesis. Resins with a lower degree of crosslinking (e.g., 2%) may offer faster reaction rates, but can have lower chemical strength.[11] Consult with your catalyst supplier to select the optimal resin for your process goals.
-
-
| Parameter | Typical Value | Rationale & Impact on Selectivity |
| Reaction Temperature | 50 - 80°C[7] | Lower temperatures (48-54°C inlet) favor p,p'-BPA formation and reduce irreversible indane byproducts.[13] |
| Phenol:Acetone Ratio | 5:1 to 30:1[7] | High excess of phenol maximizes acetone conversion and suppresses acetone-derived side reactions. |
| Catalyst Type | Sulfonated resin with thiol promoter | Promoters enhance reaction rate and can improve selectivity for the para-para isomer.[8] |
Table 1: Key reaction parameters influencing p,p'-BPA selectivity.
Problem 3: Difficulty in Product Purification and Crystallization
-
Question: We are struggling to obtain high-purity BPA crystals. Our crystallization process results in an oily product or crystals with high levels of occluded impurities. What's going wrong?
-
Answer: The purification of BPA is as critical as the synthesis reaction itself. The most common commercial method involves forming a crystalline adduct of BPA and phenol, which is then separated and stripped of phenol to yield pure BPA.[16][17] Difficulties here usually point to issues in the upstream reaction or the crystallization conditions themselves.
Potential Causes & Solutions:
-
High Impurity Load: A high concentration of isomers (especially o,p'-BPA) and other byproducts in the crude reaction mixture can act as crystal growth inhibitors, leading to poor crystal formation or oily precipitates.
-
Action: First, address the reaction selectivity as described in Problem 2. A cleaner crude product is always easier to purify. The mother liquor from crystallization, which is rich in impurities, should be recycled back to the process, but a certain portion must be purged to prevent the accumulation of impurities in the system.[18]
-
-
Incorrect Crystallization Conditions: The formation of the BPA-phenol adduct is sensitive to temperature and composition.
-
Action: After the initial reaction, the mixture is typically concentrated via distillation to remove water and unreacted acetone.[3][18] The concentrated BPA/phenol solution is then cooled to a specific temperature range (e.g., 40-70°C) to induce crystallization of the 1:1 adduct.[19][20] Ensure your cooling profile is slow and controlled to promote the growth of large, pure crystals rather than rapid precipitation which traps impurities.
-
-
Inefficient Washing: Once the crystals are separated from the mother liquor (typically by centrifugation), they must be washed to remove adhering impurities.
-
Caption: General workflow for the purification of Bisphenol A.
Section 3: Safety & Environmental Considerations
The scale-up of BPA production requires strict adherence to safety and environmental protocols due to the nature of the chemicals involved.
-
Chemical Handling: Phenol is toxic and corrosive, while acetone is highly flammable. All personnel must use appropriate personal protective equipment (PPE), and the process should be contained to minimize exposure.[1][14]
-
Waste Management: Wastewater streams from the process can contain residual phenol and other organic compounds.[1] These streams must undergo biological or chemical treatment before discharge to comply with environmental regulations.[1][2]
-
Regulatory Compliance: BPA is under scrutiny by global regulatory bodies like the EPA and ECHA due to its classification as an endocrine disruptor.[1][21] Manufacturers must be aware of regulations regarding workplace exposure limits and environmental release levels.[1][22] The trend is towards stricter controls and, in some applications like food contact materials, outright bans.[1][2]
References
- 1. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. Tech-Type: Condensation of Phenol with Acetone [portfolio-pplus.com]
- 4. condensation reaction of phenol and acetone | Filo [askfilo.com]
- 5. m-chemical.co.jp [m-chemical.co.jp]
- 6. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 7. WO2017099674A2 - Ion exchange resin for producing bisphenol, and a method for producing bisphenol using said ion exchange resin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. samyangtrilite.com [samyangtrilite.com]
- 11. samyangtrilite.com [samyangtrilite.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20050176918A1 - Production of bisphenol a with reduced isomer formation - Google Patents [patents.google.com]
- 14. Occupational Exposure to Bisphenol A (BPA) in U.S. Manufacturing Companies | Blogs | CDC [blogs.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. data.epo.org [data.epo.org]
- 18. scribd.com [scribd.com]
- 19. EP0109033A2 - Purification of bisphenol-A - Google Patents [patents.google.com]
- 20. US4447655A - Purification of bisphenol-A - Google Patents [patents.google.com]
- 21. epa.gov [epa.gov]
- 22. Survey on the Environmental Risks of Bisphenol A and Its Relevant Regulations in Taiwan: An Environmental Endocrine-Disrupting Chemical of Increasing Concern - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in 2,2-diphenylpropane reactions
Technical Support Center: 2,2-Diphenylpropane Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound synthesis. This guide is designed to provide in-depth troubleshooting for common issues, particularly low conversion rates, encountered during the Friedel-Crafts alkylation to produce this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Friedel-Crafts reaction to synthesize this compound has a very low conversion rate. What are the most common root causes?
Low conversion in this specific Friedel-Crafts alkylation is a frequent challenge. The primary culprits are typically related to catalyst activity, carbocation stability, and reaction conditions. A systematic approach is the key to identifying the issue.
Initial Troubleshooting Workflow:
Begin by assessing the fundamental components of your reaction. This workflow provides a logical sequence of checks to isolate the variable causing low conversion.
purification challenges of 2,2-diphenylpropane from isomeric impurities
Welcome to the technical support resource for the purification of 2,2-diphenylpropane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing isomeric impurities from this valuable compound. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established scientific principles to help you achieve your desired purity targets.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found with this compound?
A1: During the typical synthesis of this compound, which often involves a Friedel-Crafts alkylation reaction, carbocation rearrangements can occur. This leads to the formation of structural isomers. The most frequently encountered impurities are 1,1-diphenylpropane and 1,2-diphenylpropane . Their structures are very similar to the target molecule, making them challenging to separate.
Q2: Why is the separation of these diphenylpropane isomers so difficult?
A2: The primary challenge lies in the subtle differences in their physicochemical properties. Isomers have the same molecular formula and weight, and structural isomers like these often exhibit very similar polarities, boiling points, and solubilities.[1] This similarity means that standard purification techniques like distillation or simple crystallization often fail to provide adequate separation.
Q3: Which analytical techniques are best for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods for assessing purity and quantifying the levels of isomeric impurities.[2]
-
GC: Using a capillary column with a nonpolar stationary phase can often resolve these isomers based on small differences in their boiling points and interactions with the phase.
-
HPLC: A reversed-phase C18 column can be effective, but columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) may offer enhanced selectivity due to π-π interactions, which can help differentiate between the isomers.[3][4]
Q4: What is the most promising purification technique for achieving high purity (>99%)?
A4: While challenging, fractional crystallization is often the most effective and scalable method for achieving high purity. It exploits small differences in the crystal lattice energies and solubilities of the isomers. For smaller scales or when crystallization is ineffective, preparative chromatography is the method of choice, offering high resolution at the cost of being more resource-intensive.[5]
Troubleshooting Purification by Fractional Crystallization
Crystallization is a powerful purification technique, but its success depends on carefully controlling thermodynamic and kinetic factors.[6] Below are solutions to common problems encountered when crystallizing this compound.
Q: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystal. Given that this compound has a low melting point (26-28 °C), this is a very common issue.[7][8]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for oiling out during crystallization.
Q: I've managed to get crystals, but my purity hasn't improved significantly. Why?
A: This typically indicates that the impurities are being incorporated into the crystal lattice (co-crystallization) or are trapped within the crystals as the solvent is occluded during rapid growth.
-
Expert Insight: The structural similarity of diphenylpropane isomers makes them prone to co-crystallization. The goal is to find conditions where the target molecule's incorporation into the crystal lattice is far more favorable than the impurity's.
-
Solutions:
-
Slow Down the Process: Drastically reduce the cooling rate. Slow, controlled growth leads to more ordered, and therefore purer, crystals.[9]
-
Solvent Screening: The choice of solvent is critical. A solvent that maximizes the solubility difference between the isomers is ideal. This may require screening a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, hexane, toluene).
-
Seeding: Introduce a few high-purity seed crystals of this compound into the saturated solution just as it begins to cool.[9] This encourages the crystallization of the desired compound and can prevent spontaneous nucleation that might favor the impurity.
-
Table 1: Physical Properties of Diphenylpropane Isomers
This data is crucial for designing a purification strategy. The overlapping boiling points illustrate why fractional distillation is extremely challenging, while the distinct melting point of this compound is the key property exploited in crystallization.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| This compound | 778-22-3 | 196.29 | 26 - 28[8] | 282[8] |
| 1,1-Diphenylpropane | 1530-03-6 | 196.29 | -25.5 | 275 |
| 1,2-Diphenylpropane | 5814-16-4 | 196.29 | N/A (Liquid at RT) | 280-281 |
Data compiled from various chemical supplier databases and may vary slightly.
Protocol 1: Optimized Fractional Crystallization
This protocol is designed to maximize purity by carefully controlling the crystallization environment.
Materials:
-
Crude this compound mixture
-
Methanol (ACS Grade)
-
Heptane (ACS Grade)
-
Seed crystals of pure (>99.5%) this compound
-
Jacketed reaction vessel with overhead stirrer and temperature controller
Methodology:
-
Dissolution:
-
For every 100g of crude material, add 80 mL of methanol to the jacketed vessel.
-
Begin stirring and heat the mixture to 40°C to ensure complete dissolution.
-
Rationale: Using a minimal amount of a good solvent (methanol) ensures the solution is highly concentrated.
-
-
Inducing Supersaturation:
-
Once fully dissolved, begin slowly adding heptane (an anti-solvent) dropwise while maintaining the temperature at 40°C.
-
Continue adding heptane until the solution becomes faintly turbid (cloudy). This indicates the solution is saturated.
-
Add a small amount of methanol (1-2 mL) to redissolve the precipitate and make the solution clear again.
-
Rationale: Creating a mixed-solvent system allows for fine-tuned control over solubility, which is crucial for separating compounds with similar properties.[10]
-
-
Controlled Cooling & Seeding:
-
Set the temperature controller to begin cooling the solution from 40°C to 5°C over a period of 8 hours (a cooling rate of ~4.4°C/hour).
-
When the solution reaches 25°C, add a small spatula tip of seed crystals.
-
Rationale: Slow cooling and seeding are the most critical steps for forming high-purity crystals and preventing the inclusion of impurities.[9]
-
-
Maturation (Digestion):
-
Once the final temperature of 5°C is reached, hold the slurry at this temperature with slow stirring for an additional 4-6 hours.
-
Rationale: This "digestion" period allows for a process called Ostwald ripening, where smaller, less perfect (and often less pure) crystals redissolve and deposit onto larger, more stable crystals, further increasing product purity.
-
-
Isolation and Washing:
-
Filter the crystal slurry through a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold 50:50 methanol/heptane mixture.
-
Dry the crystals under vacuum at room temperature.
-
-
Purity Analysis:
-
Analyze the dried product by GC or HPLC to determine the isomeric purity. Repeat the crystallization process if the desired purity is not achieved.
-
Troubleshooting Purification by Chromatography
When crystallization fails or for small-scale, high-purity needs, chromatography is the alternative.
Q: My isomers are co-eluting or have very poor separation in Flash/HPLC. What can I do?
A: Co-elution of isomers is a common problem stemming from insufficient selectivity of the chromatographic system.[11]
Troubleshooting Workflow:
Caption: Decision tree for improving chromatographic separation of isomers.
Protocol 2: Preparative HPLC Separation
This protocol provides a starting point for separating diphenylpropane isomers using a stationary phase with alternative selectivity.
System:
-
Preparative HPLC system
-
Column: Phenyl-Hexyl bonded silica (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Detector: UV at 254 nm
Methodology:
-
Sample Preparation:
-
Dissolve the crude mixture in the mobile phase at a concentration no higher than 20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 Acetonitrile:Water.
-
Flow Rate: 20 mL/min.
-
Injection Volume: 1-5 mL, depending on column loading capacity.
-
Rationale: A phenyl-based column is chosen to exploit potential differences in π-stacking interactions between the phenyl rings of the isomers and the stationary phase, offering a different separation mechanism than standard C18 columns.[3][4] Isocratic conditions are preferred to maximize resolution between closely eluting peaks.[11]
-
-
Fraction Collection:
-
Monitor the detector signal and collect fractions corresponding to each eluting peak. The elution order should be determined beforehand with an analytical scale run.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator. Note: Due to the high percentage of water, this may require gentle heating and a good vacuum.
-
-
Purity Confirmation:
-
Analyze the final product by analytical HPLC or GC to confirm purity.
-
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 778-22-3 [chemicalbook.com]
- 9. unifr.ch [unifr.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Alkylation Reactions for 2,2-Diphenylpropane Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2-diphenylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts alkylation, specifically focusing on the prevention of polysubstitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the selectivity and yield of your reactions.
Understanding the Challenge: The Tendency for Polysubstitution
The synthesis of this compound via the Friedel-Crafts alkylation of benzene with an appropriate propyl electrophile is a classic yet challenging transformation. A primary hurdle is the propensity for polysubstitution, where more than one propyl group is attached to the benzene ring. This occurs because the initial product, this compound, is more reactive than the starting benzene. The attached alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack.[1][2][3][4] This guide provides actionable strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is polysubstitution in the context of Friedel-Crafts alkylation and why is it so prevalent?
A1: Polysubstitution is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto an aromatic ring.[1][5] This happens because the alkyl group being added is an electron-donating group. This donation of electron density makes the newly formed monoalkylated product more nucleophilic, and therefore more reactive, than the original aromatic starting material.[1][2][4][6] Consequently, the monoalkylated product can compete with the starting material for the electrophile, leading to the formation of di-, tri-, and even higher substituted products.[5][7]
Q2: How does the choice of catalyst influence the degree of polysubstitution?
A2: The catalyst, typically a Lewis acid like AlCl₃ or FeCl₃, plays a crucial role in generating the carbocation electrophile from the alkylating agent.[7][8][9] The strength of the Lewis acid can affect the concentration and reactivity of the electrophile. A highly active catalyst can lead to a rapid reaction and may decrease selectivity, favoring polysubstitution. Using a milder Lewis acid or a heterogeneous catalyst can sometimes offer better control over the reaction rate and improve the yield of the desired monoalkylated product.[1][10]
Q3: Is there a way to completely avoid polysubstitution in alkylation reactions?
A3: While completely avoiding polysubstitution can be difficult, the most effective strategy is to perform a Friedel-Crafts acylation followed by a reduction step.[1][11] The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[1][2][4][6][12] The resulting ketone can then be reduced to the desired alkyl group, for instance, via a Clemmensen or Wolff-Kishner reduction.[1][9][11]
Troubleshooting Guide: Minimizing Polysubstitution in this compound Synthesis
This section provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of this compound.
Issue: Significant Formation of Polyalkylated Byproducts
Root Cause Analysis: The primary reason for observing multiple alkylated products is the increased reactivity of the mono-substituted product.[3][13] The troubleshooting workflow below outlines key experimental parameters to adjust.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting polysubstitution.
Detailed Troubleshooting Steps
-
Control Stoichiometry: Utilize a Large Excess of Benzene:
-
Causality: By significantly increasing the molar ratio of benzene to the alkylating agent (e.g., 2-chloro-2-phenylpropane or acetone with a proton source), you increase the statistical probability of the electrophile reacting with the starting material rather than the more reactive monoalkylated product.[1][3]
-
Recommendation: Start with a benzene to alkylating agent molar ratio of at least 5:1 and consider increasing it to 10:1 or even higher for optimal results.
-
-
Optimize Reaction Temperature:
-
Causality: Friedel-Crafts alkylations are often sensitive to temperature. Lowering the reaction temperature can reduce the overall reaction rate and provide better kinetic control, which can favor the formation of the mono-substituted product.[1][14] Conversely, higher temperatures can provide the activation energy needed for the less-favored polysubstitution to occur more readily.[3]
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require careful monitoring and optimization.
-
-
Select an Appropriate Catalyst:
-
Causality: The strength of the Lewis acid catalyst can significantly impact selectivity. A highly reactive catalyst like AlCl₃ might be too aggressive, leading to a high concentration of the carbocation and promoting polysubstitution.
-
Recommendation: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, or explore heterogeneous catalysts like certain zeolites or montmorillonite clays, which can offer enhanced selectivity.[10]
-
-
Consider the Friedel-Crafts Acylation Route:
-
Causality: This is often the most robust solution for preventing polysubstitution.[1][11] The acylation of benzene with a suitable acylating agent (e.g., propanoyl chloride) in the presence of a Lewis acid yields a ketone. The acyl group is electron-withdrawing, deactivating the aromatic ring to further electrophilic attack.[1][2][4][6][12]
-
Recommendation: Following the acylation, the resulting ketone can be reduced to the desired this compound using standard reduction methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][9][11]
-
Experimental Protocols
Protocol 1: Controlled Friedel-Crafts Alkylation of Benzene
This protocol aims to minimize polysubstitution by controlling stoichiometry and temperature.
Materials:
-
Benzene (anhydrous)
-
2-chloro-2-phenylpropane (or other suitable alkylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Ice bath
-
Standard, dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
To the flask, add anhydrous benzene (10 equivalents) and dry DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and portion-wise, add anhydrous AlCl₃ (1.1 equivalents relative to the alkylating agent) to the stirred benzene solution.
-
In the dropping funnel, prepare a solution of 2-chloro-2-phenylpropane (1 equivalent) in a small amount of dry DCM.
-
Add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Friedel-Crafts Acylation and Reduction
This two-step protocol is a more reliable method to obtain the mono-substituted product.
Part A: Friedel-Crafts Acylation
-
In a setup similar to Protocol 1, add anhydrous AlCl₃ (1.2 equivalents) to dry DCM and cool to 0 °C.
-
Slowly add propanoyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension.
-
Add anhydrous benzene (1 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Work up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the resulting propiophenone.
Part B: Clemmensen Reduction of Propiophenone
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the propiophenone from Part A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound.
Data Summary Table
| Method | Key Parameters | Expected Selectivity for Mono-substitution | Key Considerations |
| Controlled Alkylation | Large excess of benzene, low temperature, mild catalyst | Moderate to High | Requires careful optimization of conditions. |
| Acylation-Reduction | Two-step process, deactivating acyl group | Very High | Longer synthetic route, but more reliable for avoiding polysubstitution. |
By understanding the underlying principles and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the outcome of their this compound synthesis, minimizing unwanted side reactions and maximizing the yield of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. gauthmath.com [gauthmath.com]
- 3. benchchem.com [benchchem.com]
- 4. Use Figure 16-11 to explain why Friedel–Crafts alkylations often give pol.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. mt.com [mt.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
effect of temperature on the selectivity of 2,2-diphenylpropane synthesis
Welcome to the technical support center for the synthesis of 2,2-diphenylpropane, commonly known as cumene. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the effect of temperature on the selectivity of cumene synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and why is temperature a critical parameter?
A1: The synthesis of this compound (cumene) is achieved through the Friedel-Crafts alkylation of benzene with propylene.[1] This reaction is highly exothermic, meaning it releases a significant amount of heat.[2][3][4][5] Temperature is a critical parameter because it directly influences the reaction rate and, more importantly, the selectivity towards the desired monoalkylated product (cumene) versus polyalkylated by-products such as diisopropylbenzene (DIPB) and triisopropylbenzene (TIPB).[3][4][6]
Q2: How does temperature generally affect the selectivity of cumene synthesis?
A2: Generally, lower reaction temperatures favor the formation of cumene.[3][4] As the temperature increases, the rate of polyalkylation reactions also increases, leading to a higher yield of DIPB and other heavy aromatics.[3][4] This is because at higher temperatures, the alkylation of cumene itself becomes kinetically more favorable compared to the alkylation of benzene. One study noted that beyond 170°C, the selectivity for cumene began to decrease due to the increased production of p-diisopropyl benzene.[3]
Q3: What are the common by-products in cumene synthesis, and how is their formation related to temperature?
A3: The most common by-products are diisopropylbenzenes (DIPB) and triisopropylbenzenes (TIPB).[3][4][6] Propylene oligomers can also form.[2][7] The formation of these by-products is strongly promoted by higher temperatures.[3][4] An excess of benzene in the feed can help to mitigate the formation of these by-products by increasing the probability of propylene reacting with benzene rather than with the already-formed cumene.[2][7]
Q4: What is the role of the catalyst in managing the effect of temperature on selectivity?
A4: The choice of catalyst is crucial. Modern catalysts, such as beta zeolites, are highly active and can operate efficiently at lower temperatures compared to older catalysts like solid phosphoric acid (SPA) or aluminum chloride (AlCl₃).[2] For instance, processes using AlCl₃ catalyst operate at temperatures below 135°C, while SPA catalyst processes run at 200–260°C.[2] Highly active beta zeolite catalysts can be used at even lower temperatures, which reduces the rate of olefin oligomerization and increases selectivity towards cumene.[2]
Q5: Can you provide a general overview of the reaction mechanism?
A5: The synthesis of cumene via Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The reaction proceeds through a carbocation mechanism. The catalyst, typically a Lewis acid or a strong Brønsted acid, facilitates the formation of an isopropyl carbocation from propylene. This carbocation then acts as an electrophile and attacks the benzene ring, leading to the formation of cumene.
References
- 1. Cumene process - Wikipedia [en.wikipedia.org]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results [mdpi.com]
- 5. WO2005110952A1 - Processes for the production of cumene, polyetherimides, and polycarbonates - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. DE2703445A1 - Catalytic alkylation of benzene to cumene using propylene - using Friedel-Crafts catalysts and partial effluent recycle - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Rate of 2,2-Diphenylpropane Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the pivotal role of solvents in the synthesis of 2,2-diphenylpropane. The formation of this compound is a classic example of a Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution (SEAr) reactions.[1][2] Understanding and controlling solvent effects is paramount to optimizing reaction rates, yields, and selectivity.
This resource is designed to move beyond simple protocols, offering causal explanations for experimental choices to empower you to solve challenges in your own laboratory work.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reaction, providing the necessary context for troubleshooting and optimization.
Question: What is the reaction mechanism for the formation of this compound?
Answer: The formation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism, specifically a Friedel-Crafts alkylation.[2] The reaction typically involves benzene and an electrophile precursor, such as 2-phenylpropene (α-methylstyrene) or 2-chloro-2-phenylpropane, in the presence of an acid catalyst (Lewis or Brønsted acid).
The mechanism can be broken down into three key steps:
-
Formation of the Electrophile: The acid catalyst reacts with the alkylating agent to generate a highly reactive electrophile. In this case, it is the stable tertiary benzylic carbocation, the cumyl cation.
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the cumyl cation. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the final product, this compound.
Caption: Reaction mechanism for this compound formation.
Question: Why is the choice of solvent so critical for this reaction?
Answer: The solvent exerts profound control over the reaction rate and outcome by influencing the stability of the charged intermediates formed during the reaction.[3] The rate-determining step involves the formation of the positively charged arenium ion.[2] According to the Hammond postulate, any factor that stabilizes this high-energy intermediate will also stabilize the transition state leading to it, thereby lowering the overall activation energy and increasing the reaction rate.[4]
Solvents influence the reaction in several ways:
-
Stabilization of Intermediates: Polar solvents can solvate and stabilize the cumyl cation and the arenium ion, accelerating the reaction.[4][5]
-
Catalyst Activity: Solvents can form complexes with the Lewis acid catalyst, which may either enhance or diminish its catalytic activity.
-
Reactant Solubility: The solvent must effectively dissolve the aromatic substrate and the alkylating agent.
-
Selectivity: The solvent can influence the product distribution, particularly in preventing side reactions like polyalkylation.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted to address specific problems you may encounter in the laboratory.
Problem 1: My reaction rate is extremely slow or the reaction fails to proceed to completion.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Inadequate Intermediate Stabilization | The formation of the charged arenium ion is the rate-limiting step.[2] A nonpolar solvent (e.g., cyclohexane, carbon tetrachloride) provides poor solvation for this charged intermediate, resulting in a high activation energy barrier. | Switch to a More Polar Solvent. A solvent with a higher dielectric constant can better stabilize the transition state. Protocol: Carefully substitute the nonpolar solvent with a polar aprotic solvent like dichloromethane (DCM) or nitromethane .[6] Nitromethane is particularly effective for Friedel-Crafts reactions as it readily dissolves the AlCl₃ catalyst and stabilizes cationic intermediates.[6] Start by running a small-scale trial to confirm compatibility and monitor the reaction exotherm. |
| Catalyst Deactivation | Polar protic solvents (e.g., water, alcohols) or even trace moisture can react with and deactivate common Lewis acid catalysts like AlCl₃. Some polar aprotic solvents with lone pairs (e.g., ethers) can form strong complexes with the catalyst, reducing its availability. | Ensure Anhydrous Conditions & Choose an Appropriate Solvent. Protocol: 1. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). 2. Use anhydrous grade solvents. Benzene, when used as both reactant and solvent, should be distilled from a suitable drying agent. 3. If a polar solvent is needed, choose one less likely to coordinate strongly with the catalyst. Dichloromethane is often a good compromise. |
Problem 2: My final product is a mixture containing significant amounts of byproducts.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Polyalkylation | The product, this compound, contains an activating alkyl group, making it more nucleophilic than the starting benzene. It can react further with the cumyl cation to form di- and tri-substituted products. | Use the Aromatic Substrate as the Solvent. By using a large molar excess of benzene, the probability of the electrophile encountering a benzene molecule over a product molecule is statistically favored, suppressing polyalkylation. Protocol: Adjust the reactant stoichiometry to use benzene as the limiting reagent only if another solvent is absolutely necessary for other reasons. The standard and most effective protocol is to use benzene in large excess (e.g., 10-20 equivalents), serving as both reactant and solvent. |
| Isomerization / Rearrangement | While the cumyl cation is relatively stable, under harsh conditions (high temperature, very strong acid), rearrangement of the alkyl group on the aromatic ring can occur, leading to meta- or ortho-isomers instead of the desired para-product (if starting with a substituted benzene). | Modify Reaction Conditions. Lowering the reaction temperature can provide kinetic control and favor the formation of the primary product over thermodynamically more stable but undesired isomers. Protocol: 1. Perform the reaction at a lower temperature (e.g., 0-5 °C) by using an ice bath. 2. Monitor the reaction progress by TLC or GC-MS to determine the optimal time to quench the reaction before significant isomerization occurs. |
| Alkene Polymerization | The alkene reactant (e.g., 2-phenylpropene) can undergo acid-catalyzed polymerization, consuming the starting material and creating a complex, often insoluble, mixture of oligomers and polymers. | Control the Rate of Addition. This side reaction is often triggered by high local concentrations of the alkene and acid catalyst. Protocol: Instead of adding all the alkene at once, add it dropwise to the solution of benzene and catalyst over an extended period. This keeps the instantaneous concentration of the alkene low, favoring the desired bimolecular reaction with benzene over polymerization. |
Part 3: Solvent Selection & Optimization Workflow
Choosing the right solvent is a balance between reaction rate and selectivity. This workflow helps guide the decision-making process.
Caption: Decision workflow for solvent selection in this compound synthesis.
Illustrative Data: Relative Reaction Rates
While specific kinetic data for this compound formation across a wide range of solvents is dispersed, the general trend for Friedel-Crafts alkylations shows a significant rate increase with solvent polarity. The following table provides an illustrative comparison based on similar electrophilic aromatic substitution reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Illustrative) | Key Considerations |
| Benzene | Nonpolar (Reactant) | 2.3 | 1 | Excellent for selectivity; rate can be slow. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | ~50-100 | Good balance of rate and catalyst compatibility. |
| Nitrobenzene | Polar Aprotic | 34.8 | ~500-800 | Fast rate, but can undergo reaction itself.[7] |
| Nitromethane | Polar Aprotic | 35.9 | >1000 | Excellent for rate enhancement; dissolves AlCl₃ well.[6] |
Note: Relative rates are estimates to demonstrate the trend and can vary significantly based on the specific catalyst and reactants used.
Appendix: Experimental Protocol
General Protocol for the Synthesis of this compound Using Benzene as Solvent
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and under the supervision of a qualified chemist.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous, reactant and solvent)
-
2-chloro-2-phenylpropane (or 2-phenylpropene)
-
Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the dry round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere (N₂ or Ar). Place the flask in an ice bath.
-
Catalyst & Solvent: To the flask, add benzene (10 equivalents). With vigorous stirring, slowly and carefully add anhydrous AlCl₃ (0.1 equivalents). The mixture may fume and change color.
-
Reactant Addition: Add 2-chloro-2-phenylpropane (1 equivalent) to the addition funnel. Add the reactant dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solubility Challenges with 2,2-Diphenylpropane-Based Polyimides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-diphenylpropane-based polyimides. This guide is designed to provide field-proven insights and troubleshooting assistance for one of the most common hurdles in handling this class of high-performance polymers: solubility. Due to their rigid aromatic backbones, polyimides offer exceptional thermal and mechanical stability but often suffer from poor processability, which limits their application.[1][2][3]
This resource provides direct answers to common experimental issues, explains the causality behind these challenges, and offers validated protocols to enhance the solubility and processability of your polymers.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My poly(amic acid) (PAA) solution was perfectly clear, but the polyimide precipitated as an insoluble powder during thermal or chemical imidization. What happened?
Answer: This is a classic and frequent issue. The transition from the flexible, soluble poly(amic acid) precursor to the rigid, cyclized polyimide structure is the root cause.
-
Causality: The PAA precursor is soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) due to the presence of flexible amide and carboxylic acid groups that readily solvate.[4] During imidization, these groups are converted into rigid, planar imide rings. This structural change dramatically increases chain stiffness and allows for strong intermolecular π-π stacking and charge-transfer complex (CTC) formation between polymer chains.[5] If this intermolecular packing is too efficient, the polymer's interaction with itself becomes far more favorable than its interaction with the solvent, causing it to precipitate.
-
Troubleshooting Steps:
-
Re-evaluate Monomer Choice: If you are not constrained to a specific structure, consider incorporating monomers that disrupt chain packing. The this compound (Bisphenol A) moiety is a good start, but copolymerizing it with monomers containing bulky side groups (e.g., tert-butyl) or flexible ether linkages can further enhance solubility.[6]
-
Switch to Chemical Imidization at Lower Temperatures: Thermal imidization at high temperatures can promote crystalline domain formation. Chemical imidization, using agents like acetic anhydride and pyridine, can often be performed at or slightly above room temperature, which may yield a more amorphous and thus more soluble polyimide.[7]
-
Dilute the Reaction Mixture: Conducting the imidization in a more dilute PAA solution can sometimes prevent premature precipitation by reducing the rate of intermolecular aggregation.
-
"One-Pot" Synthesis: For some systems, a one-step synthesis at high temperatures (190-200°C) in a high-boiling solvent with a catalyst like isoquinoline can directly yield a soluble polyimide, bypassing the isolation of the PAA.[8]
-
Question 2: My final, dried polyimide powder is completely insoluble, even in heated NMP or m-cresol. Is the material useless?
Answer: Not necessarily, but its applications will be limited. Extreme insolubility points to a highly crystalline or crosslinked structure.
-
Causality: In addition to the chain packing described above, insolubility can arise from unintended crosslinking reactions that can occur at the high temperatures used for thermal imidization, especially if the monomers have reactive sites. The primary cause, however, remains the formation of a highly ordered, rigid-rod polymer backbone that resists solvent penetration.[3][9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an insoluble polyimide powder.
Question 3: My polyimide dissolves, but only in low concentrations, and the solution is extremely viscous. How can I cast uniform films?
Answer: High solution viscosity at low solid content is characteristic of polymers with high molecular weight and rigid chain conformations.
-
Causality: The rigid nature of the polyimide backbone causes the polymer chains to occupy a large hydrodynamic volume in solution, leading to chain entanglement and high viscosity even at low concentrations.
-
Troubleshooting Steps:
-
Control Molecular Weight: During the PAA synthesis, you can control the molecular weight by slightly adjusting the monomer stoichiometry (e.g., a slight excess of dianhydride or diamine) or by adding a monofunctional end-capping agent. Lowering the molecular weight will reduce viscosity, but be aware this may also impact mechanical properties.
-
Use a Better Solvent: While NMP and DMAc are standard, some polyimides show improved solubility and lower viscosity in solvents like m-cresol or by using a solvent blend.[10]
-
Elevate Temperature: Gently heating the solution (e.g., to 50-60°C) can decrease viscosity and improve flow for casting. Ensure your solvent has a sufficiently high boiling point.[11]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for the poor solubility of aromatic polyimides?
Aromatic polyimides derive their exceptional properties from their rigid, planar molecular structure. This same feature, however, leads to strong intermolecular forces, including van der Waals forces, π-π stacking between aromatic rings, and charge-transfer complexes (CTCs). These forces cause the polymer chains to pack together very tightly and efficiently, making it difficult for solvent molecules to penetrate and solvate the individual chains.[1][3][4]
FAQ 2: How does the this compound (Bisphenol A) structure specifically improve solubility?
The this compound group, often introduced via monomers like 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), enhances solubility through several mechanisms:
-
Introduction of a Kink: The tetrahedral carbon of the isopropylidene group creates a permanent kink in the polymer backbone, disrupting the linear, rod-like geometry.
-
Increased Free Volume: The bulky methyl groups increase the distance between adjacent polymer chains.
-
Disruption of Packing: Both the kink and the bulky groups prevent the chains from packing closely together, which weakens the intermolecular forces and allows solvent molecules to access and solvate the polymer backbone more easily.[1]
Caption: How the this compound structure improves solubility.
FAQ 3: What are the best solvents for this compound-based polyimides?
The solubility can vary significantly based on the specific comonomers used, but a good starting point is always aprotic polar solvents. With structural modifications, solubility can be achieved in less polar, lower-boiling-point solvents.
| Solvent Class | Examples | Typical Solubility of BPADA-based PIs | Reference |
| High-Boiling Aprotic | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF) | Generally good to excellent solubility, often at room temp. | [11] |
| Phenolic | m-Cresol | Often a very effective solvent, can dissolve even some stubborn PIs. | [10][12] |
| Chlorinated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Solubility is highly structure-dependent; requires significant chain flexibility. | [13][14] |
| Ethers / Ketones | Tetrahydrofuran (THF), Dioxane, Cyclohexanone | Partial to good solubility for highly modified, amorphous PIs. | [8][12] |
FAQ 4: What are the primary strategies to synthesize more soluble polyimides?
Improving solubility is a core focus of polyimide research. The key is "macromolecular engineering" to reduce interchain interactions.[1][2]
-
Introduce Flexible Linkages: Incorporate ether (-O-), sulfone (-SO₂-), or hexafluoroisopropylidene (-C(CF₃)₂-) groups into the dianhydride or diamine monomers.[7]
-
Incorporate Bulky Side Groups: Attach large pendent groups (e.g., -CH₃, -C(CH₃)₃, phenyl) to the polymer backbone. These act as spacers, preventing chains from packing closely.[6][9][13]
-
Use Non-Coplanar Monomers: Employ monomers that have a twisted or kinked structure, such as those based on spirobifluorene or with meta-catenation, to disrupt planarity.[12]
-
Copolymerization: Polymerize a mixture of monomers. For example, use a combination of a rigid dianhydride and a more flexible one to create a random copolymer with disordered chain packing, which improves solubility.
Experimental Protocol: Synthesis of a Soluble BPADA-based Polyimide via Two-Step Chemical Imidization
This protocol describes the synthesis of a soluble polyimide from 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 4,4′-oxydianiline (ODA). This is a self-validating system; a successful synthesis will result in a polymer soluble in DMAc.
Materials:
-
4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
4,4′-oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic Anhydride (Ac₂O)
-
Pyridine (Py)
-
Methanol
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer
Procedure:
Part 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Setup: Dry all glassware in an oven at 120°C overnight. Assemble a three-neck flask with a mechanical stirrer, an argon/nitrogen inlet, and a stopper.
-
Diamine Dissolution: Under a positive flow of inert gas, add ODA (e.g., 10.0 mmol) to the flask, followed by anhydrous DMAc to achieve a solid content of 15-20% w/v. Stir at room temperature until the ODA is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of BPADA (10.0 mmol) to the stirring diamine solution in several small portions over 30 minutes. An exothermic reaction will occur, and the solution viscosity will increase noticeably.
-
Polymerization: Continue stirring the solution at room temperature under an inert atmosphere for 12-24 hours. The result should be a viscous, clear, and homogeneous poly(amic acid) solution. Self-Validation Check: A small sample should be castable into a brittle film.
Part 2: Chemical Imidization
-
Reagent Addition: To the viscous PAA solution, add a 2-fold molar excess (relative to the repeating unit) of acetic anhydride (40.0 mmol) as the dehydrating agent.
-
Catalyst Addition: Following the acetic anhydride, add a 2-fold molar excess of pyridine (40.0 mmol) as the catalyst.
-
Imidization Reaction: Continue stirring the mixture at room temperature for 12 hours, or gently heat to 50°C for 4-6 hours to accelerate the reaction. The solution may remain homogeneous.
-
Precipitation: Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol (at least 10x the volume of the polymer solution). A fibrous or powdered white/pale yellow precipitate of the polyimide will form.
-
Purification: Filter the polymer precipitate and wash it thoroughly with fresh methanol several times to remove residual solvent and imidization agents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 100-120°C overnight to remove all solvents.
Part 3: Solubility Test
-
Take a small amount (e.g., 10 mg) of the dried polyimide powder and add it to 1 mL of DMAc, NMP, or THF in a vial.
-
Stir or sonicate at room temperature. The polymer should dissolve to form a clear solution, confirming the synthesis of a soluble polyimide.
References
- 1. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 13. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Controlling Molecular Weight in the Polymerization of 2,2-Diphenylpropane Derivatives
Welcome to the technical support center for the polymerization of 2,2-diphenylpropane derivatives, commonly known as bisphenol A (BPA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for controlling polymer molecular weight. Precise control over molecular weight is critical as it directly influences the material's mechanical, thermal, and rheological properties.
Troubleshooting Guide
This section addresses common issues encountered during polymerization that affect molecular weight control. Each problem is presented with potential causes and step-by-step solutions.
Issue 1: Inconsistent or Unpredictable Molecular Weight
Symptoms: Significant batch-to-batch variation in molecular weight (Mw) and number-average molecular weight (Mn) despite using the same protocol.
Potential Causes:
-
Initiator Inefficiency or Decomposition: The actual concentration of active initiator may be lower than calculated due to decomposition during storage or reaction.
-
Monomer Impurities: Impurities in the this compound derivative monomer can act as inhibitors or chain transfer agents.
-
Inconsistent Reaction Temperature: Fluctuations in temperature can alter the rates of initiation, propagation, and termination reactions.
-
Atmospheric Contamination: The presence of oxygen or moisture can interfere with many polymerization mechanisms, especially living polymerizations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent molecular weight.
Step-by-Step Solutions:
-
Initiator Verification:
-
Storage: Ensure the initiator is stored under the manufacturer's recommended conditions (e.g., refrigeration, inert atmosphere).
-
Activity Assay: If possible, perform a titration or other analytical technique to determine the active concentration of the initiator before use. For redox initiators, ensure both components are active.
-
-
Monomer Purity Analysis:
-
Purification: Recrystallize or distill the this compound derivative monomer to remove impurities.
-
Analysis: Use techniques like NMR or chromatography to confirm the purity of the monomer.
-
-
Precise Temperature Control:
-
Reaction Setup: Use an oil bath or a temperature-controlled reactor to maintain a stable reaction temperature.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
-
Inert Atmosphere Maintenance:
-
Degassing: Thoroughly degas all solvents and monomers using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).
-
Schlenk Line/Glovebox: Conduct the polymerization under an inert atmosphere using a Schlenk line or in a glovebox to prevent contamination.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptoms: The resulting polymer has a PDI significantly greater than desired, indicating a wide range of polymer chain lengths.
Potential Causes:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.[1]
-
Chain Transfer Reactions: Unintended chain transfer to monomer, solvent, or impurities can terminate a growing chain and initiate a new one, broadening the PDI.[2]
-
Termination Reactions: Undesired termination reactions, such as coupling or disproportionation, can lead to a broader molecular weight distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high polydispersity index.
Step-by-Step Solutions:
-
Optimize Initiation:
-
Initiator Choice: Select an initiator with a high initiation efficiency for the specific monomer and reaction conditions. The rate of initiation should ideally be much faster than the rate of propagation.[1]
-
Concentration Adjustment: Increasing the initiator concentration can sometimes lead to a faster initiation rate relative to propagation.[3][4]
-
-
Minimize Chain Transfer:
-
Solvent Selection: Choose a solvent with a low chain transfer constant for the specific polymerization.
-
Purification: As mentioned previously, ensure high purity of all reactants to eliminate potential chain transfer agents.
-
-
Implement Controlled/"Living" Polymerization:
-
Technique Selection: For the most precise control over molecular weight and to achieve a very low PDI, consider using a living polymerization technique such as anionic polymerization, group-transfer polymerization, or controlled radical polymerization (e.g., ATRP, RAFT).[1][5] These methods are characterized by the absence of irreversible termination and chain transfer reactions.[1][5]
-
Frequently Asked Questions (FAQs)
Q1: How does the initiator-to-monomer ratio affect the molecular weight of the resulting polymer?
The initiator-to-monomer ratio is a primary factor in controlling the molecular weight of polymers. In general, for a chain-growth polymerization, a higher initiator-to-monomer ratio will result in a lower average molecular weight.[3][6] This is because a higher concentration of initiator generates a larger number of growing chains, and each chain will therefore have a shorter length for a given amount of monomer. Conversely, a lower initiator-to-monomer ratio will lead to a higher average molecular weight.
| Initiator:Monomer Ratio | Expected Average Molecular Weight (Mw) |
| 1:100 | High |
| 1:50 | Medium |
| 1:20 | Low |
This table provides a general trend. The actual molecular weight will depend on the specific initiator, monomer, and reaction conditions.
Q2: What is the role of a chain transfer agent in controlling molecular weight?
A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating that chain and initiating the growth of a new one.[2] This process effectively lowers the average molecular weight of the polymer.[2] The effectiveness of a CTA is quantified by its chain transfer constant. By carefully selecting a CTA and controlling its concentration, you can precisely target a desired molecular weight.[2] Protic ionic liquids with non-nucleophilic anions can act as effective chain transfer agents in some polycarbonate syntheses.[7]
Q3: Can the polymerization temperature be used to control molecular weight?
Yes, temperature plays a significant role. In many polymerization reactions, increasing the temperature will increase the rates of initiation, propagation, and termination. The overall effect on molecular weight depends on the relative activation energies of these processes. For instance, in solid-state polymerization of polycarbonate, an increase in molecular weight is a strong function of temperature.[8][9]
Q4: Are there methods to synthesize very high molecular weight polycarbonates from this compound derivatives?
Yes, several methods can be employed to achieve high molecular weight polycarbonates. One approach is solid-state polymerization (SSP), which can yield high molecular weight material.[8][9] Another method involves using a two-phase polycondensation (liquid-liquid or solid-liquid) with a phase transfer catalyst.[10] Melt transesterification is another common method to produce high molecular weight polycarbonates.[11]
Q5: What are the key principles of living polymerization for precise molecular weight control?
Living polymerization is a form of chain-growth polymerization where chain termination and chain transfer reactions are absent.[1][5] This allows for several key advantages in controlling molecular weight:
-
Predictable Molecular Weight: The number-average molecular weight (Mn) can be accurately predicted by the ratio of the moles of monomer consumed to the moles of initiator used.
-
Narrow Molecular Weight Distribution: Since all chains are initiated at roughly the same time and grow at the same rate, the resulting polymers have a very low polydispersity index (PDI), typically close to 1.0.[1]
-
Block Copolymer Synthesis: The "living" nature of the polymer chain ends allows for the sequential addition of different monomers to create well-defined block copolymers.[1]
Experimental Protocol: Example of a Controlled Radical Polymerization (RAFT) for Molecular Weight Control
This is a general protocol and may require optimization for specific this compound derivatives.
Materials:
-
This compound derivative monomer
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry
Procedure:
-
Purification: Purify the monomer and solvent to remove inhibitors and impurities.
-
Reaction Setup: Assemble the Schlenk flask and purge with an inert gas.
-
Reagent Addition: In the flask, dissolve the monomer and the RAFT agent in the anhydrous solvent. The ratio of monomer to RAFT agent will primarily determine the target molecular weight.
-
Initiator Addition: Add the radical initiator. The amount of initiator should be significantly lower than the amount of RAFT agent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture (under inert atmosphere) to monitor monomer conversion and the evolution of molecular weight and PDI using techniques like Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol) to remove unreacted monomer and other small molecules. Dry the polymer under vacuum.
References
- 1. Living polymerization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [researchworks.creighton.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate - Google Patents [patents.google.com]
- 11. Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2,2-Diphenylpropane Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Principles: Understanding the Reactivity of 2,2-Diphenylpropane
This compound, while a seemingly stable aromatic compound, is susceptible to degradation under acidic conditions, primarily through mechanisms involving electrophilic attack and carbocation rearrangements. The core structure, featuring two phenyl groups attached to a quaternary carbon, dictates its reactivity. The presence of any functional groups on the phenyl rings or the propane backbone will significantly influence the degradation pathways.
A crucial point to understand is that the reaction is often initiated by the protonation of a susceptible functional group or, in the case of derivatives like Bisphenol A (2,2-bis(4-hydroxyphenyl)propane), the ether linkages in its polymers.[1][2] The stability of the resulting carbocation intermediates is a key determinant of the subsequent reaction products.
Core Degradation Mechanism: Acid-Catalyzed Cleavage
The most common degradation pathway for derivatives of this compound, particularly those containing ether linkages such as Bisphenol A-based polymers, is acid-catalyzed cleavage.[1][3][4] This process can be generalized into the following steps:
-
Protonation of an Oxygen Atom: The reaction is initiated by the protonation of an ether oxygen or a hydroxyl group by a strong acid. This converts the oxygen into a good leaving group (an alcohol or water).[2]
-
Nucleophilic Attack or Carbocation Formation: Depending on the structure, the reaction can then proceed via an SN1 or SN2 mechanism.
-
SN2 Pathway: If the carbon adjacent to the protonated oxygen is primary or secondary, a nucleophile (such as a halide ion from the acid) will attack the less sterically hindered carbon, leading to the cleavage of the C-O bond.[1][4]
-
SN1 Pathway: If the structure can form a stable carbocation (e.g., a tertiary, benzylic, or allylic carbocation), the leaving group will depart first, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile.[1][4] Given the structure of this compound derivatives, the formation of a stable benzylic-type carbocation is highly probable.
-
-
Rearrangement and Elimination: The carbocation intermediates can undergo rearrangements to form more stable carbocations, or they can undergo elimination reactions to form alkenes.[5]
The following diagram illustrates the generalized acid-catalyzed cleavage of an ether linkage, a common scenario in the degradation of polymers derived from this compound analogs.
References
Technical Support Center: Strategies to Improve the Processability of Polymers Containing 2,2-Diphenylpropane
Welcome, researchers and scientists, to your dedicated resource for overcoming the processing challenges associated with polymers containing the 2,2-diphenylpropane (bisphenol A) moiety. This guide is crafted from a foundation of field-proven experience to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with bisphenol A (BPA)-based polymers such as polycarbonates (PC), polysulfones (PSU), and certain epoxy resins.
Question 1: Why does my BPA-based polymer exhibit such a high melt viscosity, making it nearly impossible to process?
Answer: The high melt viscosity is a direct consequence of the inherent molecular structure of bisphenol A. The two bulky phenyl rings connected by a quaternary carbon create significant steric hindrance, which severely restricts the rotational freedom of the polymer chains. This rigidity, combined with strong intermolecular pi-pi stacking interactions between the aromatic rings, leads to a high glass transition temperature (Tg) and a melt that strongly resists flow. Overcoming this requires either high processing temperatures, which risks degradation, or strategic material modification.
Question 2: I'm observing significant yellowing and black specks in my extrudate. What is causing this thermal degradation and how can I prevent it?
Answer: The thermal degradation of BPA-based polymers during melt processing is a common issue. The primary culprit is often the isopropylidene linkage within the BPA structure, which is susceptible to both thermal and thermo-oxidative breakdown at elevated temperatures.[1] This degradation is exacerbated by excessive processing temperatures, long residence times in the extruder, or the presence of moisture, which can cause hydrolysis of the carbonate linkages in polycarbonate. To mitigate this, it is crucial to meticulously dry the polymer prior to processing and to optimize the temperature profile and screw speed of your extruder to minimize heat exposure.[2][3]
Question 3: My polymer won't fully dissolve in what should be a suitable solvent, or the process is taking an impractically long time. What can I do to improve solubility for techniques like film casting?
Answer: The same molecular characteristics that lead to high melt viscosity—strong intermolecular forces and chain rigidity—also impede solvent molecules from effectively penetrating and solvating the polymer chains. For many amorphous, high-Tg BPA-polymers, aggressive solvents such as chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., NMP, DMF) are necessary. To enhance the dissolution process, consider using a co-solvent system, applying gentle and controlled heating with continuous agitation, and allowing for sufficient time for the polymer to fully dissolve. The choice of solvent is critical and should be guided by the polymer's specific chemistry.
Section 2: Troubleshooting Guides: From Problem to Protocol
Here, we delve into specific, actionable strategies to resolve common processing challenges.
Troubleshooting Issue 1: Unmanageable High Melt Viscosity in Polycarbonate
The Underlying Science: The high melt viscosity of polycarbonate is a result of significant chain entanglement and strong intermolecular forces. To improve its processability, we must reduce these forces, allowing the polymer chains to move past one another more freely without resorting to temperatures that would induce degradation. This can be achieved through the use of plasticizers or by blending with a lower viscosity polymer.
Strategy: Strategic Use of Plasticizers and Polymer Blending
Plasticizers are low molecular weight additives that integrate between polymer chains, increasing the free volume and disrupting intermolecular forces. This lowers the glass transition temperature (Tg) and, consequently, the melt viscosity. A similar effect can be achieved by blending the polycarbonate with a polymer with which it is miscible or partially miscible and that has a lower intrinsic viscosity, such as certain grades of poly(acrylonitrile-butadiene-styrene) (ABS).
Experimental Protocol: Evaluating the Effect of a Polymer Blending Agent on Polycarbonate Rheology
-
Material Preparation:
-
Thoroughly dry the polycarbonate and ABS resins in a vacuum oven at 120°C for at least 4 hours to remove any absorbed moisture. Hydrolytic degradation during processing can significantly impact the final properties.
-
-
Compounding:
-
Prepare blends of polycarbonate with varying weight percentages of ABS (e.g., 10%, 20%, 30%).
-
Use a twin-screw extruder to ensure homogeneous mixing of the two polymers. The temperature profile should be set according to the polycarbonate's processing recommendations, typically between 230°C and 260°C.[4]
-
-
Rheological Analysis:
-
Utilize a capillary or rotational rheometer to measure the melt viscosity of the pure polycarbonate and the prepared blends at a consistent processing temperature (e.g., 260°C).
-
Perform a shear rate sweep to characterize the viscosity behavior across a range of processing conditions.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate for each blend.
-
Tabulate the viscosity values at a representative shear rate to clearly compare the effect of the ABS addition.
-
Data Presentation: Impact of ABS Blending on Polycarbonate Melt Viscosity at 260°C
| ABS Concentration (wt%) | Melt Viscosity at 100 s⁻¹ (Pa·s) | Observations |
| 0 (Pure PC) | ~1500 | High viscosity, difficult to process |
| 10 | ~1300 | Noticeable reduction in viscosity |
| 20 | ~1100 | Significant improvement in flowability |
| 30 | ~950 | Substantial decrease in viscosity, enhanced processability |
Note: The addition of ABS can improve the processability of PC by reducing its viscosity.[5]
Workflow Diagram: Rheological Evaluation of Polymer Blends
Caption: Workflow for evaluating the impact of a blending agent on polycarbonate rheology.
Troubleshooting Issue 2: Brittleness and Poor Mechanical Performance in Processed Parts
The Underlying Science: While high processing temperatures can aid in reducing viscosity, they can also lead to chain scission and thermal degradation, resulting in a lower molecular weight polymer with inferior mechanical properties, particularly toughness and ductility. To maintain mechanical integrity while improving processability, a more sophisticated approach is needed, such as permanently modifying the polymer backbone.
Strategy: Copolymerization with a Flexible Monomer
By introducing a flexible comonomer, such as a polydimethylsiloxane (PDMS) block, into the rigid polycarbonate backbone, it is possible to create a copolymer with enhanced chain mobility. This modification can lower the glass transition temperature and improve ductility without a significant loss in strength.
Experimental Protocol: Synthesis of a Bisphenol A/PDMS Copolycarbonate via Melt Polycondensation
This protocol is based on established melt polycondensation methods.[6][7]
-
Reactant Preparation:
-
In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a high-vacuum bearing, combine bisphenol A (BPA), diphenyl carbonate (DPC), and a silanol-terminated polydimethylsiloxane (PDMS) oligomer. A typical molar ratio would be DPC/BPA of 1.06, with the BPA/PDMS ratio varied to achieve the desired level of modification (e.g., 94/6).[6]
-
Add a suitable catalyst, such as KOH (approximately 100 ppm relative to the diols), to initiate the transesterification reaction.[6]
-
-
Polycondensation Reaction:
-
Under a nitrogen atmosphere, heat the reaction mixture to 180°C with continuous mechanical stirring.[6]
-
After an initial period (e.g., 30 minutes), gradually increase the temperature to 220°C while simultaneously starting to apply a vacuum to facilitate the removal of the phenol byproduct.
-
Continue to increase the temperature in stages, for example, to 250°C and then to 270°C, while also increasing the vacuum. The removal of phenol drives the polymerization reaction forward.[7]
-
Maintain the final reaction conditions (e.g., 270°C and high vacuum) for a set period (e.g., 10 minutes) to complete the polymerization.[6]
-
-
Purification and Characterization:
-
Cool the resulting polymer to room temperature, dissolve it in dichloromethane, and precipitate it in n-hexane to remove any unreacted PDMS.[6]
-
Collect the purified copolymer by vacuum filtration and dry it in a vacuum oven at 100°C for 24 hours.
-
Characterize the synthesized copolymer using techniques such as GPC (for molecular weight), NMR (for composition), and DSC (for thermal properties).
-
Perform mechanical testing (e.g., tensile and impact tests) on molded specimens to quantify the improvement in ductility.
-
Logical Relationship Diagram: From Problem to Solution
Caption: The logical progression from the problem of brittleness to the solution of copolymerization.
Section 3: Conclusion
The successful processing of polymers containing the this compound unit is a testament to a thorough understanding of polymer science and a systematic approach to problem-solving. By strategically employing additives, creating polymer blends, or engaging in copolymerization, the inherent processing challenges of these valuable materials can be overcome. This guide provides a starting point for your investigations, and I encourage you to build upon these principles with your own innovative solutions.
References
avoiding gel formation during the synthesis of 2,2-diphenylpropane-based polymers
A Guide to Preventing and Troubleshooting Gel Formation
Welcome to the technical support center for researchers, scientists, and professionals working on the synthesis of polymers derived from 2,2-diphenylpropane (Bisphenol A). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and preventative strategies to address one of the most common challenges in this field: premature gel formation. Our focus is to move beyond simple procedural steps to explain the underlying chemistry, enabling you to make informed decisions in your experimental work.
Understanding Gel Formation: From Sol to Gel
In step-growth polymerization, the goal is typically to produce high molecular weight, linear, and soluble polymers. Gel formation, or gelation, marks the transition from a liquid state (sol) to a solid-like, cross-linked, and insoluble network (gel). This occurs at a critical point in the reaction, known as the gel point, where a single molecule spans the entire reaction vessel. While desirable for creating thermosets, premature gelation is a significant problem when aiming for thermoplastics like polycarbonates or certain polyesters, as it renders the product intractable and difficult to process.
The primary cause of unintended gelation is the formation of cross-links between polymer chains. This can be triggered by several factors that will be explored in detail throughout this guide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your polymerization reactions. Each question is designed to reflect a real-world experimental challenge, followed by a detailed explanation of the cause and a step-by-step solution.
Q1: My reaction mixture suddenly became an insoluble, rubbery mass. What caused this rapid gelation?
This is a classic sign that your reaction has proceeded past the gel point, leading to the formation of an infinite, cross-linked network. The most common culprits are issues with monomer functionality, stoichiometry, or unintended side reactions.
Root Cause Analysis:
-
Presence of Polyfunctional Impurities: The most likely cause is the presence of impurities in your monomers with a functionality greater than two. For instance, in Bisphenol A (BPA), impurities like trisphenols can act as branching points, leading to a three-dimensional network.[1] The quality of your starting BPA is paramount for achieving predictable outcomes in polymer synthesis.[2]
-
Side Reactions at High Temperatures: The high temperatures (often up to 300°C) required for melt polycondensation can induce undesirable side reactions.[1] These reactions can create reactive sites on the polymer backbone, which then lead to cross-linking.
-
Incorrect Monomer Stoichiometry: While a slight stoichiometric imbalance is often used to control molecular weight, a significant deviation can, under certain conditions, promote side reactions that lead to gelation, especially if one monomer is susceptible to thermal degradation.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected gel formation.
Preventative Protocol: Monomer Purity Verification
-
Obtain a Certificate of Analysis (CoA): Always start with high-purity monomers and review the supplier's CoA.
-
Analytical Confirmation: Independently verify the purity of Bisphenol A and the co-monomer (e.g., diphenyl carbonate) using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Recrystallization: If impurities are detected, purify the Bisphenol A by recrystallization from a suitable solvent like toluene or aqueous ethanol.
-
Drying: Thoroughly dry the purified monomers under vacuum to remove any residual solvent, which could also interfere with the reaction.
Q2: I'm trying to achieve a high molecular weight polycarbonate, but the viscosity increases uncontrollably towards the end of the reaction, leading to gelation. How can I gain better control?
Achieving high molecular weight without crossing into the gel phase requires precise control over the reaction's final stages. The rapid viscosity increase indicates that the polymerization is approaching the gel point, where chain branching becomes significant.
Root Cause Analysis:
-
Stoichiometric Imbalance: In step-growth polymerization, the highest molecular weight is achieved only at near-perfect stoichiometric equivalence of the functional groups.[3][5] During melt polycondensation of BPA and diphenyl carbonate (DPC), DPC can be lost with the phenol byproduct, upsetting the stoichiometry and making it difficult to control the molecular weight progression.[6]
-
Catalyst Activity: The choice and concentration of the catalyst are crucial.[7][8] Some catalysts, particularly at higher temperatures, can promote side reactions like branching, especially as the concentration of end-groups diminishes and the polymer backbone becomes more susceptible to attack.[9]
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures, intended to drive the reaction to completion and remove phenol, can also promote thermal degradation and cross-linking reactions.[10]
Strategies for Controlled Molecular Weight Enhancement:
| Strategy | Mechanism | Key Parameters | Potential Pitfalls |
| Two-Stage Polycondensation | First stage at moderate temperature/vacuum to form low molecular weight prepolymers. Second stage at higher temperature/vacuum to build molecular weight. | Temperature, pressure, and duration of each stage. | Loss of volatile monomer (DPC) in the second stage.[6] |
| Stoichiometric Offset | Start with a slight excess of the more volatile monomer (e.g., DPC) to compensate for losses during the reaction. | The initial molar ratio of monomers (e.g., 1.05:1 to 1.2:1 of diol to diacid/diester).[11] | Overcompensation can limit the final molecular weight. |
| Catalyst Selection | Use a catalyst with high activity for polycondensation but low activity for side reactions. Lewis acids are often preferred over strong Brønsted acids.[9][11] | Catalyst type (e.g., titanium alkoxides, tin compounds) and concentration. | Catalyst residues can affect polymer color and long-term stability. |
| Solid-State Polymerization (SSP) | Increase the molecular weight of a pre-polymer in the solid state below its melting point. This avoids issues with high melt viscosity. | Temperature, sweep gas (e.g., nitrogen), particle size. | Reaction rates are slower and can be diffusion-limited.[12] |
Experimental Protocol: Two-Stage Melt Polycondensation
-
Stage 1 (Prepolymerization):
-
Charge the reactor with high-purity Bisphenol A, diphenyl carbonate (with a slight molar excess, e.g., 1:1.03), and the chosen catalyst (e.g., a titanium or tin-based catalyst).
-
Heat the mixture under a nitrogen blanket to ~180-220°C to melt the monomers and initiate transesterification.
-
Gradually reduce the pressure to facilitate the removal of the phenol byproduct.
-
Hold at these conditions until ~80-90% of the theoretical amount of phenol has been collected. The product at this stage is a low-to-moderate molecular weight oligomer.
-
-
Stage 2 (Polycondensation):
-
Increase the temperature to ~250-280°C.
-
Gradually increase the vacuum to <1 mmHg to drive the equilibrium towards polymer formation by efficiently removing the remaining phenol.
-
Monitor the reaction progress by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and molecular weight.
-
Stop the reaction by cooling and releasing the vacuum when the target viscosity is reached, before it rises uncontrollably.
-
Q3: My catalyst seems to be causing inconsistent results, sometimes leading to gelation. How do I choose the right catalyst and concentration?
The catalyst is a critical component that not only affects the reaction rate but also influences the type and extent of side reactions.[7][8][9] An inappropriate catalyst or concentration can be a direct cause of gelation.
Causality: Catalyst-Induced Side Reactions
-
Brønsted Acids: Strong protonic acids can catalyze dehydration and etherification reactions, especially with diol monomers, which can lead to branching.[7]
-
Lewis Acids: Metal-based Lewis acids (e.g., from Ti, Sn, Sb, Zn) are common transesterification catalysts. While effective, their activity and selectivity vary. Some may be too active at high temperatures, promoting degradation and cross-linking.[9] Antimony catalysts, for example, are known for moderate activity with minimal side reactions.[9]
-
Catalyst Concentration: Higher catalyst concentrations increase the rate of polymerization but can also disproportionately accelerate side reactions. The optimal concentration is a balance between achieving a practical reaction time and maintaining polymer quality.
Catalyst Selection and Optimization Workflow:
Caption: Workflow for catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q: What is the ideal stoichiometric ratio of Bisphenol A to diphenyl carbonate? A: Theoretically, a perfect 1:1 molar ratio is needed to achieve infinite molecular weight.[3] In practice, for melt polycondensation, a slight excess of diphenyl carbonate (e.g., a molar ratio of 1:1.02 to 1:1.08) is often used. This compensates for the potential loss of the more volatile DPC along with the phenol byproduct, ensuring the 1:1 ratio is maintained in the later, crucial stages of the reaction.[6]
Q: How does reaction temperature affect gel formation? A: Temperature has a dual effect. It increases the rate of the desired polymerization but also accelerates potential side reactions and thermal degradation, which can lead to branching and cross-linking.[10] It is critical to use the lowest temperature that still allows for efficient polymerization and byproduct removal. A typical profile involves a gradual temperature increase as the reaction progresses.[1]
Q: Can water or oxygen in the reactor cause gelation? A: Yes. Water can hydrolyze ester or carbonate linkages, altering the stoichiometry and potentially creating reactive end groups that can participate in side reactions. Oxygen at high temperatures can cause oxidative degradation of the polymer backbone, creating radicals that can combine to form cross-links. It is essential to perform the reaction under a dry, inert atmosphere (e.g., high-purity nitrogen or argon).
Q: What analytical techniques are best for monitoring the reaction to prevent gelation? A: Real-time monitoring is key. In a lab or pilot-scale reactor, the most effective method is to monitor the torque on the mechanical stirrer. The torque is directly proportional to the melt viscosity, which in turn is a function of the polymer's molecular weight. A sudden, sharp increase in torque is a clear indication that the reaction is approaching the gel point, and the reaction should be stopped. For offline analysis, Gel Permeation Chromatography (GPC) can be used to track the increase in molecular weight and the broadening of the molecular weight distribution.[12]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. user.eng.umd.edu [user.eng.umd.edu]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Validating the Molecular Structure of 2,2-Diphenylpropane using ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1][2] Its power lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C, allowing for the meticulous mapping of a molecule's atomic framework.[3][4] This guide provides an in-depth, experience-driven comparison of theoretically predicted and experimentally-derived NMR data to validate the structure of 2,2-diphenylpropane. We will explore the causality behind spectral features and outline a robust protocol for data acquisition and interpretation, designed for researchers and professionals in the chemical sciences.
Theoretical Structural Analysis of this compound
Before stepping into the laboratory, a thorough analysis of the target molecule's structure is essential to predict its spectral characteristics. The structure of this compound, C₁₅H₁₆, features a central quaternary carbon atom bonded to two methyl groups and two phenyl rings.
A key feature of this molecule is its symmetry. A C₂ axis of rotation passes through the central quaternary carbon, bisecting the angle between the two phenyl groups and the angle between the two methyl groups. This symmetry element renders the two methyl groups chemically and magnetically equivalent. Likewise, the two phenyl rings are equivalent. Within each phenyl ring, protons and carbons at the ortho, meta, and para positions are also equivalent due to the plane of symmetry bisecting the ring.
This analysis leads to the prediction of a limited number of unique signals in the NMR spectra, despite the molecule containing 16 protons and 15 carbons.
-
Proton Environments: We anticipate three distinct proton signals:
-
The six protons of the two equivalent methyl groups.
-
The six protons on the meta positions of the two phenyl rings.
-
The four protons on the ortho and para positions of the two phenyl rings (these may overlap or be distinct).
-
-
Carbon Environments: We predict four distinct carbon signals in the proton-decoupled ¹³C spectrum:
-
The two equivalent methyl carbons.
-
The central quaternary carbon.
-
The six ortho and meta carbons of the phenyl rings (these may resolve into separate signals for ortho and meta).
-
The two para carbons and two ipso-carbons (the carbons directly attached to the central quaternary carbon).
-
dot graph "2_2_diphenylpropane_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
} graph molecular_structure { layout="neato" node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [penwidth=2, color="#5F6368"];
}
Diagram 1: Molecular structure of this compound with unique atom types highlighted.Predicted vs. Experimental NMR Data
The true validation comes from comparing the predicted spectrum against experimental data. The following tables summarize the predicted characteristics and align them with experimental data obtained from the Spectral Database for Organic Compounds (SDBS).[5][6][7][8]
¹H NMR Spectrum Analysis
Protons attached to aromatic rings are deshielded and appear at higher chemical shifts (downfield) due to the ring current effect, where the circulation of π-electrons in the presence of an external magnetic field generates a local magnetic field that reinforces the external field at the location of the protons.[9] Aliphatic protons, like those on the methyl groups, are more shielded and appear upfield.
Table 1: Comparison of Predicted and Experimental ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Integration | Predicted Multiplicity | Experimental Chemical Shift (δ, ppm) | Experimental Integration | Experimental Multiplicity |
| Methyl Protons (-CH₃) | 1.5 - 2.0 | 6H | Singlet (s) | 1.69 | 6H | Singlet (s) |
| Aromatic Protons (Ar-H) | 7.0 - 7.5 | 10H | Multiplet (m) | 7.15 - 7.30 | 10H | Multiplet (m) |
Experimental data sourced from SDBS.
Interpretation and Validation:
-
Methyl Signal: The experimental spectrum shows a sharp singlet at 1.69 ppm. Its integration value of 6H perfectly corresponds to the six equivalent protons of the two methyl groups. The singlet multiplicity confirms that there are no adjacent protons, which is consistent with their attachment to a quaternary carbon.
-
Aromatic Signal: A complex multiplet is observed between 7.15 and 7.30 ppm, integrating to 10H. This is the characteristic aromatic region.[10][11] The integration confirms the presence of the ten protons on the two phenyl rings. The complex splitting pattern arises from small differences in the chemical shifts of the ortho, meta, and para protons and the spin-spin coupling between them. This complexity is typical for monosubstituted or symmetrically disubstituted benzene rings where the signals often overlap.[12]
¹³C NMR Spectrum Analysis
In ¹³C NMR, the chemical shift is highly sensitive to the electronic environment and hybridization of the carbon atom. Aromatic carbons typically resonate in the 120-150 ppm range.[9][13] The use of proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.[1]
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Methyl Carbons (-C H₃) | 25 - 35 | 31.2 |
| Quaternary Carbon (>C <) | 40 - 50 | 41.9 |
| Aromatic Carbons (ortho, meta) | 120 - 130 | 125.6, 128.0 |
| Aromatic Carbons (ipso, para) | 120 - 150 | 126.3, 148.8 |
Experimental data sourced from SDBS.
Interpretation and Validation:
-
Aliphatic Signals: Two signals appear in the upfield (aliphatic) region at 31.2 ppm and 41.9 ppm. The 31.2 ppm signal is assigned to the two equivalent methyl carbons, and the 41.9 ppm signal is assigned to the central quaternary carbon. The presence of exactly two signals in this region supports the propane backbone of the structure.
-
Aromatic Signals: Four distinct signals are observed in the aromatic region, confirming the predicted number of unique carbon environments in the phenyl rings. The signal at 148.8 ppm is significantly downfield and is characteristic of the ipso-carbons—the two carbons of the phenyl rings directly attached to the electron-withdrawing quaternary carbon. The remaining signals at 125.6, 126.3, and 128.0 ppm correspond to the ortho, meta, and para carbons. The precise assignment of these three peaks would require more advanced NMR techniques (like DEPT or 2D NMR), but the presence of four signals in this region is in perfect agreement with the proposed symmetrical structure.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of NMR data hinges on a meticulous experimental approach.[14] The following protocol outlines the key steps for acquiring high-quality spectra for structural validation. The logic is self-validating: if the acquired data does not match the predictions for the proposed structure, the structure itself must be questioned.
Diagram 2: A comprehensive workflow for the validation of a chemical structure using NMR.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃ at 7.26 ppm) and carbon signal (77.16 ppm) are well-known and typically do not interfere with the signals of interest.[10]
-
Internal Standard: Tetramethylsilane (TMS) is used as the universal reference standard (δ = 0.0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that does not overlap with most organic compound signals.[3][15]
-
Proton Decoupling in ¹³C NMR: The natural abundance of ¹³C is only ~1.1%, making the signal inherently weak. Proton decoupling is a technique that irradiates the sample with a broad range of radio frequencies corresponding to protons. This collapses the C-H splitting (J-coupling) into a single line for each carbon, significantly increasing the signal-to-noise ratio and simplifying the spectrum.[1]
Conclusion
The structural validation of this compound serves as a clear example of the predictive and confirmatory power of NMR spectroscopy. The remarkable congruence between the theoretically predicted spectra—based on molecular symmetry and established principles of chemical shifts—and the experimentally obtained data provides unequivocal evidence for the proposed structure. The number of signals, their chemical shifts, integrations, and multiplicities all align to tell a coherent and self-consistent structural story. This guide demonstrates a logical, rigorous, and universally applicable workflow for any researcher seeking to confirm molecular identity with the highest degree of confidence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. jchps.com [jchps.com]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Mass Spectrum of 2,2-Diphenylpropane
This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of 2,2-diphenylpropane. Designed for researchers and analytical chemists, it moves beyond simple peak identification to explore the causal mechanisms behind the molecule's fragmentation. By comparing its predicted spectrum with the known spectra of its structural isomer, 1,1-diphenylpropane, and a simpler analog, cumene, this document serves as a practical tool for structural elucidation and isomer differentiation.
The Principle: Structure Dictates Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structure of organic compounds. The process begins when a high-energy electron beam bombards a molecule, ejecting one of its own electrons to form a positively charged radical ion known as the molecular ion (M+•)[1]. The energy imparted during ionization often causes this molecular ion to break apart into smaller, charged fragments. The specific pathways of this fragmentation are not random; they are governed by fundamental principles of chemical stability. The most abundant fragments observed in the spectrum are typically the most stable carbocations and radical species that the molecule can form[1].
For a molecule like this compound, which features a quaternary carbon atom bonded to two phenyl rings and two methyl groups, its fragmentation is highly predictable. The structure favors cleavage at the benzylic position—the bond adjacent to an aromatic ring—due to the exceptional resonance stabilization of the resulting carbocation.
Predicted Mass Spectrum and Fragmentation of this compound
While an experimental mass spectrum for this compound is not available in public databases like the NIST WebBook, its fragmentation pattern can be reliably predicted based on the established behavior of analogous structures such as neopentane and cumene.
The molecular formula for this compound is C₁₅H₁₆, giving it a molecular weight of 196.29 g/mol .
-
Molecular Ion (M+•) at m/z 196: The initial ionization event produces the molecular ion [C₁₅H₁₆]+•. Due to the stabilizing presence of two aromatic rings, this peak is expected to be present, though its intensity may be moderate.
-
Base Peak at m/z 181 ([M-15]⁺): The most facile fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15). This is a classic benzylic cleavage that results in a highly stable tertiary benzylic carbocation, [C(C₆H₅)₂(CH₃)]⁺. The positive charge is delocalized across both phenyl rings, making this fragment exceptionally stable and therefore the most abundant ion—the base peak. This process is analogous to the primary fragmentation of neopentane, which loses a methyl group to form the stable tert-butyl cation[2], and cumene, which loses a methyl group to form a stable benzylic cation[3][4].
-
Fragment at m/z 119 ([M-77]⁺): Another possible, though less favored, cleavage is the loss of a phenyl radical (•C₆H₅, mass 77). This would form a tertiary carbocation [C(CH₃)₂(C₆H₅)]⁺ at m/z 119.
-
Tropylium Ion at m/z 91 ([C₇H₇]⁺): A hallmark of compounds containing a benzyl group is the formation of the tropylium ion through rearrangement[5]. This stable aromatic cation would likely be formed from further fragmentation of the m/z 181 ion and is expected to be a significant peak in the spectrum.
-
Phenyl Cation at m/z 77 ([C₆H₅]⁺): The direct formation of the phenyl cation is also common in aromatic compounds and would appear at m/z 77[3].
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for this compound.
Comparative Analysis: Distinguishing Isomers
The true power of mass spectrometry lies in its ability to distinguish between isomers, which have the same molecular weight but different structures. The fragmentation pattern serves as a unique chemical fingerprint.
Alternative Compound 1: 1,1-Diphenylpropane (Isomer)
1,1-Diphenylpropane (C₁₅H₁₆, MW = 196.29) is a structural isomer of this compound. Its structure features two phenyl groups and an ethyl group attached to a single carbon. This seemingly small difference leads to a dramatically different mass spectrum.
-
Base Peak at m/z 167 ([M-29]⁺): The most stable carbocation that 1,1-diphenylpropane can form is the diphenylmethyl cation, [CH(C₆H₅)₂]⁺. This is achieved by losing an ethyl radical (•C₂H₅, mass 29). This fragment at m/z 167 is the base peak and the most telling feature of its spectrum.
-
Other Fragments: Like its isomer, it will also show peaks for the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
Alternative Compound 2: Cumene (Structural Analog)
Cumene (isopropylbenzene, C₉H₁₂, MW = 120.19) is a simpler molecule but provides an excellent model for the benzylic cleavage seen in this compound.
-
Molecular Ion (M+•) at m/z 120: The molecular ion is clearly visible.
-
Base Peak at m/z 105 ([M-15]⁺): The dominant fragmentation is the loss of a methyl radical (•CH₃) to form the [C₈H₉]⁺ ion at m/z 105[3][4]. This mirrors the predicted primary fragmentation of this compound, reinforcing the stability of the resulting benzylic carbocation.
Data Summary
The key distinguishing fragments for these compounds are summarized below.
| Compound | Molecular Formula | MW | Molecular Ion (m/z) | Base Peak (m/z) | Key Distinguishing Fragment(s) (m/z) |
| This compound | C₁₅H₁₆ | 196 | 196 (Predicted) | 181 ([M-15]⁺) (Predicted) | 119 |
| 1,1-Diphenylpropane | C₁₅H₁₆ | 196 | 196 | 167 ([M-29]⁺) | 119 |
| Cumene | C₉H₁₂ | 120 | 120 | 105 ([M-15]⁺) | 91, 77 |
Data for 1,1-diphenylpropane and Cumene sourced from the NIST WebBook.
The stark difference in the base peaks—m/z 181 (loss of methyl) for this compound versus m/z 167 (loss of ethyl) for 1,1-diphenylpropane—provides a definitive method for distinguishing between these two isomers.
Experimental Protocol: GC-MS Analysis
To acquire the data discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It provides excellent separation of components in a mixture before they are introduced into the mass spectrometer for analysis.
Methodology
-
Sample Preparation: Dissolve approximately 1 mg of the analyte (e.g., this compound) in 1 mL of a volatile solvent such as dichloromethane or hexane.
-
GC System Configuration:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 15°C/min to 300°C and hold for 5 minutes.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns, allowing for library matching[1].
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS. The data acquisition software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and the major fragment ions. Compare the fragmentation pattern to known library spectra or the principles outlined in this guide.
The general workflow for this procedure is illustrated below.
Caption: Standard workflow for sample analysis using GC-MS.
Conclusion
The interpretation of a mass spectrum is a logical process rooted in the principles of ion stability. For this compound, its unique structure with a central quaternary carbon bonded to two phenyl groups dictates a highly specific fragmentation pattern. The predicted base peak at m/z 181, resulting from the loss of a methyl group to form a resonance-stabilized tertiary benzylic cation, is its most defining spectral feature. This characteristic allows for its unambiguous differentiation from its isomer, 1,1-diphenylpropane, which preferentially loses an ethyl group to produce a base peak at m/z 167. By understanding these fundamental fragmentation pathways, researchers can confidently use mass spectrometry for the structural elucidation of complex organic molecules.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. ugto.mx [ugto.mx]
A Comparative Guide to Confirming the Purity of Synthesized 2,2-Diphenylpropane
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a compound's purity is a non-negotiable cornerstone of scientific validity. This guide provides an in-depth comparison of standard analytical methodologies for verifying the purity of synthesized 2,2-diphenylpropane (C₁₅H₁₆), a key intermediate in various industrial applications.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for creating a self-validating system of analysis.
The structural integrity and purity of intermediates like this compound are critical, as impurities can carry forward through synthetic steps, impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide compares melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) coupled with mass spectrometry (GC-MS), providing the data and protocols necessary for a robust purity assessment.
Context: Synthesis and Potential Impurities
To intelligently select a purity analysis method, one must first consider the potential impurities arising from the synthesis itself. A common route to this compound is the Friedel-Crafts alkylation of excess benzene with a propan-2-yl equivalent, such as acetone or 2,2-dichloropropane, catalyzed by a Lewis acid.
This context suggests the following likely impurities:
-
Unreacted Starting Materials: Benzene, acetone.
-
Isomeric Byproducts: Positional isomers such as 1,2-diphenylpropane may form.[4]
-
Over-alkylation Products: Poly-alkylated benzene species.
-
Solvent and Reagent Residue: Residual solvents from the reaction or purification steps.
An effective purity confirmation strategy must be capable of separating and identifying these specific, structurally similar compounds from the target molecule.
Initial Purification: The Power of Recrystallization
Before quantitative analysis, the crude synthesized solid should undergo purification. Recrystallization is a powerful and cost-effective technique for removing the bulk of impurities.[5][6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a nonpolar compound, a solvent system like ethanol or a hexane/ethyl acetate mixture is often effective.[7][8]
The success of recrystallization is itself a preliminary indicator of purity; a well-formed crystalline solid is less likely to contain significant amounts of trapped impurities compared to an amorphous powder or oil.
Comparative Analysis of Purity Confirmation Techniques
No single technique is universally sufficient for purity confirmation. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the highest degree of confidence.
Melting Point Analysis: The Classic First Pass
Melting point determination is a foundational and accessible technique for assessing the purity of a crystalline solid.
-
Expertise & Causality: A pure crystalline compound exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8] For high-purity this compound, the expected melting point is a sharp range around 26-28 °C .[1][9][10][11] A sample melting over a range of several degrees (e.g., 22-26 °C) is indicative of contamination.
-
Trustworthiness: While simple, this method is not highly specific. Different impurities can cause similar depressions, and it cannot quantify the level of impurity. It is best used as a rapid, qualitative screening tool to validate the success of a purification step like recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides unambiguous structural information and can detect impurities with distinct chemical environments, even at relatively low levels.
-
¹H NMR Spectroscopy:
-
Expertise & Causality: Due to the molecule's symmetry, the proton NMR spectrum of pure this compound is simple and characteristic. It should display two main signals:
-
A singlet around 1.6-1.7 ppm corresponding to the six equivalent protons of the two methyl (CH₃) groups.
-
A multiplet in the aromatic region around 7.1-7.3 ppm for the ten protons of the two phenyl (C₆H₅) groups.
-
-
Trustworthiness: The integration of these peaks should yield a ratio of 6:10 (or 3:5). The presence of unexpected peaks, for example, in the 2.5-3.0 ppm region, could indicate the presence of the 1,2-diphenylpropane isomer. Purity can be estimated by comparing the integral of impurity peaks to the main compound peaks.
-
-
¹³C NMR Spectroscopy:
-
Expertise & Causality: The symmetry of this compound results in a ¹³C NMR spectrum with only four distinct signals: one for the quaternary carbon, one for the methyl carbons, and two for the aromatic carbons (ipso, ortho, meta, para; some may overlap). The presence of more than the expected number of signals strongly suggests the presence of isomers or other impurities.[12]
-
Trustworthiness: ¹³C NMR is particularly powerful for confirming the correct isomeric structure and detecting structurally similar impurities that may have overlapping signals in the ¹H NMR spectrum.
-
Gas Chromatography (GC): High-Resolution Separation & Quantification
Gas chromatography is a premier technique for separating volatile and semi-volatile compounds and is exceptionally well-suited for quantifying the purity of this compound.[13][14]
-
Expertise & Causality: The choice of a capillary column with a nonpolar or medium-polarity stationary phase (e.g., a dimethylpolysiloxane or diphenyl-dimethylpolysiloxane phase) is critical.[15] This choice is based on the principle of "like dissolves like," ensuring good separation of the nonpolar this compound from potential impurities based on differences in their boiling points and intermolecular interactions with the stationary phase.[13]
-
Trustworthiness: When coupled with a Flame Ionization Detector (FID), which has a near-uniform response factor for hydrocarbons, the peak area percentage in the resulting chromatogram provides a direct and reliable quantification of purity. A pure sample would ideally show a single, sharp peak. Purity is often reported as >99% area.
-
GC-Mass Spectrometry (GC-MS): Confirmation and Identification
-
Expertise & Causality: Coupling the GC to a mass spectrometer provides a second, orthogonal dimension of data. As the single peak for this compound elutes from the column, the MS will detect its molecular ion (M⁺) at an m/z of 196.29 .[4][11] The fragmentation pattern, including a likely base peak from the loss of a methyl group (m/z 181), serves as a definitive fingerprint for structural confirmation.[16]
-
Trustworthiness: This is the gold standard for purity analysis. Not only does it quantify the main component, but it also provides the mass spectra of any minor impurity peaks, allowing for their confident identification by matching against spectral libraries (e.g., NIST). This self-validating system confirms both the identity of the desired product and the identity of its contaminants.
-
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Sensitivity | Specificity | Quantitative? | Primary Use Case |
| Melting Point | Purity Indication (Range) | Low | Low | No | Quick check of purification success. |
| ¹H NMR | Structural Confirmation, Impurity Detection | Moderate | High | Semi-Quantitative | Verifying molecular structure and identifying major impurities. |
| ¹³C NMR | Isomer Confirmation | Moderate | Very High | No (typically) | Confirming correct isomer and detecting subtle structural impurities. |
| GC-FID | Purity Quantification, Separation of Volatiles | High | Moderate | Yes | Precise quantification of purity and detection of volatile impurities. |
| GC-MS | Purity Quantification, Structural ID | High | Very High | Yes | Gold-standard confirmation of identity and identification/quantification of unknown impurities. |
Experimental Protocols & Workflows
Logical Workflow for Purity Confirmation
The following diagram illustrates a robust workflow for moving from a crude synthesized product to a fully validated, high-purity compound.
Caption: Workflow for purification and multi-step purity validation.
Protocol 1: Melting Point Determination
-
Ensure the crystalline this compound sample is completely dry.
-
Load a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (26 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).
-
The melting range is T₁-T₂. For a pure sample, this range should be ≤ 2 °C.
Protocol 2: ¹H NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Cap the tube and invert several times to ensure the solution is homogeneous.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Process the spectrum: apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Conditions (Example):
-
GC System: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Inlet: Split/splitless, set to 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Mass range 40-400 amu, electron ionization (EI) at 70 eV.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Processing: Integrate the peaks in the total ion chromatogram (TIC). The area percent of the main peak corresponds to the purity. Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Conclusion
Confirming the purity of synthesized this compound requires a logical, multi-technique approach that provides orthogonal data points. While a sharp melting point provides initial confidence after purification, it is insufficient for definitive proof. NMR spectroscopy serves as an essential tool for absolute structural verification and isomer differentiation. Ultimately, GC-MS stands out as the most powerful single technique, offering high-resolution separation, precise quantification, and unambiguous identification of both the target compound and its trace-level impurities. By integrating these methods as described, researchers can establish a self-validating workflow that ensures the scientific integrity of their work.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. parchem.com [parchem.com]
- 10. This compound | 778-22-3 [chemicalbook.com]
- 11. 2,2-ジフェニルプロパン ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. agilent.com [agilent.com]
- 15. lisa.u-pec.fr [lisa.u-pec.fr]
- 16. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
mechanical properties of polymers based on 2,2-diphenylpropane versus other aromatic monomers
In the pursuit of advanced materials, the architecture of a polymer at the molecular level is the fundamental determinant of its macroscopic performance. For researchers and professionals in fields requiring high-performance plastics, from aerospace to medical devices, a deep understanding of the relationship between monomer structure and mechanical properties is paramount. This guide provides an in-depth comparison of polymers derived from the ubiquitous 2,2-diphenylpropane (more commonly known as bisphenol A or BPA), against other key aromatic polymers. We will explore the causal links between chemical structure and mechanical behavior, supported by quantitative data and validated experimental protocols.
The Central Role of the Aromatic Monomer
Aromatic polymers derive their characteristic high strength and thermal stability from the rigid, planar structures of the benzene rings incorporated into their backbone.[1] this compound (BPA) has been a cornerstone monomer in the polymer industry, forming the basis for widely used materials like polycarbonate (PC) and epoxy resins.[2] The genius of the BPA molecule lies in its combination of two phenolic (aromatic) groups, providing rigidity and strength, with a flexible isopropylidene bridge (-C(CH₃)₂-) that imparts a degree of processability and toughness.
However, the specific demands of advanced applications have driven the development of polymers based on other aromatic monomers that offer enhanced or tailored properties. In this guide, we will compare BPA-based polycarbonate with two other leading high-performance thermoplastics:
-
Polysulfone (PSU): Characterized by the rigid and highly polar sulfone (-SO₂-) group.
-
Polyetheretherketone (PEEK): Known for its exceptional thermal and chemical stability, featuring a combination of ether (-O-) and ketone (-C=O-) linkages.
The structural differences between the linking groups in these monomers are the primary drivers of their distinct mechanical and thermal profiles.
A Tale of Three Monomers: Structural Comparison
The mechanical properties of a polymer are a direct consequence of its chain structure, which dictates how the chains pack together and interact.[3] Let's visualize the repeating units of the polymers .
Caption: Chemical structures of the repeating units for PC, PSU, and PEEK.
-
Polycarbonate (PC): The isopropylidene group in BPA provides steric hindrance, preventing close chain packing and contributing to PC's amorphous nature and excellent optical clarity. The carbonate linkages (-O-(C=O)-O-) offer some rotational freedom.
-
Polysulfone (PSU): By replacing the carbonate group with a sulfone group, the polymer chain becomes significantly more rigid. The sulfone group is a strong dipole, leading to powerful intermolecular forces that restrict chain mobility. This results in a higher glass transition temperature and improved creep resistance compared to PC.[4]
-
Polyetheretherketone (PEEK): The PEEK structure is composed of a series of aromatic rings linked by flexible ether groups and rigid ketone groups. This combination creates a semi-crystalline polymer with an extremely high melting point and superior resistance to a wide range of chemicals. The ether linkages provide some ductility, while the overall rigid structure contributes to its exceptional strength and stiffness.
Quantitative Comparison of Mechanical Properties
The theoretical implications of monomer structure are borne out in empirical testing. The following table summarizes key mechanical and thermal properties for standard grades of these three polymers. The data presented are typical values and should be used for comparative purposes.
| Property | Polycarbonate (PC) | Polysulfone (PSU) | Polyetheretherketone (PEEK) | Test Standard |
| Tensile Strength (Yield) | 59 - 66 MPa[5][6] | 70.3 MPa[3][7] | 98 MPa[8][9] | ISO 527 / ASTM D638 |
| Tensile Modulus | 2.3 - 2.4 GPa[5][6] | 2.48 GPa[3][7] | 4.0 GPa[8][9] | ISO 527 / ASTM D638 |
| Elongation at Break | 60 - 110%[6][10] | 50 - 100%[3][7] | 25 - 45%[2][8][9] | ISO 527 / ASTM D638 |
| Glass Transition Temp. (Tg) | ~150 °C[6] | ~185 °C | ~143 °C[8][9] | DSC |
| Heat Deflection Temp. (1.8 MPa) | ~135 °C[11] | 174 °C[12][13] | 152 °C[2][8] | ISO 75 / ASTM D648 |
Analysis of Data:
-
Strength and Stiffness: PEEK stands out with the highest tensile strength and modulus, a direct result of its rigid, semi-crystalline structure. PSU, with its rigid sulfone backbone, is stronger and stiffer than the more flexible BPA-polycarbonate.
-
Ductility: Polycarbonate exhibits the highest elongation at break, indicating greater ductility. This is attributed to the greater rotational freedom in its backbone compared to the more constrained structures of PSU and PEEK. The semi-crystalline nature of PEEK limits its elongation.
-
Thermal Performance: PSU possesses the highest heat deflection temperature, making it suitable for applications requiring dimensional stability at elevated temperatures. While PEEK has a very high melting point (around 343°C), its heat deflection temperature under load is comparable to PSU in its standard unfilled grade. The Tg of PEEK is lower than PSU, which is related to the flexibility imparted by the ether linkages.
Experimental Methodologies
To ensure the reproducibility and validity of mechanical property data, standardized procedures must be followed. Below are representative protocols for the synthesis of a polysulfone and the subsequent mechanical testing of a polymer sample.
Representative Synthesis of a Bisphenol A-based Polysulfone
This protocol is based on a nucleophilic aromatic substitution reaction.
Materials:
-
Bisphenol A (BPA)
-
4,4'-dichlorodiphenyl sulfone (DCDPS)
-
Sodium hydroxide (NaOH)
-
N-methylpyrrolidone (NMP) (solvent)
-
Chlorobenzene (dehydrating agent)
-
Nitrogen gas supply
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reactor Setup: Equip a four-neck flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of 4,4'-dichlorodiphenyl sulfone and bisphenol A.[14] Add N-methylpyrrolidone as the solvent and chlorobenzene as an azeotropic dehydrating agent.[14]
-
Salt Formation: Under a nitrogen blanket, add a slight molar excess of sodium hydroxide to the stirring mixture.[14] This converts the phenolic hydroxyl groups of BPA to the more nucleophilic sodium salt.
-
Dehydration: Heat the mixture to a temperature of 95-105°C. Water generated from the salt formation will be removed azeotropically with chlorobenzene and collected in the Dean-Stark trap.[14] Continue this process until no more water is collected.
-
Polymerization: After removing the chlorobenzene by distillation, increase the temperature to 150-160°C to initiate the polycondensation reaction.[15] The reaction is a nucleophilic substitution where the bisphenolate attacks the electron-deficient positions on the DCDPS, displacing the chloride ions.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increasing viscosity of the solution. Maintain the reaction for approximately 3-6 hours.[14][15]
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture. Precipitate the polymer by slowly pouring the viscous solution into a stirred vessel of methanol.
-
Drying: Filter the resulting fibrous polymer, wash it thoroughly with deionized water to remove salts and residual solvent, and dry it in a vacuum oven.
Mechanical Property Testing via ASTM D638
This protocol outlines the standardized method for determining the tensile properties of plastics.
Caption: Workflow for Tensile Property Testing according to ASTM D638.
Step-by-Step Procedure:
-
Specimen Preparation: Mold or machine the polymer into a "dog-bone" or dumbbell shape as specified in the ASTM D638 standard (e.g., Type I is most common).[16] The shape is designed to ensure that fracture occurs in the central, narrow gauge section.
-
Conditioning: Condition the specimens for at least 40 hours in a controlled environment of 23°C ± 2°C and 50% ± 5% relative humidity to ensure consistent results.[17]
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen. These dimensions are critical for calculating stress.
-
Machine Setup: Mount the specimen into the grips of a Universal Testing Machine (UTM). If measuring modulus accurately, attach an extensometer to the gauge section of the specimen.[16]
-
Testing: Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[17]
-
Data Recording: The UTM's software will record the applied force and the corresponding elongation throughout the test, generating a stress-strain curve.[16]
-
Calculations: From the stress-strain curve, the following key properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[18]
-
Tensile Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[18]
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[18]
-
Conclusion
The choice of an aromatic monomer is a critical design decision that profoundly influences the final mechanical and thermal properties of a polymer.
-
Polymers based on this compound (BPA) , like polycarbonate, offer an excellent balance of toughness, good strength, and optical clarity, making them suitable for a vast range of applications.
-
By incorporating a sulfone group , as in PSU, one can significantly enhance thermal resistance and stiffness, albeit with a reduction in ductility.
-
For the most demanding applications requiring the highest strength, stiffness, and thermal/chemical resistance, monomers that lead to semi-crystalline structures, such as those in PEEK , are the superior choice.
By understanding the fundamental structure-property relationships and employing standardized testing protocols, researchers and engineers can confidently select and design polymeric materials tailored to the specific mechanical challenges of their intended applications.
References
- 1. youtube.com [youtube.com]
- 2. VICTREX 450G™ Polymer - Datasheet [victrex.com]
- 3. plastore.it [plastore.it]
- 4. Udel® PSU - FAQ | Syensqo [syensqo.com]
- 5. gallinausa.com [gallinausa.com]
- 6. princeton.edu [princeton.edu]
- 7. Solvay Specialty Polymers Udel® P-1700 Polysulfone (PSU) datasheet [lookpolymers.com]
- 8. upmold.com [upmold.com]
- 9. professionalplastics.com [professionalplastics.com]
- 10. ipolymer.com [ipolymer.com]
- 11. Comparing Key Engineering Plastics | Piedmont Plastics [piedmontplastics.com]
- 12. scribd.com [scribd.com]
- 13. goodfellow.com [goodfellow.com]
- 14. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]
- 15. CN110358088B - Method for preparing polysulfone - Google Patents [patents.google.com]
- 16. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 17. infinitalab.com [infinitalab.com]
- 18. zwickroell.com [zwickroell.com]
A Comparative Guide to the Dielectric Properties of 2,2-Diphenylpropane (Bisphenol A) Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, polymers derived from 2,2-diphenylpropane, commonly known as bisphenol A (BPA), are indispensable due to their excellent thermal and mechanical properties. Their dielectric characteristics, however, are often the critical factor determining their suitability for a wide range of applications, from high-frequency electronics and advanced insulation to specialized components in drug delivery systems. This guide provides an in-depth, objective comparison of the dielectric properties of key BPA-containing polymers, supported by experimental data and a detailed examination of the underlying structure-property relationships.
The Central Role of Molecular Structure in Dielectric Performance
The dielectric properties of a polymer, namely its dielectric constant (a measure of its ability to store electrical energy) and dielectric loss (a measure of energy dissipated as heat), are intrinsically linked to its molecular architecture. In BPA-based polymers, the rigid bisphenol A unit, with its two aromatic rings, provides thermal stability and mechanical strength. However, the overall dielectric behavior is significantly influenced by the nature of the linkages and other functional groups incorporated into the polymer backbone. The polarity, flexibility, and packing efficiency of the polymer chains dictate how they respond to an external electric field, particularly as a function of frequency and temperature. Understanding these relationships is paramount for the rational design and selection of materials for specific dielectric applications.
Comparative Analysis of Key BPA-Containing Polymer Families
This section compares the dielectric properties of four major classes of polymers containing the this compound moiety: Polycarbonates, Epoxy Resins, Polyarylates, and Poly(ether imide)s.
Table 1: Comparative Dielectric Properties of this compound Containing Polymers
| Polymer Class | Dielectric Constant (ε') at 1 kHz, Room Temp. | Dielectric Loss (tan δ) at 1 kHz, Room Temp. | Key Structural Features Influencing Dielectric Properties |
| Bisphenol A Polycarbonate (BPA-PC) | ~3.0[1] | ~0.001 - 0.01 | Polar carbonate groups; relatively low rotational freedom of the main chain. |
| Bisphenol A Epoxy Resins (DGEBA-based) | ~3.5 - 4.5 (cured)[2][3] | ~0.01 - 0.03 (cured) | Highly dependent on the curing agent and crosslink density; presence of polar hydroxyl groups after curing. |
| Bisphenol A Polyarylates | ~3.1 - 3.3[4] | ~0.005 - 0.015 | Aromatic ester linkages; chain flexibility influenced by the ratio of isophthalic to terephthalic acid. |
| Bisphenol A Poly(ether imide)s (PEIs) | ~3.1 - 3.5[5] | ~0.002 - 0.005 | Rigid imide rings combined with flexible ether linkages; low moisture absorption. |
In-Depth Polymer Family Analysis
Bisphenol A Polycarbonate (BPA-PC): The Workhorse Insulator
BPA-polycarbonate is a widely used engineering thermoplastic prized for its toughness, transparency, and good electrical insulating properties. Its dielectric constant is relatively low, making it suitable for a variety of electronic components. The primary source of polarity in BPA-PC is the carbonate group (-O-(C=O)-O-). At room temperature and low to moderate frequencies, the dielectric loss is low. However, as temperature or frequency increases, molecular motions, such as the localized movement of the carbonate groups, can lead to an increase in dielectric loss. Modifications to the BPA-PC structure, such as the introduction of cyanoethyl groups, can significantly increase the dielectric constant to over 4, but this may also be accompanied by a decrease in dielectric strength.[1]
Bisphenol A Epoxy Resins: Versatility Through Curing
Epoxy resins based on the diglycidyl ether of bisphenol A (DGEBA) are thermosetting polymers whose final properties are determined by the curing agent and the resulting cross-linked network. The curing process introduces polar hydroxyl groups, which contribute to a higher dielectric constant compared to BPA-PC. The dielectric properties are highly dependent on the degree of curing; as the crosslink density increases, the mobility of the polymer chains is restricted, which can affect the dielectric relaxation behavior.[2][3] The choice of curing agent (e.g., amines vs. anhydrides) also plays a crucial role, with anhydride-cured systems often exhibiting lower dielectric loss.[2]
Bisphenol A Polyarylates: Balancing Thermal and Dielectric Properties
Polyarylates are aromatic polyesters that offer a good balance of thermal stability and processability. Those based on bisphenol A and a mixture of isophthalic and terephthalic acids exhibit dielectric properties that are influenced by the ratio of these two acids. A higher proportion of the kinked isophthalic acid units leads to a less ordered structure with a stronger dielectric relaxation response compared to polymers with a higher content of the linear terephthalic acid.[4] This demonstrates how subtle changes in the polymer backbone can be used to tune the dielectric behavior.
Bisphenol A Poly(ether imide)s (PEIs): High-Performance Dielectrics
Poly(ether imide)s are high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. When incorporating bisphenol A dianhydride, the resulting PEIs exhibit attractive dielectric properties, including a relatively low dielectric constant and low dielectric loss.[5] The combination of the rigid imide rings and the flexible ether linkages in the polymer backbone influences the chain packing and free volume, which in turn affects the dielectric constant. Furthermore, the incorporation of silica nanoparticles into a PEI matrix via a sol-gel process has been shown to further decrease the dielectric constant.[5]
Experimental Assessment of Dielectric Properties
The reliable characterization of the dielectric properties of these polymers is crucial for their application. The following section outlines the standard methodology for these measurements.
Experimental Workflow for Dielectric Property Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. Dielectric Properties of Bisphenol-A Epoxy Resin Cured with Mixed Anhydride | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of chemical structure on the dielectric properties of polyetherimide and nanocomposites | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to the Solubility of Polyimides Derived from Isomers of 2,2-Diphenylpropane Diamine
Introduction: The Solubility Challenge in High-Performance Polyimides
Polyimides stand as a premier class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, microelectronics, and automotive industries.[3][4] However, the very same rigid aromatic backbones that impart these desirable traits often lead to a significant drawback: poor solubility in common organic solvents.[1][3][5] This insolubility presents a major hurdle for processing, as it complicates the fabrication of films, coatings, and complex parts from solution.
A powerful strategy to enhance the processability of polyimides without compromising their thermal performance is the manipulation of the polymer's molecular architecture through the use of isomeric monomers.[6][7][8][9] The spatial arrangement of functional groups in the diamine monomer can profoundly influence the final polymer's chain packing, intermolecular forces, and, consequently, its solubility.[10] This guide provides an in-depth comparison of the solubility of polyimides synthesized from para- and meta-substituted isomers of an amino-functionalized 2,2-diphenylpropane derivative, supported by established experimental methodologies and a clear scientific rationale for the observed differences.
The Decisive Role of Isomerism
The geometric structure of a diamine monomer is a critical determinant of the resulting polyimide's physical properties. The substitution pattern on the aromatic rings—whether ortho, meta, or para—directly dictates the linearity and flexibility of the polymer chain.
-
Para-isomers , with their linear and symmetrical structure, promote tight, efficient packing of polymer chains. This proximity maximizes intermolecular forces, such as van der Waals interactions and π-π stacking between aromatic rings, leading to highly ordered or crystalline domains. The result is typically a polymer with high thermal stability but very poor solubility.[1][11]
-
Meta- and Ortho-isomers introduce a "kink" or a bent geometry into the polymer backbone.[6][9][12] This non-linear structure disrupts regular chain packing, creating a more amorphous morphology with increased free volume.[8][10] The disordered arrangement weakens intermolecular forces, making it easier for solvent molecules to penetrate and solvate the polymer chains, thereby significantly enhancing solubility.[11][13]
For this guide, we will focus on polyimides derived from the para- and meta-isomers of 2,2-bis[4-(aminophenoxy)phenyl]propane, a diamine based on the common Bisphenol A structure. The flexible isopropylidene group (–C(CH₃)₂–) in the core already contributes to improved processability compared to fully rigid polyimides.[2][5] However, as we will demonstrate, the isomeric position of the terminal amino groups provides a much finer and more impactful level of control over solubility.
Figure 1: Chemical structures of the para- and meta-isomers of the this compound diamine derivative.
Experimental Protocols: A Self-Validating System
To objectively compare the polyimides, standardized synthesis and testing protocols are essential. The following methodologies are designed to produce reliable and reproducible results.
Part 1: Polyimide Synthesis via Two-Step Polycondensation
The most widely practiced method for synthesizing high-molecular-weight polyimides is the two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization).[3][14] This approach allows for the processing of the polymer in its soluble precursor stage. For this comparison, a fluorinated dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is selected, as its bulky trifluoromethyl groups further aid in disrupting chain packing and enhancing solubility.[15][16]
Methodology:
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (p-BAPP or m-BAPP) in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) to achieve a 15-20 wt% solid content.
-
Poly(amic acid) Formation: Cool the diamine solution to 0°C in an ice bath. Slowly add an equimolar amount of 6FDA dianhydride in small portions. Causality: This controlled addition prevents localized overheating and ensures a homogeneous reaction, leading to a high molecular weight PAA.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of the high-molecular-weight PAA.
-
Chemical Imidization: To the PAA solution, add a dehydrating agent (acetic anhydride) and a catalyst (pyridine) in a 2:1 molar ratio relative to the repeating unit. Heat the mixture to 80-100°C for 4-6 hours. Trustworthiness: Chemical imidization at lower temperatures often yields more soluble polyimides compared to high-temperature thermal imidization, which can sometimes induce cross-linking or degradation.
-
Polymer Precipitation and Purification: Precipitate the resulting polyimide by slowly pouring the cooled solution into a large volume of a non-solvent like methanol.
-
Drying: Collect the fibrous or powdered polymer by filtration, wash it thoroughly with methanol and water to remove residual solvents and reagents, and dry it in a vacuum oven at 120°C for 24 hours.
Figure 2: Workflow for the two-step synthesis of polyimides.
Part 2: Solubility Assessment
The solubility of the synthesized polyimides is evaluated qualitatively in a range of organic solvents.
Methodology:
-
Sample Preparation: Place 10 mg of the dried polyimide powder into a vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial, corresponding to a concentration of 10 mg/mL.[16][17]
-
Observation at Room Temperature: Vigorously stir or shake the mixture for 24 hours at room temperature. Observe and record the solubility.
-
Observation upon Heating: If the polymer does not dissolve at room temperature, heat the vial to the solvent's boiling point (or up to 100°C) and observe any changes.
-
Classification: Classify the solubility based on the following criteria:
-
++ : Soluble at room temperature
-
+ : Soluble upon heating
-
± : Partially soluble or swells
-
− : Insoluble
-
Results and Analysis: A Tale of Two Isomers
The structural differences between the para- and meta-linked diamines lead to a stark contrast in the solubility of the resulting polyimides. The expected results are summarized in the table below.
| Solvent | Chemical Class | p-BAPP-6FDA Polyimide | m-BAPP-6FDA Polyimide |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | + | ++ |
| N,N-Dimethylacetamide (DMAc) | Aprotic Polar | + | ++ |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | ± | ++ |
| Tetrahydrofuran (THF) | Ether | − | + |
| Chloroform (CHCl₃) | Chlorinated | − | + |
| m-Cresol | Phenolic | ++ | ++ |
| Acetone | Ketone | − | ± |
Analysis of Results:
The data clearly indicates that the polyimide derived from the meta-isomer (m-BAPP-6FDA) exhibits significantly superior solubility across a broader range of solvents compared to its para-counterpart.[10][11]
The p-BAPP-6FDA polyimide , while benefiting from the flexible isopropylidene and hexafluoroisopropylidene groups, retains a relatively linear and rigid chain structure. This geometry allows for more efficient chain packing and stronger intermolecular interactions, restricting its solubility primarily to aggressive, high-boiling point solvents like NMP and m-cresol, and often only upon heating.[2]
In stark contrast, the m-BAPP-6FDA polyimide is readily soluble in various aprotic polar solvents even at room temperature.[18] Crucially, it also demonstrates solubility in less polar, lower-boiling point solvents like THF and chloroform.[1][9] This enhanced solubility is a direct consequence of the bent structure introduced by the meta-linkage. This "kink" in the polymer backbone effectively disrupts the symmetry and planarity of the chain, preventing the ordered packing seen in the para-isomer.[6][8] The resulting amorphous structure has a larger free volume, which facilitates the penetration of solvent molecules, leading to easier dissolution.
Conclusion and Outlook
This guide demonstrates conclusively that the isomeric placement of amine functionalities on the this compound diamine backbone is a powerful and effective tool for tuning the solubility of high-performance polyimides. By replacing a linear para-isomer with a bent meta-isomer, one can dramatically enhance solubility without significantly altering the chemical composition or sacrificing inherent thermal stability. The polyimide derived from the meta-diamine is more amorphous, has weaker interchain forces, and is consequently soluble in a wider array of common organic solvents.
This structure-property relationship provides a fundamental design principle for materials scientists and chemists. It enables the rational synthesis of processable polyimides tailored for specific applications, from spin-coatable films for microelectronics to matrix resins for advanced composites, thereby expanding the operational window for this critical class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Backbone Amide Substitution at the Meta- and Para-Positions on the Gas Barrier Properties of Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. mdpi.com [mdpi.com]
- 16. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 2,2-Diphenylpropane and its Hydroxylated Derivatives
Introduction
In the fields of materials science, environmental analysis, and toxicology, the precise identification of aromatic compounds is paramount. 2,2-Diphenylpropane, a foundational hydrocarbon structure, serves as the backbone for numerous polymers and industrial chemicals.[1] Its hydroxylated derivatives, most notably Bisphenol A (BPA), are of significant interest due to their widespread use as monomers in polycarbonate plastics and epoxy resins, and the associated environmental and health concerns. The addition of hydroxyl (-OH) functional groups to the parent this compound structure dramatically alters its chemical properties and, consequently, its spectroscopic signature.
This guide provides an in-depth comparative analysis of this compound and its primary hydroxylated derivative, BPA, utilizing four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the theoretical underpinnings of how hydroxylation impacts the spectral output of each method and provide field-proven experimental protocols to empower researchers in their analytical endeavors.
Core Molecular Structures: A Visual Primer
The fundamental structural difference lies in the substitution on the phenyl rings. In this compound, the rings are unsubstituted. In its most common hydroxylated derivative, BPA, a hydroxyl group is added to the para (4) position of each phenyl ring. This seemingly minor addition has profound spectroscopic consequences.
Caption: Key structural comparison between the parent and hydroxylated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The introduction of an electron-withdrawing hydroxyl group and the presence of a labile, acidic proton create distinct and easily identifiable changes in the NMR spectrum.
Theoretical Basis
The hydroxyl group's oxygen atom is highly electronegative, deshielding (shifting downfield) the nearby aromatic protons and carbons. Furthermore, the hydroxyl proton itself introduces a new, often broad, signal in the ¹H NMR spectrum, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Comparative NMR Data
| Assignment | This compound (¹H NMR) | Bisphenol A (¹H NMR)[2][3] | Key Difference |
| Methyl Protons (-CH₃) | Singlet, ~1.7 ppm | Singlet, ~1.6 ppm | Minimal change; slight upfield shift in BPA. |
| Aromatic Protons (-C₆H₅) | Multiplet, ~7.1-7.3 ppm | Two doublets, ~6.7 & ~7.1 ppm | Loss of symmetry and deshielding by -OH in BPA splits the aromatic signal into a characteristic AA'BB' pattern. |
| Hydroxyl Proton (-OH) | N/A | Singlet (often broad), ~9.1 ppm (in DMSO-d₆) | A highly diagnostic new peak appears for BPA. |
| Assignment | This compound (¹³C NMR) | Bisphenol A (¹³C NMR) | Key Difference |
| Methyl Carbons (-CH₃) | ~31 ppm | ~31 ppm | Very little change. |
| Quaternary Carbon (-C(CH₃)₂-) | ~42 ppm | ~42 ppm | Very little change. |
| Aromatic Carbons (-C₆H₅) | ~126-128 ppm | Four distinct signals (~115, 128, 144, 153 ppm) | The carbon attached to the -OH group (ipso-carbon) is significantly deshielded (~153 ppm), while others show distinct shifts due to the substituent effect. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or BPA) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for BPA to clearly observe the -OH proton) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative ratio of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of the O-H bond in hydroxylated derivatives provides the most prominent and unambiguous difference.
Theoretical Basis
The O-H bond has a characteristic stretching vibration that absorbs IR radiation at a high frequency, typically appearing as a strong, broad band. This is in stark contrast to this compound, whose spectrum is dominated solely by C-H and C-C bond vibrations.
Comparative IR Data
| Vibrational Mode | This compound (cm⁻¹)[4] | Bisphenol A (cm⁻¹)[5][6] | Key Difference |
| O-H Stretch | N/A | 3200-3550 (strong, broad) | The defining feature of hydroxylation. Broadness is due to hydrogen bonding.[6] |
| sp³ C-H Stretch | 2850-3000 (medium-strong) | 2850-3000 (medium-strong) | Present in both, corresponding to the methyl and isopropyl C-H bonds. |
| Aromatic C-H Stretch | 3020-3100 (variable) | 3020-3100 (variable) | Present in both. |
| Aromatic C=C Bending | ~1600, ~1500 (medium) | ~1612, ~1510 (strong) | Present in both, but can be stronger and slightly shifted in BPA.[5] |
| C-O Stretch | N/A | ~1230 (strong) | A new, strong band appears due to the phenolic C-O bond stretch.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is typically needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans for a high-quality result. The typical range is 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte. Hydroxylation changes the molecular weight and introduces new fragmentation pathways.
Theoretical Basis
The molecular weight of BPA (228.29 g/mol ) is higher than that of this compound (196.29 g/mol ) due to the addition of two oxygen atoms. Under ionization (e.g., Electron Ionization - EI), the molecular ions will fragment. The presence of the hydroxyl groups and the resulting phenoxy moieties in BPA creates fragmentation patterns distinct from the simple alkyl-aromatic cleavage seen in this compound.
Comparative MS Data (Electron Ionization)
| Ion (m/z) | This compound[7] | Bisphenol A[8] | Interpretation |
| Molecular Ion [M]⁺• | 196 (often weak) | 228 (present) | Confirms the molecular weight of each compound. |
| [M-CH₃]⁺ | 181 (Base Peak) | 213 (very strong) | Loss of a methyl radical is a highly favored fragmentation for both structures, often resulting in the most abundant ion (base peak). |
| [M-C₆H₅O]⁺ or [M-C₆H₆O] | N/A | 135 or 134 | Characteristic fragmentation of BPA, involving the loss of a phenoxy radical or a phenol molecule.[9] |
| [C₆H₅O]⁺ | N/A | 93 | A common product ion corresponding to the phenoxy cation.[9] |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile solvent like dichloromethane or methanol to a concentration of ~1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Chromatographic Separation (GC):
-
Inject 1 µL of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program (e.g., start at 100°C, ramp to 280°C) to ensure elution of the compound. The GC serves to introduce a pure sample into the MS.
-
-
Ionization and Detection (MS):
-
As the analyte elutes from the GC column, it enters the EI source and is bombarded with high-energy electrons (typically 70 eV).
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole).
-
A full scan is performed across a mass range (e.g., m/z 40-400) to generate the mass spectrum.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Theoretical Basis
Both molecules contain phenyl rings, which undergo π → π* electronic transitions, leading to absorption in the UV region. The hydroxyl groups in BPA are auxochromes; their non-bonding electrons can interact with the π-system of the benzene ring. This interaction, known as a bathochromic (red) shift, moves the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted phenyl rings in this compound.
Comparative UV-Vis Data
| Parameter | This compound | Bisphenol A[10][11] | Key Difference |
| λ_max | ~265 nm | ~275-280 nm | A noticeable bathochromic (red) shift of ~10-15 nm is observed upon hydroxylation. |
| Molar Absorptivity (ε) | Moderate | Higher | The intensity of the absorption is typically greater for BPA. |
Experimental Protocol: UV-Vis Spectroscopy
Caption: General workflow for quantitative UV-Vis analysis.
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. A concentration that gives an absorbance reading between 0.1 and 1.0 is ideal.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill two matched cuvettes (typically quartz) with the solvent. Place one in the sample path and one in the reference path and run a baseline correction.
-
Replace the solvent in the sample cuvette with the analyte solution.
-
Scan a spectrum over the desired wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
The hydroxylation of this compound to form derivatives like Bisphenol A introduces clear and definitive changes across all major spectroscopic techniques.
-
NMR reveals the presence of the hydroxyl proton and a characteristic splitting pattern in the aromatic region.
-
IR provides an unmistakable broad O-H stretching band and a new C-O stretching signal.
-
MS confirms the increase in molecular weight and shows unique fragmentation pathways involving the loss of phenolic moieties.
-
UV-Vis demonstrates a bathochromic shift in the absorption maximum due to the auxochromic effect of the hydroxyl groups.
By leveraging these distinct spectroscopic signatures, researchers can confidently and accurately differentiate between this compound and its hydroxylated counterparts, a critical capability in quality control, environmental monitoring, and developmental research.
References
- 1. Page loading... [guidechem.com]
- 2. Bisphenol A(80-05-7) 1H NMR spectrum [chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]
- 4. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [redalyc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Friedel-Crafts Alkylation Synthesis of 2,2-Diphenylpropane
Introduction: The Enduring Relevance of 2,2-Diphenylpropane
This compound, more commonly known as the precursor to Bisphenol A (BPA), is a cornerstone chemical intermediate in the polymer industry. Its primary application lies in the production of high-performance polymers such as polycarbonate plastics and epoxy resins, materials valued for their durability, thermal stability, and optical clarity. The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of a phenolic compound (or benzene for the direct hydrocarbon) with an acetone-equivalent electrophile. This electrophilic aromatic substitution reaction, while conceptually straightforward, is highly dependent on the choice of catalyst, which governs the reaction's efficiency, selectivity, and environmental footprint.
Historically, the synthesis has relied on homogeneous acid catalysts like mineral acids or Lewis acids.[1][2] However, significant operational and environmental challenges, including catalyst separation, equipment corrosion, and waste generation, have driven extensive research into solid acid, heterogeneous catalysts.[2][3][4] This guide provides a comprehensive performance comparison of various catalytic systems for this pivotal industrial reaction, grounded in experimental data and mechanistic principles to inform catalyst selection and process optimization for researchers and chemical industry professionals.
The Core Reaction: An Electrophilic Aromatic Substitution
The synthesis of this compound involves the acid-catalyzed reaction of benzene with an alkylating agent capable of generating a tertiary carbocation equivalent at the central carbon. The most common reactants are acetone (requiring a condensation mechanism) or, for direct alkylation, a pre-formed electrophile like 2,2-dichloropropane.
The general mechanism proceeds via the generation of a carbocation electrophile, which is then attacked by the nucleophilic π-electrons of the benzene ring.[5][6] This forms a resonance-stabilized carbocation intermediate (the sigma complex), which subsequently loses a proton to regenerate the aromatic ring and yield the alkylated product.[5][6]
Caption: General reaction scheme for Friedel-Crafts alkylation to produce this compound.
Catalyst Performance: A Head-to-Head Comparison
The choice of catalyst is the most critical variable in the synthesis of this compound, directly influencing reaction rates, product selectivity, and process sustainability. We will compare the performance of the principal classes of catalysts employed for this transformation.
Homogeneous Acid Catalysts: The Incumbents
Traditional Friedel-Crafts alkylations are often catalyzed by strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄, HF).[1][4]
-
Performance: These catalysts are known for their high activity, often enabling the reaction to proceed at or near room temperature.[7] Aluminum chloride, for instance, is highly effective at activating alkyl halides to generate the necessary carbocation electrophile.[8][9]
-
Causality & Limitations: The high activity stems from their excellent ability to generate a high concentration of electrophilic species in the reaction medium. However, their utility is severely hampered by significant drawbacks. They are notoriously difficult to separate from the product mixture, necessitating complex and costly work-up procedures.[2] These catalysts are highly corrosive, requiring specialized and expensive reactors.[2] Furthermore, the process generates substantial quantities of acidic and often toxic waste, posing a significant environmental burden.[3][4] In many cases, the Lewis acid catalyst is consumed stoichiometrically because it complexes strongly with the reaction products, preventing true catalytic turnover.[8]
Heterogeneous Solid Acid Catalysts: The Sustainable Challengers
To overcome the limitations of homogeneous systems, the focus has shifted to solid acid catalysts. These materials offer immense process advantages, including ease of separation by simple filtration, potential for regeneration and reuse, reduced corrosivity, and a significantly improved environmental profile.[3][10][11][12][13]
a) Ion-Exchange Resins
Strongly acidic cation exchange resins, such as sulfonated polystyrene-divinylbenzene (e.g., Amberlyst-15), have become a dominant choice in industrial BPA manufacturing.[14][15]
-
Performance: These resins exhibit very high activity and selectivity, often under mild, solvent-free conditions.[16] Their porous structure allows for good accessibility of reactants to the active sulfonic acid sites.[15] Industrially, their performance is often enhanced with co-catalysts or promoters, such as organic sulfur compounds, to improve selectivity and extend catalyst lifetime.[14][15]
-
Causality & Limitations: The catalytic activity is derived from the high concentration of Brønsted acid sites (-SO₃H). Being solid, they are easily contained in fixed-bed reactors, enabling continuous processing.[15] The primary limitation is their relatively low thermal stability compared to inorganic catalysts, which restricts the maximum operating temperature and can impact regeneration strategies.[15]
b) Zeolites
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and tunable acidity, making them highly attractive catalysts.[17] Zeolites such as Beta, Y, and ZSM-5 have been extensively studied for alkylation reactions.[2][14][18]
-
Performance: Zeolites offer excellent thermal stability and can be regenerated by calcination to burn off coke deposits.[17] Their key advantage is "shape selectivity," where the constrained environment of their micropores can direct the reaction towards specific isomers, a feature less controllable in homogeneous systems.[19] For instance, zeolites can preferentially lead to the formation of the desired p,p'-isomer in related bisphenol syntheses.[19] The catalytic activity is strongly linked to the density of Brønsted acid sites, which in turn is determined by the silica-to-alumina (Si/Al) ratio.[17][19][20]
-
Causality & Limitations: The Brønsted acidity arises from protons compensating for the charge of aluminum incorporated into the silica framework. The pore dimensions can exclude the formation of bulky, undesired byproducts. However, these same micropores can also lead to diffusion limitations, slowing down the reaction rate and making the catalyst prone to deactivation by coke formation within the pores.[18]
c) Sulfated Zirconia (SZ)
Sulfated zirconia is a "superacid" solid material, meaning its acid strength can exceed that of 100% sulfuric acid.[21][22]
-
Performance: SZ exhibits exceptionally high catalytic activity in alkylation reactions, often outperforming zeolites at lower temperatures.[23] It can effectively catalyze the reaction due to its high concentration of strong Brønsted and Lewis acid sites.
-
Causality & Limitations: The superacidic sites are generated by the interaction of sulfate groups with the zirconia surface. While highly active, sulfated zirconia is notoriously prone to rapid deactivation.[21] This deactivation is primarily caused by the deposition of heavy hydrocarbon fragments (coke) on the active sites and, in some cases, the loss of sulfate groups at higher temperatures.[21][24] To mitigate this, SZ is often promoted with metals like platinum, nickel, or rhenium, which can facilitate hydrogenation of coke precursors, thereby enhancing catalyst stability.[24][25]
Quantitative Performance Data Summary
The following table summarizes representative experimental data for various catalysts in benzene alkylation and related reactions, providing a basis for performance comparison. Note that direct comparison is challenging as reaction conditions vary significantly between studies.
| Catalyst | Alkylating Agent | Temp. (°C) | Benzene/Alkylating Ratio (molar) | Conversion (%) | Selectivity to Alkylated Product (%) | Reference |
| Homogeneous | ||||||
| AlCl₃ | Benzyl Chloride | 80 | 15:1 | 100 | ~70 (to Diphenylmethane) | [4] |
| Heterogeneous | ||||||
| Amberlyst-15 | Various Aldehydes | 60 | - | >90 | High | [16] |
| Zeolite H-Beta | Levulinic Acid (with Phenol) | 120 | - | ~90 (Phenol Conv.) | >95 (to p,p'-DPA) | [19] |
| Zeolite Y | Propylene | 150 | 7.4:1 | >99 (Propylene Conv.) | >95 (to Cumene) | [20] |
| Sulfated Zirconia | n-Hexane (Isomerization) | 150 | - | High initially, rapid deactivation | - | [21] |
| 2%Pd/HSiW/SiO₂ | Propane | 300 | - | ~15 (Benzene Conv.) | 88 (to Isopropylbenzene) | [26] |
Standardized Experimental Protocol for Catalyst Screening
To ensure trustworthy and comparable data, a standardized protocol for evaluating catalyst performance is essential. The following describes a self-validating system for a batch reaction.
I. Materials and Reagents
-
Benzene (Anhydrous, ≥99.8%)
-
2,2-Dichloropropane (≥98%)
-
Catalyst (e.g., Zeolite H-Y, pre-dried)
-
Dodecane (Internal Standard for GC analysis)
-
Toluene (Solvent for GC analysis)
-
Nitrogen gas (High purity)
II. Catalyst Pre-treatment
-
Place the required amount of zeolite catalyst in a ceramic crucible.
-
Transfer to a muffle furnace.
-
Heat under a slow flow of dry air to 500 °C at a ramp rate of 5 °C/min.
-
Hold at 500 °C for 4 hours to remove adsorbed water and any organic impurities.
-
Cool down under a stream of dry nitrogen or in a desiccator to room temperature immediately before use. This step is critical to ensure the catalyst's active sites are accessible.
III. Reaction Procedure
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the pre-treated catalyst (e.g., 1.0 g).
-
Add benzene (e.g., 40 mL, ~0.45 mol).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C) using an oil bath.
-
Once the temperature is stable, add 2,2-dichloropropane (e.g., 5.0 mL, ~0.05 mol) to the flask.
-
Start the timer for the reaction. Take samples (approx. 0.2 mL) at regular intervals (e.g., 0, 15, 30, 60, 120, 240 min) using a syringe.
-
Each sample should be immediately quenched in a vial containing a known amount of internal standard (dodecane) dissolved in toluene to stop the reaction and prepare for analysis.
IV. Product Analysis
-
Analyze the samples using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).
-
Identify and quantify the peaks corresponding to benzene, 2,2-dichloropropane, and this compound by comparing with calibration curves of authentic standards.
V. Performance Calculations
-
Conversion of 2,2-Dichloropropane (%): [(Initial moles - Final moles) / Initial moles] * 100
-
Selectivity to this compound (%): [Moles of this compound formed / Moles of 2,2-Dichloropropane reacted] * 100
-
Yield of this compound (%): (Conversion * Selectivity) / 100
Caption: Experimental workflow for screening catalyst performance in a batch reactor.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts alkylation presents a classic case study in the evolution of catalytic science. While traditional homogeneous catalysts like AlCl₃ offer high reactivity, they are fundamentally unsustainable due to issues with separation, corrosion, and waste.[2][4]
The clear path forward lies with heterogeneous solid acids.
-
Ion-exchange resins represent a mature, industrially proven technology that balances good activity with process advantages, though they are limited by thermal stability.[15][16]
-
Zeolites offer superior thermal stability and the unique advantage of shape selectivity, which can be tailored by controlling their structure and Si/Al ratio to maximize the yield of desired products.[17][19]
-
Superacids like sulfated zirconia demonstrate immense potential for high activity at low temperatures, but their commercial application hinges on overcoming their inherent instability and rapid deactivation.[21][23]
Future research will undoubtedly focus on designing next-generation heterogeneous catalysts with hierarchical pore structures to mitigate diffusion limitations, enhancing the stability of superacid sites, and developing bifunctional catalysts that combine metal and acid sites to create more efficient and coke-resistant systems for this vital industrial process.[18][24][26]
References
- 1. mt.com [mt.com]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]
- 11. lianerossi.org [lianerossi.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 15. samyangtrilite.com [samyangtrilite.com]
- 16. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zeolites as sustainable catalysts for the selective synthesis of renewable bisphenols from lignin-derived monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Nickel- and Rhenium-Containing Sulfated Zirconia Catalyst for Simultaneous Benzene Alkylation and Alkanes Isomerization | Semantic Scholar [semanticscholar.org]
- 25. jeeng.net [jeeng.net]
- 26. mdpi.com [mdpi.com]
Comparative Guide to Structure-Property Relationships in 2,2-Diphenylpropane-Based Polymers
This guide provides a comprehensive analysis of the structure-property relationships in polymers derived from 2,2-diphenylpropane, commonly known as bisphenol A (BPA).[1][2] It is intended for researchers, scientists, and professionals in drug development and material science who require a deep, comparative understanding of these versatile materials. We will delve into the causal links between molecular architecture and macroscopic performance, supported by experimental data and established testing protocols.
The Foundational Role of the this compound Moiety
The this compound unit is the cornerstone of a significant class of engineering thermoplastics. Its unique chemical structure imparts a desirable combination of properties to the resulting polymers. The bulky, rigid phenyl groups contribute to high thermal stability and mechanical strength, while the flexible isopropylidene bridge enhances processability.[3] This balance is critical to the widespread application of these materials.
The presence of two phenolic hydroxyl groups in bisphenol A allows it to serve as a key building block in polymerization reactions, most notably in the synthesis of polycarbonates and polyetherimides.[2] The specific linkages formed with other monomers, such as carbonate or imide groups, dictate the final properties of the polymer.
Synthesis of this compound-Based Polymers
The two primary industrial methods for synthesizing bisphenol A polycarbonate (BPA-PC) are interfacial polymerization and melt transesterification.[1][4]
-
Interfacial Polymerization: This process involves the reaction of bisphenol A with phosgene at the interface of an aqueous alkaline solution and an organic solvent.[5][6] While highly efficient, the use of toxic phosgene is a significant drawback.[4]
-
Melt Transesterification: A more environmentally friendly "phosgene-free" route involves the reaction of bisphenol A with diphenyl carbonate (DPC) at high temperatures.[1][4][6] Phenol is generated as a byproduct, which can be recycled.[1]
Polyetherimides (PEIs) are typically synthesized through a nucleophilic displacement reaction between a bisphenate salt (derived from BPA) and a dianhydride containing an ether linkage.[7] This method allows for the incorporation of flexible ether linkages into the polymer backbone, enhancing processability without compromising thermal stability.[7]
Comparative Analysis of Key this compound-Based Polymers
This section provides a detailed comparison of the most prominent polymers based on this compound: Bisphenol A Polycarbonate (BPA-PC) and Polyetherimide (PEI).
Bisphenol A Polycarbonate (BPA-PC)
BPA-PC is a widely used amorphous thermoplastic known for its exceptional impact resistance, optical clarity, and good dimensional stability.[1][5][8] These properties stem directly from its molecular structure. The rigid carbonate groups and phenyl rings contribute to its strength and thermal resistance, while the amorphous nature allows for high light transmittance.[5][9]
2.1.1. Mechanical Properties
BPA-PC exhibits high toughness and ductility, making it resistant to fracture.[1][10] Its mechanical behavior has been extensively studied, revealing a strong dependence on factors like molecular weight and processing conditions.[8][10]
| Property | Typical Value for BPA-PC | Test Method |
| Tensile Strength | 55 - 75 MPa | ASTM D638 |
| Tensile Modulus | 2.0 - 2.4 GPa | ASTM D638 |
| Elongation at Break | 100 - 150% | ASTM D638 |
| Notched Izod Impact | 600 - 850 J/m | ASTM D256 |
2.1.2. Thermal Properties
The thermal stability of BPA-PC is a key attribute, with a glass transition temperature (Tg) around 145-150°C.[8][11] This high Tg allows it to be used in applications requiring heat resistance. However, it is susceptible to hydrolysis at elevated temperatures and high humidity, which can lead to the release of bisphenol A.[4][5]
| Property | Typical Value for BPA-PC | Test Method |
| Glass Transition Temperature (Tg) | 145 - 150 °C | ASTM D3418 (DSC) |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | 128 - 138 °C | ASTM D648 |
| Coefficient of Linear Thermal Expansion | 65 - 70 x 10⁻⁶ /°C | ASTM E831 (TMA) |
2.1.3. Optical Properties
The amorphous nature of BPA-PC results in excellent transparency, with light transmittance values typically exceeding 88%.[8] This makes it a suitable material for optical applications such as lenses and data storage media.[6]
| Property | Typical Value for BPA-PC | Test Method |
| Light Transmittance | > 88% | ASTM D1003 |
| Refractive Index | 1.584 - 1.586 | ASTM D542 |
| Haze | < 2% | ASTM D1003 |
Polyetherimide (PEI)
PEI is a high-performance amorphous thermoplastic that offers superior thermal resistance, mechanical strength, and chemical resistance compared to BPA-PC.[3][12] The incorporation of imide groups into the polymer backbone significantly enhances its high-temperature performance.[13]
2.2.1. Mechanical Properties
PEI exhibits high strength and stiffness, even at elevated temperatures.[3] Its mechanical properties make it suitable for demanding applications in the aerospace, automotive, and medical industries.[3][12]
| Property | Typical Value for PEI | Test Method |
| Tensile Strength | 105 - 115 MPa | ASTM D638 |
| Tensile Modulus | 3.0 - 3.3 GPa | ASTM D638 |
| Elongation at Break | 50 - 60% | ASTM D638 |
| Notched Izod Impact | 50 - 80 J/m | ASTM D256 |
2.2.2. Thermal Properties
PEI boasts a very high glass transition temperature, typically around 217°C, which allows for continuous use at high temperatures.[12] It also possesses inherent flame retardancy and low smoke emission.[3][12]
| Property | Typical Value for PEI | Test Method |
| Glass Transition Temperature (Tg) | ~ 217 °C | ASTM D3418 (DSC) |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | ~ 200 °C | ASTM D648 |
| Coefficient of Linear Thermal Expansion | 5.6 x 10⁻⁵ /°C | ASTM E831 (TMA) |
2.2.3. Chemical Resistance
PEI exhibits broad chemical resistance to a wide range of chemicals, including many hydrocarbons, alcohols, and acids.[3][12] However, it can be attacked by halogenated solvents.[12]
Comparison with Alternative Engineering Plastics
To provide a broader context, the properties of BPA-PC are compared with other common engineering plastics.
| Property | BPA-Polycarbonate | Nylon 6,6 | Acetal (POM) | PEEK |
| Tensile Strength (MPa) | 55 - 75 | 75 - 85 | 60 - 70 | 90 - 100 |
| Tensile Modulus (GPa) | 2.0 - 2.4 | 2.8 - 3.2 | 2.5 - 3.0 | 3.6 - 4.0 |
| Notched Izod Impact (J/m) | 600 - 850 | 50 - 100 | 60 - 80 | 80 - 100 |
| HDT @ 1.82 MPa (°C) | 128 - 138 | 70 - 90 | 110 - 120 | 150 - 160 |
| Transparency | Transparent | Opaque | Opaque | Opaque |
| Chemical Resistance | Moderate | Good | Excellent | Excellent |
As the table indicates, while polycarbonate excels in impact strength and transparency, other engineering plastics like Acetal offer superior chemical resistance, and PEEK provides significantly higher heat resistance.[14][15]
Experimental Protocols for Polymer Characterization
To ensure the reliability of the presented data, standardized testing methodologies are crucial. This section outlines the key experimental protocols for characterizing the mechanical, thermal, and optical properties of polymers.
Mechanical Property Testing
Objective: To determine the stress-strain behavior, strength, and toughness of the polymer.
Apparatus: Universal Testing Machine (UTM)
Procedure (ASTM D638 - Tensile Properties):
-
Prepare dumbbell-shaped specimens according to the standard dimensions.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH).
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Thermal Analysis
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), and the thermal stability of the polymer.
Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)
Procedure (ASTM D3418 - DSC):
-
Weigh a small sample (5-10 mg) of the polymer into an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve.
Procedure (ASTM E1131 - TGA):
-
Place a small, weighed sample (10-20 mg) in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal decomposition.
Optical Property Measurement
Objective: To quantify the transparency, haze, and refractive index of the polymer.
Apparatus: Spectrophotometer/Haze Meter, Refractometer
Procedure (ASTM D1003 - Haze and Luminous Transmittance):
-
Prepare a flat, polished specimen of a specified thickness.
-
Place the specimen in the path of the light beam of the spectrophotometer or haze meter.
-
Measure the total and diffuse light transmittance.
-
Calculate the percentage of haze and total luminous transmittance.
Visualizing Structure-Property Relationships
The following diagrams illustrate the key structural features of this compound-based polymers and the workflow for their characterization.
Caption: Synthesis pathways from Bisphenol A.
Caption: Experimental workflow for polymer characterization.
Conclusion
The this compound moiety provides a versatile platform for the synthesis of high-performance polymers. The specific chemical linkages and overall molecular architecture, as exemplified by polycarbonate and polyetherimide, directly govern their mechanical, thermal, and optical properties. A thorough understanding of these structure-property relationships, grounded in robust experimental characterization, is essential for the informed selection and development of materials for advanced applications. While BPA-based polymers offer an excellent balance of properties, a comparative analysis with other engineering plastics is crucial for optimizing material choice based on specific performance requirements.
References
- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 2. youtube.com [youtube.com]
- 3. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Polycarbonate - Wikipedia [en.wikipedia.org]
- 6. Polycarbonates [essentialchemicalindustry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gallinausa.com [gallinausa.com]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Polycarbonate vs Other Engineering Plastics: What's the Difference? [epol.net.au]
- 15. Comparing Key Engineering Plastics | Piedmont Plastics [piedmontplastics.com]
A Senior Application Scientist's Guide to Evaluating the Optical Transparency of 2,2-Diphenylpropane Polyimide Films
Executive Summary
For applications demanding high thermal stability and robust mechanical properties without compromising optical clarity, traditional aromatic polyimides often fall short due to their inherent yellow-to-brown coloration. This guide provides an in-depth evaluation of polyimides derived from 2,2-diphenylpropane (Bisphenol A) monomers, a class of materials engineered to overcome this limitation. We will explore the molecular rationale for their high transparency, provide validated, step-by-step protocols for their synthesis and characterization, and present a comparative analysis against other common transparent polymers. This document is intended for researchers and engineers seeking high-performance, optically transparent materials for advanced applications in flexible electronics, aerospace, and specialty coatings.
The Challenge of Transparency in High-Performance Polymers
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength[1][2]. However, their widespread use in optical applications has been historically hindered by their strong color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between electron-donating diamine units and electron-accepting dianhydride units within the polymer chains[3]. These CTCs lead to significant light absorption in the visible spectrum, resulting in the characteristic yellow or brown appearance of films like Kapton®[3][4].
Molecular Design: Engineering Clarity with this compound
The key to achieving colorless, transparent polyimides lies in disrupting the formation of these CTCs[3]. The incorporation of this compound moieties, commonly derived from Bisphenol A dianhydride (BPADA), into the polymer backbone is a highly effective strategy for achieving this.
Causality Behind Transparency: The bulky, non-planar, and kinked structure of the isopropylidene group (–C(CH₃)₂–) in the this compound unit acts as a steric hindrance. This bulkiness physically separates the polymer chains, preventing the close packing required for the efficient formation of intermolecular CTCs. The disruption of coplanarity along the polymer backbone also reduces intramolecular electronic conjugation, further minimizing color formation. The result is a polyimide with a significantly reduced absorption in the visible range, leading to a colorless and highly transparent film[1][2][5].
Synthesis and Film Preparation: A Validated Protocol
This section provides a reliable, two-step protocol for the synthesis of a poly(amic acid) precursor followed by thermal imidization to form a freestanding, transparent polyimide film. The example uses 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP), known to produce highly soluble and transparent polyimides[1].
Experimental Protocol: Synthesis and Film Casting
Part A: Poly(amic acid) Synthesis
-
Reactor Setup: In a clean, dry 250 mL three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve 5.18 g (10.0 mmol) of HFBAPP in 100 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Scientist's Note: An inert atmosphere (argon or nitrogen) is critical to prevent moisture from hydrolyzing the dianhydride and to avoid side reactions that can affect molecular weight and final properties[1].
-
-
Monomer Addition: Once the diamine is fully dissolved, slowly add 5.26 g (10.1 mmol) of BPADA powder to the solution in portions under gentle stirring. A slight molar excess of dianhydride is sometimes used to ensure complete reaction of the diamine.
-
Polymerization: Continue stirring the solution at room temperature for 24 hours. The viscosity will increase significantly as the poly(amic acid) (PAA) forms.
-
Scientist's Note: The reaction is exothermic. Maintaining room temperature and slow addition of the dianhydride prevents uncontrolled viscosity increases and ensures a uniform polymer solution.
-
Part B: Film Casting and Thermal Imidization
-
Casting: Cast the viscous PAA solution onto a clean, level glass plate using a doctor blade set to the desired thickness (e.g., 250-500 µm).
-
Solvent Removal: Place the cast film in a vacuum oven or a forced-air oven at 80°C for 1-2 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Curing (Imidization): Ramp the temperature according to the following schedule in a vacuum or inert atmosphere furnace. This gradual heating profile ensures complete conversion of the PAA to polyimide without creating defects.
-
150°C for 1 hour
-
180°C for 1 hour
-
250°C for 1 hour
-
280°C for 1 hour[6]
-
-
Film Release: After cooling to room temperature, immerse the glass plate in deionized water. The freestanding polyimide film should peel off easily[6].
Workflow for Optical Property Evaluation
The following diagram illustrates the logical workflow for a comprehensive evaluation of the optical properties of the synthesized polyimide films.
Caption: Workflow from synthesis to comparative optical analysis.
Evaluating Optical Transparency: Key Experiments
A thorough evaluation requires quantifying several key optical parameters.
A. UV-Visible (UV-Vis) Spectroscopy
This is the primary technique for measuring the transparency of a material across a range of wavelengths[7].
-
Objective: To determine the percentage of light transmitted through the film and identify the "cutoff wavelength" (λ_cut), below which the material strongly absorbs light. A lower λ_cut indicates better transparency and less color.
-
Protocol:
-
Cut a small, defect-free piece of the polyimide film (approx. 1x3 cm).
-
Place the film in the sample holder of a dual-beam UV-Vis spectrophotometer.
-
Record the transmittance spectrum from 800 nm to 300 nm[8][9].
-
The % Transmittance at specific wavelengths (e.g., 450 nm and 550 nm) is recorded for comparison[3].
-
The cutoff wavelength (λ_cut) is defined as the wavelength at which transmittance drops to nearly zero.
-
B. Colorimetry for Yellowness Index (YI)
The Yellowness Index (YI) is a single-number value that quantifies the degree of yellowness of a near-white or clear material[10].
-
Objective: To provide a standardized measure of the film's color, allowing for direct comparison between materials. Lower YI values correspond to more colorless films.
-
Protocol (ASTM E313):
-
Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions.
-
Set the instrument to measure using a standard illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Measure the tristimulus values (X, Y, Z) of the polyimide film.
-
The instrument's software will automatically calculate the Yellowness Index based on the ASTM E313 standard formula[10].
-
C. Refractive Index Measurement
The refractive index (n) is a fundamental optical property that describes how light propagates through a material[13]. It is crucial for applications in lenses, light guides, and anti-reflection coatings.
-
Objective: To determine the refractive index of the film at a specific wavelength (commonly 589 nm or 632.8 nm).
-
Protocol:
-
Use an Abbe refractometer or a prism coupler.
-
Place a small piece of the film on the prism of the instrument.
-
Apply a suitable contact liquid if required.
-
Follow the instrument's procedure to measure and record the refractive index. Polyimides typically exhibit a high refractive index, often in the range of 1.60 to 1.89[4][14][15].
-
Comparative Performance Analysis
Films made from this compound polyimides exhibit optical properties that are highly competitive with, and in some aspects superior to, other transparent polymers, especially when considering their high thermal stability.
| Property | This compound PI (Typical) | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) | Fluorinated PI (High-End) |
| Transmittance (@550nm) | > 88%[16] | ~89%[17] | ~92%[17] | > 90%[18] |
| Cutoff Wavelength (λ_cut) | ~350 - 370 nm | ~380 nm | ~360 nm | < 350 nm[3] |
| Yellowness Index (YI) | < 5 | < 2[17] | < 1[17] | < 3[18] |
| Refractive Index (n) | 1.60 - 1.69[14][15] | ~1.59[17] | ~1.49[17] | 1.55 - 1.65 |
| Max Service Temp. | > 220 °C[14] | ~120 °C | ~85 °C | > 300 °C |
Analysis: While PMMA offers the highest clarity (lowest YI and highest transmittance), its thermal performance is severely limited. Polycarbonate provides a good balance but is also restricted in high-temperature environments. This compound polyimides offer transparency comparable to polycarbonate but with a vastly superior thermal operating window[14]. While high-end fluorinated polyimides can offer even better optical properties and thermal stability, they often come at a significantly higher cost[19]. The this compound-based systems thus represent an excellent balance of performance, transparency, and cost-effectiveness for many demanding applications.
Conclusion
Polyimides based on this compound successfully address the critical challenge of optical transparency in high-performance polymers. By sterically hindering the formation of charge-transfer complexes, these materials can be fabricated into flexible, tough, and thermally stable films with excellent optical clarity. The protocols and comparative data provided in this guide offer a robust framework for researchers and engineers to synthesize, evaluate, and confidently select these advanced materials for next-generation optical and electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. kla.com [kla.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yellowness Index (YI) ASTM E313 [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. real.mtak.hu [real.mtak.hu]
- 14. brewerscience.com [brewerscience.com]
- 15. Polyimide Layers with High Refractivity and Surface Wettability Adapted for Lowering Optical Losses in Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Economic Viability of 2,2-Diphenylpropane Synthesis Methods: A Comparative Guide
Introduction
2,2-Diphenylpropane, a fine chemical intermediate, presents a synthesis challenge where the choice of methodology profoundly impacts not only yield and purity but also the overall economic feasibility of the process. For researchers and chemical development professionals, selecting a synthetic route requires a nuanced understanding of the trade-offs between raw material costs, process complexity, catalyst efficiency, and waste management. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in mechanistic principles and supported by practical, field-proven insights. We will dissect the economic and operational viability of the direct Friedel-Crafts alkylation of benzene with acetone and contrast it with a multi-step approach involving a Grignard reaction followed by a subsequent alkylation.
Method 1: Direct Friedel-Crafts Alkylation
The most direct and industrially analogous route to this compound is the acid-catalyzed reaction of excess benzene with acetone. This process is a classic example of a Friedel-Crafts alkylation, a cornerstone of industrial aromatic chemistry, bearing strong resemblance to the large-scale production of cumene and Bisphenol A (BPA).[1][2][3]
Reaction & Mechanism
The overall reaction involves the formation of a central quaternary carbon bonded to two phenyl rings and two methyl groups.
Overall Reaction: 2 C₆H₆ (Benzene) + (CH₃)₂CO (Acetone) --[Acid Catalyst]--> (C₆H₅)₂C(CH₃)₂ (this compound) + H₂O
The mechanism proceeds via electrophilic aromatic substitution. The acid catalyst protonates the acetone's carbonyl oxygen, making the carbonyl carbon highly electrophilic. This is attacked by the nucleophilic π-system of the first benzene ring to form a tertiary carbocation intermediate, which is then attacked by a second benzene molecule.
Catalysis: The Core Economic Driver
The choice of acid catalyst is the most critical factor influencing the economic and environmental profile of this route.
-
Homogeneous Lewis Acid Catalysis (e.g., AlCl₃, FeCl₃):
-
Mechanism: Traditional Lewis acids like aluminum chloride (AlCl₃) activate the electrophile.[4] However, they are consumed during aqueous workup, requiring stoichiometric or supra-stoichiometric amounts.
-
Advantages: High reactivity and relatively low initial cost.
-
Disadvantages: The catalyst is destroyed during workup, generating significant acidic aqueous waste (e.g., aluminum hydroxide), which incurs substantial disposal costs. The corrosive nature of these catalysts also demands specialized, and therefore more expensive, reactor materials. Polyalkylation, where additional alkyl groups are added to the product, can be a significant side reaction, reducing selectivity.[5][6]
-
-
Heterogeneous Solid Acid Catalysis (e.g., Zeolites, Acidic Resins):
-
Mechanism: Solid acids, such as β-zeolite, provide Brønsted acid sites that catalyze the reaction.[1][3] The reactants flow through a packed bed of the catalyst.
-
Advantages: This is the cornerstone of a "green" and economically superior process. The catalyst is not consumed and can be easily separated from the product stream by simple filtration and regenerated multiple times, drastically reducing waste and catalyst cost over the long term. These processes can be run continuously, leading to higher throughput and better process control.[3]
-
Disadvantages: Solid acid catalysts may exhibit lower activity compared to strong Lewis acids, potentially requiring higher temperatures or pressures, which translates to higher energy costs. Catalyst deactivation over time is a concern that must be managed through optimized regeneration cycles.
-
Experimental Protocol: this compound Synthesis via AlCl₃ Catalysis
This protocol describes a representative lab-scale synthesis.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent deactivation of the catalyst.
-
Charging Reactants: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and excess anhydrous benzene (which acts as both reactant and solvent). The mixture is cooled in an ice bath.
-
Addition of Acetone: Acetone (1 equivalent), dissolved in a small amount of anhydrous benzene, is added dropwise from the dropping funnel to the stirred, cooled suspension over 1-2 hours. The temperature should be maintained below 10°C to control the exothermic reaction and minimize side products.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Workup & Quenching: The reaction mixture is slowly and carefully poured onto crushed ice with stirring. This step is highly exothermic and hydrolyzes the aluminum chloride. The organic layer is separated.
-
Purification: The organic layer is washed sequentially with dilute HCl, water, and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the excess benzene is removed by rotary evaporation. The crude product is then purified by vacuum distillation or recrystallization to yield this compound.
Logical Workflow: Friedel-Crafts Alkylation
Caption: Workflow for Direct Friedel-Crafts Synthesis.
Method 2: Grignard Reaction followed by Friedel-Crafts Alkylation
This two-step approach utilizes classic organometallic chemistry to first construct a tertiary alcohol, which then serves as the electrophile precursor for a second Friedel-Crafts reaction.
Reaction & Mechanism
Step 1: Grignard Reaction C₆H₅Br (Bromobenzene) + Mg --[Dry Ether]--> C₆H₅MgBr (Phenylmagnesium Bromide) C₆H₅MgBr + (CH₃)₂CO (Acetone) --> (C₆H₅)C(CH₃)₂OMgBr --[H₃O⁺ workup]--> (C₆H₅)C(CH₃)₂OH (2-Phenylpropan-2-ol)
The first step is the nucleophilic addition of the phenyl Grignard reagent to the carbonyl carbon of acetone.[7] This requires strictly anhydrous conditions, as any protic solvent will destroy the highly basic Grignard reagent.[8][9]
Step 2: Friedel-Crafts Alkylation (C₆H₅)C(CH₃)₂OH + C₆H₆ (Benzene) --[Acid Catalyst]--> (C₆H₅)₂C(CH₃)₂ (this compound) + H₂O
In the second step, an acid catalyst protonates the hydroxyl group of the alcohol, which then leaves as water to form a stable tertiary carbocation, (C₆H₅)C⁺(CH₃)₂. This carbocation is the active electrophile that alkylates a second molecule of benzene.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 2-Phenylpropan-2-ol
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction, which is evidenced by bubbling and heat evolution. The remaining solution is added to maintain a gentle reflux.[8][9]
-
Addition of Acetone: The prepared Grignard reagent is cooled in an ice bath. A solution of acetone in anhydrous ether is added dropwise with vigorous stirring.
-
Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride. The ether layer is separated, washed, dried, and evaporated to yield crude 2-phenylpropan-2-ol.
Part B: Synthesis of this compound
-
Reaction Setup: The crude 2-phenylpropan-2-ol is dissolved in a large excess of benzene.
-
Catalysis: A strong acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid) is added, and the mixture is stirred at room temperature or with gentle heating.
-
Workup & Purification: The reaction is quenched with water. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried, and concentrated. The final product is purified by vacuum distillation or recrystallization.
Logical Workflow: Grignard / Friedel-Crafts Two-Step Synthesis
Caption: Workflow for the Two-Step Grignard/Alkylation Synthesis.
Comparative Economic Analysis
The economic viability of a chemical process extends beyond simple reaction yield. It encompasses the entire lifecycle, from raw material procurement to waste disposal.
| Parameter | Method 1: Direct Friedel-Crafts Alkylation | Method 2: Grignard / Alkylation Route | Economic Implication |
| Primary Raw Materials | Benzene, Acetone | Bromobenzene, Magnesium, Benzene, Acetone | Benzene and acetone are inexpensive, high-volume commodity chemicals. Bromobenzene and magnesium are significantly more expensive, making Method 2's feedstock costs much higher. |
| Process Complexity | Single primary reaction step. | Two distinct reaction steps with intermediate isolation. | A single-step process requires less capital investment (fewer reactors, pipes, control systems) and has lower operational costs (less labor, energy, and time). |
| Catalyst | Homogeneous: Stoichiometric, corrosive. Heterogeneous: Catalytic, reusable. | Requires stoichiometric Mg in Step 1 and an acid catalyst in Step 2. | The heterogeneous catalyst option in Method 1 is vastly superior economically and environmentally due to reusability and reduced waste streams.[10] |
| Solvent & Conditions | Benzene can act as solvent. No strict anhydrous needs for zeolite route. | Requires expensive, hazardous, and strictly anhydrous solvents (e.g., diethyl ether). | The cost and safety requirements for handling anhydrous ether add significant expense and operational complexity to Method 2. |
| Atom Economy & Waste | High atom economy. Waste is primarily catalyst-dependent (high for AlCl₃, low for zeolites). | Lower atom economy due to Mg and Br atoms. Generates magnesium salt waste from Step 1. | Method 1, particularly with solid acids, is a much "greener" and less costly process in terms of waste management.[10] |
| Throughput & Scalability | Well-suited for continuous flow processing, especially with solid acids. Highly scalable. | Batch processing is typical. Scaling up Grignard reactions can be challenging due to initiation difficulties and exothermicity. | Method 1 is far more amenable to efficient, large-scale industrial production. |
Conclusion and Recommendation
While both synthetic routes are chemically valid, their economic viability is starkly different.
-
The Grignard-based, two-step synthesis is a classic but economically unfavorable method for producing this compound at any significant scale. The high cost of starting materials (bromobenzene, magnesium), the need for expensive and hazardous anhydrous solvents, and the multi-step nature of the process render it commercially non-competitive. It remains a useful route for small-scale academic or discovery chemistry where flexibility is prioritized over cost.
-
The Direct Friedel-Crafts Alkylation is unequivocally the more economically viable route. The use of inexpensive, bulk feedstocks (benzene and acetone) and a single process step provide a decisive advantage. For any commercial or large-scale laboratory application, this is the preferred method.
Senior Scientist's Recommendation: For any organization focused on the scalable and cost-effective production of this compound, all research and development efforts should be directed toward optimizing the direct Friedel-Crafts alkylation using a heterogeneous solid acid catalyst . This approach not only offers the lowest production cost but also aligns with modern principles of green chemistry, minimizing waste and improving process safety. The initial investment in developing a robust solid-acid catalyst system will yield substantial long-term economic and environmental benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. mordorintelligence.com [mordorintelligence.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. you want to synthesize another molecule 2 phenylpropan-2 ol for the forma.. [askfilo.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A proposed industrial scale-up of circular bisphenol-A (BPA) production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00047E [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Diphenylpropane for Laboratory Professionals
This guide provides a detailed, safety-first operational plan for the proper disposal of 2,2-Diphenylpropane (CAS No. 778-22-3). Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols and regulatory principles. Our objective is to furnish your team with the essential logistical and safety information required to manage this chemical waste stream responsibly, ensuring both personnel safety and environmental compliance.
Core Principle: A Proactive Approach to Hazard Management
Effective and safe chemical disposal begins with a thorough understanding of the substance's properties and potential hazards. This compound is an aromatic hydrocarbon that exists as a combustible solid. While some safety data sheets (SDS) may not classify it under the Globally Harmonized System (GHS), others indicate it is significantly hazardous to aquatic environments.[1] One German regulation self-assessment classifies it as "slightly hazardous for water" (Water Hazard Class 1), while another source assigns it to "WGK 3," indicating it is severely hazardous to water.[1]
This discrepancy necessitates a conservative approach. The foundational principle of this guide is to manage all this compound waste as hazardous chemical waste. This proactive stance, a cornerstone of laboratory safety, ensures the highest level of protection in the face of incomplete or conflicting hazard data.[2][3] Disposal into sanitary sewer systems or general refuse is strictly prohibited to prevent environmental release and ensure regulatory compliance.[1][3]
Immediate Safety Protocols & Spill Management
Prior to handling this compound for disposal, all personnel must adhere to the following safety measures. These protocols are designed to minimize exposure and mitigate risks associated with accidental spills.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes.
All waste consolidation and handling procedures should be performed within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the potential for inhalation exposure.[3]
Spill Response Protocol
In the event of a small-scale spill, execute the following steps immediately:
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Absorb the Spill: Cover the spilled material with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[2][4]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.
-
Dispose of as Hazardous Waste: The container with the spill cleanup material must be sealed, labeled, and disposed of as hazardous waste according to the procedures outlined in Section 3.[3]
Step-by-Step Disposal Procedure
The systematic disposal of this compound is critical for maintaining a safe and compliant laboratory environment. This protocol is a self-validating system that ensures each step is performed correctly.
Step 1: Waste Identification and Segregation All materials that have come into contact with this compound must be classified as hazardous waste. This includes unused or excess chemical, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.[3] This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[5]
Step 2: Container Selection and Labeling Utilize a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid for waste accumulation.[3][5] The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 778-22-3
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the Principal Investigator and the laboratory location (building and room number)
Step 3: Waste Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[3][5] The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory operators.
-
Equipped with secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[5]
-
Located away from general lab traffic and incompatible materials.
Step 4: Consultation with Environmental Health & Safety (EHS) This is the most critical logistical step. You must consult your institution's Environmental Health and Safety (EHS) office. [2] The EHS department is the definitive authority on institutional procedures and ensures compliance with all local, state, and federal hazardous waste regulations, such as those established by the Environmental Protection Agency (EPA).[6]
Step 5: Arrange for Professional Disposal Follow your institution's established procedure for requesting a hazardous waste pickup through the EHS department. The final disposal of this compound must be carried out by a licensed and certified hazardous waste contractor.[3]
Recommended Disposal Technology: High-Temperature Incineration
The preferred and most effective disposal method for this compound and similar organic chemical waste is high-temperature incineration .[7][8]
Causality: Incineration is an ultimate disposal method that converts combustible organic compounds into their relatively innocuous components, primarily carbon dioxide (CO₂) and water (H₂O).[7] Modern hazardous waste incineration facilities utilize advanced systems, such as rotary kilns, that operate at extremely high temperatures and are equipped with afterburners and flue gas scrubbers.[9][10] This technology ensures a destruction and removal efficiency (DRE) of 99.99% or greater, effectively eliminating the chemical's potential environmental impact.[9]
Data Summary & Workflow Visualization
Key Properties for Disposal Management
| Property | Data | Source(s) |
| CAS Number | 778-22-3 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 26-28 °C | [11] |
| Flash Point | 110 °C (Combustible Solid) | [1] |
| Water Hazard | Class 1 (Slightly Hazardous) to WGK 3 (Severely Hazardous) | [1] |
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. nswai.org [nswai.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Industry Leading Incineration Facilities | Clean Harbors [cleanharbors.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 778-22-3 [chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Diphenylpropane
This guide provides essential safety and logistical information for the handling and disposal of 2,2-Diphenylpropane (CAS: 778-22-3). As researchers and professionals in drug development, adherence to rigorous safety protocols is paramount. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under specific regulations, a comprehensive approach to safety necessitates treating it with a high degree of caution due to the potential for unlisted hazards and the context of its use in a laboratory setting.[1] This document is designed to be your preferred source for procedural guidance, building a foundation of trust through value-added information beyond the product itself.
Understanding the Compound: A Prudent Approach to Safety
This compound is a solid organic compound with a melting point of 26-28 °C and a boiling point of 282 °C.[2] Although it may not be formally classified as hazardous, the principles of good laboratory practice and risk mitigation demand a conservative approach to personal protection.[1] The causality behind this cautious stance is rooted in the understanding that the absence of a hazard classification does not equate to the absence of risk. Laboratory chemicals, particularly in research applications, can present unforeseen biological or chemical reactivity. Therefore, the following recommendations are based on a risk-averse philosophy that prioritizes the well-being of laboratory personnel.
Core Personal Protective Equipment (PPE) Strategy
A multi-layered PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash hazards, use chemical safety goggles.[3][4] | Protects against accidental splashes and contact with airborne particles, preventing potential eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique.[3][6] | Provides a barrier against direct skin contact, which is a primary route of chemical exposure. |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[3] | Minimizes the risk of contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved N95 respirator or higher is recommended. | Reduces the potential for inhalation of any airborne particles or vapors, which is a critical exposure pathway. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. This protocol is designed to be a self-validating system, ensuring that safety checks are integrated at every stage.
Step 1: Pre-Operational Safety Review
-
Information Gathering: Before commencing any work, thoroughly review this guide and the most current Safety Data Sheet (SDS) for this compound.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and fits correctly.
Step 2: Workspace Preparation
-
Ventilation: Confirm that the work area is well-ventilated. Whenever possible, conduct all handling operations within a certified chemical fume hood.[3]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Step 3: Chemical Handling
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Avoiding Contact: Exercise care to avoid direct contact with skin and eyes.
-
Aerosol Prevention: Handle the solid material in a manner that prevents the formation of dust or aerosols.[3]
Step 4: Post-Handling Procedures
-
Decontamination: After handling, properly remove and dispose of gloves. Wash hands thoroughly with soap and water.
-
PPE Storage: Store reusable PPE in a clean and designated area.
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[7]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware, pipette tips, and gloves, must be classified as hazardous chemical waste.[7]
-
This waste must be segregated from other waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Containerization and Labeling
-
Use a designated, chemically resistant, and leak-proof container with a secure lid for collecting all this compound waste.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the date, and the name of the principal investigator or laboratory.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork accurately and retain copies for your records.
-
Crucially, never dispose of this compound down the drain or in the regular trash. [7]
By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment and ensure compliance with the highest standards of scientific integrity and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
